molecular formula C8H8N2S2 B069771 2-Benzothiazolamine,5-(methylthio)-(9CI) CAS No. 193423-34-6

2-Benzothiazolamine,5-(methylthio)-(9CI)

Cat. No.: B069771
CAS No.: 193423-34-6
M. Wt: 196.3 g/mol
InChI Key: STGOCRXYXKZBMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Benzothiazolamine,5-(methylthio)-(9CI), also known as 2-Benzothiazolamine,5-(methylthio)-(9CI), is a useful research compound. Its molecular formula is C8H8N2S2 and its molecular weight is 196.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Benzothiazolamine,5-(methylthio)-(9CI) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Benzothiazolamine,5-(methylthio)-(9CI) including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

193423-34-6

Molecular Formula

C8H8N2S2

Molecular Weight

196.3 g/mol

IUPAC Name

5-methylsulfanyl-1,3-benzothiazol-2-amine

InChI

InChI=1S/C8H8N2S2/c1-11-5-2-3-7-6(4-5)10-8(9)12-7/h2-4H,1H3,(H2,9,10)

InChI Key

STGOCRXYXKZBMD-UHFFFAOYSA-N

SMILES

CSC1=CC2=C(C=C1)SC(=N2)N

Canonical SMILES

CSC1=CC2=C(C=C1)SC(=N2)N

Synonyms

2-Benzothiazolamine,5-(methylthio)-(9CI)

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide on the Physical Properties of 2-Benzothiazolamine, 5-(methylthio)- (9CI)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the available physical and chemical properties of 2-Benzothiazolamine, 5-(methylthio)- (9CI), a benzothiazole derivative of interest in chemical and pharmaceutical research. Due to the limited availability of experimental data for this specific compound, this guide also includes predicted properties and general methodologies relevant to the benzothiazole class of compounds.

Core Physical and Chemical Properties

The physical properties of 2-Benzothiazolamine, 5-(methylthio)- (9CI) are not extensively documented in publicly available literature. The data presented below is based on predicted values from computational models.

Table 1: Predicted Physicochemical Properties of 2-Benzothiazolamine, 5-(methylthio)- (9CI)

PropertyValueSource
CAS Number 193423-34-6
Molecular Formula C₈H₈N₂S₂[1]
Molecular Weight 196.29 g/mol [1]
Boiling Point 381.9 ± 34.0 °C[1]
Density 1.39 ± 0.1 g/cm³[1]
pKa 4.11 ± 0.10[1]

Note: The properties listed in Table 1 are predicted and have not been experimentally verified.

For the purpose of comparison, experimentally determined physical properties of a structurally related compound, 2-(Methylthio)benzothiazole (CAS: 615-22-5), are provided in the table below. It is crucial to note that these values are not for 2-Benzothiazolamine, 5-(methylthio)-.

Table 2: Experimental Physical Properties of 2-(Methylthio)benzothiazole

PropertyValueSource
Melting Point 43-46 °C
Boiling Point 174-175 °C at 22 Torr[2]
Density 1.31 g/cm³[2]
Water Solubility 110.8 mg/L at 25 °C (estimated)[3]
Flash Point >110 °C[3]

Experimental Protocols

Specific experimental protocols for the determination of the physical properties of 2-Benzothiazolamine, 5-(methylthio)- (9CI) are not available in the cited literature. However, this section outlines a general experimental workflow for the synthesis of 2-aminobenzothiazole derivatives, which is a crucial first step for any subsequent physical property determination.

General Synthesis of 2-Aminobenzothiazole Derivatives

The synthesis of 2-aminobenzothiazole derivatives can be achieved through various methods. A common approach involves the reaction of a substituted aniline with a thiocyanate salt in the presence of a halogen. Another modern approach is the transition metal-catalyzed intramolecular oxidative coupling of N-arylthioureas.

Below is a generalized workflow for the synthesis of a 2-aminobenzothiazole derivative, which could be adapted for 2-Benzothiazolamine, 5-(methylthio)-.

G cluster_reactants Starting Materials cluster_process Reaction & Work-up cluster_product Final Product & Analysis A Substituted Aniline (e.g., 4-(methylthio)aniline) D Reaction Mixture (Thiocyanation) A->D B Potassium Thiocyanate (KSCN) B->D C Bromine (Br2) in Acetic Acid C->D E Cyclization (Heating) D->E Step 1 I Crude 2-Aminobenzothiazole Derivative E->I Step 2 F Neutralization & Precipitation G Filtration & Washing F->G H Recrystallization G->H J Purified Product H->J I->F Purification K Characterization (NMR, MS, IR) J->K Analysis

Caption: Generalized workflow for the synthesis and purification of 2-aminobenzothiazole derivatives.

Methodology Details:

  • Thiocyanation: The substituted aniline (e.g., 4-(methylthio)aniline) is dissolved in a suitable solvent, typically glacial acetic acid. To this solution, potassium thiocyanate is added. The mixture is cooled in an ice bath.

  • Halogenation and Cyclization: A solution of bromine in acetic acid is added dropwise to the cooled mixture while maintaining a low temperature. After the addition is complete, the reaction mixture is stirred at room temperature and then heated to induce cyclization, leading to the formation of the 2-aminobenzothiazole ring.

  • Work-up and Purification: The reaction mixture is cooled and then poured into water. The resulting precipitate is neutralized with a base (e.g., ammonia solution). The crude product is collected by filtration, washed with water, and then purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure 2-aminobenzothiazole derivative.

  • Characterization: The structure and purity of the final compound are confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Signaling Pathways and Biological Activity

There is currently no specific information available in the searched literature regarding the signaling pathways or detailed biological activities of 2-Benzothiazolamine, 5-(methylthio)- (9CI). However, the broader class of benzothiazole derivatives is known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and antitumor properties.[4] Further research is required to elucidate the specific biological profile of this compound.

As no specific signaling pathways are documented, a logical relationship diagram illustrating the potential applications based on the properties of the benzothiazole scaffold is provided below.

G cluster_applications Potential Research & Development Areas A 2-Benzothiazolamine, 5-(methylthio)- B Benzothiazole Scaffold A->B is a derivative of C Potential Biological Activities B->C exhibits D Drug Discovery (e.g., Antimicrobial, Anticancer) C->D E Agrochemicals (e.g., Fungicides) C->E F Materials Science (e.g., Dyes, Polymers) C->F

Caption: Logical relationship of 2-Benzothiazolamine, 5-(methylthio)- to potential applications.

References

An In-depth Technical Guide to 2-(Methylthio)benzothiazole

Author: BenchChem Technical Support Team. Date: November 2025

Authored for researchers, scientists, and drug development professionals, this technical guide provides a comprehensive overview of 2-(Methylthio)benzothiazole, including its chemical properties, synthesis, and biological significance.

Initial Clarification on Chemical Identity: It is important to note that searches for "2-Benzothiazolamine, 5-(methylthio)-" did not yield a corresponding unique chemical entity. The information presented here pertains to the closely related and well-documented compound, 2-(Methylthio)benzothiazole , which is assigned the CAS Number 615-22-5 .[1][2]

Chemical and Physical Properties

2-(Methylthio)benzothiazole is an organic compound featuring a benzothiazole core with a methylthio group attached at the second position.[3] It is recognized for its role as a fungicide and its applications in the rubber and plastics industries as a processing aid and accelerator.[1] The compound typically appears as a white to light yellow crystalline powder.[1]

Table 1: Physicochemical Properties of 2-(Methylthio)benzothiazole

PropertyValueReference(s)
CAS Number 615-22-5[1][2]
Molecular Formula C₈H₇NS₂[1][2][4]
Molecular Weight 181.28 g/mol [5]
Appearance White to light yellow crystalline powder[1]
Melting Point 43-46 °C
Boiling Point 177 °C at 22 mmHg[1]
Purity ≥ 98% (GC)[1]
InChI Key UTBVIMLZIRIFFR-UHFFFAOYSA-N
SMILES CSc1nc2ccccc2s1

Synthesis Protocols

The synthesis of 2-substituted benzothiazoles can be achieved through various methods, often starting from 2-aminothiophenol.[6][7] A general and efficient method involves the condensation of 2-aminothiophenol with carboxylic acids or their derivatives.[8]

General Experimental Protocol for the Synthesis of 2-Substituted Benzothiazoles

A common laboratory-scale synthesis involves the reaction of o-aminothiophenol with a carboxylic acid at an elevated temperature.[9]

Materials:

  • o-Aminothiophenol (1 mmol)

  • Carboxylic acid (e.g., a methylthio-containing carboxylic acid) (1 mmol)

Procedure:

  • Combine equimolar amounts of o-aminothiophenol and the desired carboxylic acid in a reaction vessel.

  • Heat the mixture at 150°C for 30 minutes in the absence of a solvent and catalyst.[9]

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, the product can be isolated and purified, often through recrystallization or column chromatography.[10]

This method is noted for its high conversion rates, short reaction times, and clean reaction profiles.[9]

Biological Activity and Signaling Pathways

Recent studies have highlighted the biological activity of 2-(Methylthio)benzothiazole (MTBT), particularly its toxicological effects. Research using a zebrafish model has demonstrated that MTBT can induce cardiovascular toxicity.[11]

Cardiovascular Toxicity and Apoptotic Pathway

Exposure to MTBT in zebrafish larvae has been shown to cause a decrease in heart rate, pericardial edema, and cardiac malformations.[11] Mechanistic investigations have revealed that MTBT upregulates the expression of Prostaglandin-Endoperoxide Synthase 2 (PTGS2), also known as COX-2. This upregulation is a key event that activates the apoptotic pathway, leading to the observed cardiovascular toxicity.[11]

The protein-protein interaction network analysis has identified PTGS2 as a core target of MTBT. PTGS2 is known to interact with other key proteins such as Cathepsin K (Ctsk) and Poly (ADP-ribose) polymerase 2 (PARP2), which are also involved in the regulation of apoptosis and inflammatory responses.[11] Upregulation of Ctsk can activate NF-κB signaling, inducing apoptosis, while the inhibition of PARP2 can amplify TNF-α-mediated cell death.[11]

MTBT_Apoptotic_Pathway MTBT 2-(Methylthio)benzothiazole (MTBT) PTGS2 PTGS2 (COX-2) Upregulation MTBT->PTGS2 Apoptosis Apoptosis PTGS2->Apoptosis Ctsk Ctsk Upregulation PTGS2->Ctsk PARP2 PARP2 Inhibition PTGS2->PARP2 Cardiovascular_Toxicity Cardiovascular Toxicity (e.g., decreased heart rate, pericardial edema) Apoptosis->Cardiovascular_Toxicity NFkB NF-κB Signaling Ctsk->NFkB NFkB->Apoptosis TNFa TNF-α Mediated Cell Death Amplification PARP2->TNFa TNFa->Apoptosis Zebrafish_Toxicity_Workflow cluster_exposure Exposure Phase cluster_assessment Toxicity Assessment Phase cluster_mechanism Mechanism Elucidation Zebrafish_Larvae Zebrafish Larvae MTBT_Exposure Exposure to varying concentrations of MTBT Zebrafish_Larvae->MTBT_Exposure Phenotypic_Analysis Phenotypic Analysis (Heart rate, Pericardial edema, Deformity) MTBT_Exposure->Phenotypic_Analysis Functional_Analysis Cardiac Functional Analysis (Stroke volume, Cardiac output) MTBT_Exposure->Functional_Analysis Vascular_Analysis Vascular Structure Analysis MTBT_Exposure->Vascular_Analysis Gene_Expression Gene Expression Analysis (e.g., PTGS2) MTBT_Exposure->Gene_Expression Pathway_Analysis Apoptotic Pathway Activation Analysis Gene_Expression->Pathway_Analysis

References

The Diverse Biological Activities of 2-Aminobenzothiazole Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-aminobenzothiazole scaffold is a privileged heterocyclic structure in medicinal chemistry, demonstrating a broad spectrum of pharmacological activities. Its derivatives have garnered significant attention for their potential in treating a range of diseases, from cancer to microbial infections and inflammatory disorders. This technical guide provides a comprehensive overview of the biological activities of 2-aminobenzothiazole derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. This document summarizes key quantitative data, details experimental methodologies for cited studies, and visualizes relevant signaling pathways and workflows.

Anticancer Activity

2-Aminobenzothiazole derivatives have emerged as a promising class of anticancer agents, targeting various hallmarks of cancer, including uncontrolled proliferation, angiogenesis, and survival.[1]

Inhibition of Key Kinases

A significant mechanism of action for many anticancer 2-aminobenzothiazole derivatives is the inhibition of protein kinases crucial for tumor growth and vascularization.

  • VEGFR-2 Inhibition: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels that supply tumors with essential nutrients.[1] Several 2-aminobenzothiazole derivatives have been identified as potent VEGFR-2 inhibitors. For instance, compound 23 showed a half-maximal inhibitory concentration (IC50) of 97 nM against VEGFR-2.[1] Another derivative, compound 19 , exhibited an IC50 value of 0.5 µM.[1] The inhibition of VEGFR-2 by these compounds leads to a reduction in tumor angiogenesis.

  • PI3Kα Inhibition: The Phosphoinositide 3-kinase (PI3K) pathway is frequently hyperactivated in various cancers, promoting cell growth, proliferation, and survival. A novel 2-aminobenzothiazole derivative, compound 54 , was identified as a highly potent PI3Kα inhibitor with an IC50 of 1.03 nM.[1] This compound demonstrated significant growth-inhibitory activity against MCF-7 breast cancer cells.[1]

Antiproliferative Activity

Numerous studies have demonstrated the direct antiproliferative effects of 2-aminobenzothiazole derivatives against a variety of cancer cell lines.

  • Optically active thiourea derivatives incorporating the 2-aminobenzothiazole scaffold, such as IVe , IVf , and IVh , were found to be effective against Ehrlich Ascites Carcinoma (EAC), MCF-7 (breast cancer), and HeLa (cervical cancer) cells, with IC50 values ranging from 10 to 48 µM.[2]

  • Hybrid molecules combining 2-aminobenzothiazole with a piperazine moiety, specifically compounds OMS5 and OMS14 , showed notable growth reduction in lung (A549) and breast (MCF-7) cancer cell lines, with IC50 values between 22.13 and 61.03 μM.[3][4]

Other Anticancer Mechanisms

Beyond kinase inhibition and direct cytotoxicity, 2-aminobenzothiazole derivatives have been shown to target other critical cellular processes.

  • LSD1 Inhibition: Lysine-Specific Demethylase 1 (LSD1) is an epigenetic regulator often overexpressed in cancer. Compound 95 , a 2-aminobenzothiazole derivative, displayed an IC50 of 18.4 μM against the LSD1 enzyme.[1]

  • FAK Inhibition: Focal Adhesion Kinase (FAK) is involved in cell adhesion, migration, and survival. Compound 24 was shown to block the enzymatic activity of FAK with an IC50 value of 19.5 µM.[1]

Table 1: Anticancer Activity of Selected 2-Aminobenzothiazole Derivatives

CompoundTarget/Cell LineActivity (IC50)Reference
23 VEGFR-297 nM[1]
19 VEGFR-20.5 µM[1]
20 VEGFR-20.15 µM[1]
21 VEGFR-20.19 µM[1]
54 PI3Kα1.03 nM[1]
94 LSD143.8 µM[1]
95 LSD118.4 µM[1]
24 FAK19.5 µM[1]
IVe, IVf, IVh EAC, MCF-7, HeLa10-48 µM[2]
OMS5, OMS14 A549, MCF-722.13-61.03 µM[3][4]

Antimicrobial Activity

2-Aminobenzothiazole derivatives also exhibit significant activity against a range of microbial pathogens, including bacteria and fungi.

Antifungal Activity

Several studies have highlighted the potential of these compounds as antifungal agents. A series of 6-substituted 2-aminobenzothiazole derivatives were synthesized and screened for their in vitro antimicrobial activity.[5] While they showed limited antibacterial effects, many compounds displayed noteworthy antifungal activity.[5]

  • Compounds 1n and 1o were particularly effective, showing Minimum Inhibitory Concentration (MIC) values of 4-8 µg/mL against Candida albicans, Candida parapsilosis, and Candida tropicalis.[5] The presence of bulky substituents at the 6-position of the 2-aminobenzothiazole ring was found to be important for enhancing antifungal activity.[5]

Antibacterial Activity

While some studies report limited antibacterial action, others have identified 2-aminobenzothiazole derivatives with moderate to good activity against various bacterial strains.[6][7][8]

  • New amide derivatives of 2-aminobenzothiazole, at a concentration of 250 µg/mL, showed moderate activity against Gram-negative Escherichia coli.[9]

  • Compounds MZ1 and MZ2 were moderately active against the Gram-positive Staphylococcus epidermidis, and MZ1 also showed moderate activity against Klebsiella pneumoniae.[9]

Table 2: Antimicrobial Activity of Selected 2-Aminobenzothiazole Derivatives

CompoundMicroorganismActivity (MIC)Reference
1n Candida albicans4 µg/mL[5]
1e, 1f, 1o Candida albicans8 µg/mL[5]
1n Candida tropicalis4 µg/mL[5]
1o Candida parapsilosis4 µg/mL[5]
Amide Derivatives Escherichia coliModerate at 250 µg/mL[9]
MZ1, MZ2 Staphylococcus epidermidisModerate at 250 µg/mL[9]
MZ1 Klebsiella pneumoniaeModerate at 250 µg/mL[9]

Anti-inflammatory Activity

The anti-inflammatory properties of 2-aminobenzothiazole derivatives have been well-documented, with many compounds showing efficacy comparable to standard non-steroidal anti-inflammatory drugs (NSAIDs).[10]

Inhibition of Cyclooxygenase (COX) Enzymes

A primary mechanism for the anti-inflammatory action of these derivatives is the inhibition of COX enzymes, which are responsible for the synthesis of pro-inflammatory prostaglandins.[11]

  • Compounds 2g and 3g were found to inhibit both COX-1 and COX-2 catalyzed prostaglandin biosynthesis.[11] Compound 3g was more selective for COX-2, which is a desirable trait for reducing the gastrointestinal side effects associated with non-selective NSAIDs.[11]

In Vivo Anti-inflammatory Effects

The carrageenan-induced paw edema model in rats is a standard assay for evaluating the in vivo anti-inflammatory activity of novel compounds. Several 2-aminobenzothiazole derivatives have demonstrated significant reductions in paw edema in this model.[10][12]

  • Compounds 17c and 17i , bearing benzenesulphonamide and carboxamide moieties, inhibited carrageenan-induced rat paw edema by up to 80% and 78%, respectively, at 3 hours post-carrageenan injection.[10]

  • A series of novel 2-aminobenzothiazole derivatives showed significant anti-inflammatory activity, with compounds Bt2 (5-chloro-1,3-benzothiazole-2-amine) and Bt7 (6-methoxy-1,3-benzothiazole-2-amine) being among the most active.[12]

Table 3: Anti-inflammatory Activity of Selected 2-Aminobenzothiazole Derivatives

CompoundAssayActivity (% Inhibition)Reference
17c Carrageenan-induced paw edema (3h)80%[10]
17i Carrageenan-induced paw edema (3h)78%[10]
2g In vitro COX-1/COX-2 inhibitionActive[11]
3g In vitro COX-2 selective inhibitionActive[11]
Bt2, Bt7 Carrageenan-induced paw edemaSignificant[12]

Other Biological Activities

Beyond the major areas discussed, 2-aminobenzothiazole derivatives have shown potential in other therapeutic areas, including as antidiabetic and enzyme inhibitors for various diseases.[13][14]

Experimental Protocols

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (MTT) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Detailed Protocol:

  • Cell Seeding:

    • Culture cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the 2-aminobenzothiazole derivative in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the compound in culture medium to achieve the desired final concentrations.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known anticancer drug).

    • Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition and Incubation:

    • After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for another 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the medium from each well.

    • Add 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 5-15 minutes to ensure complete dissolution.

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

In Vitro Antimicrobial Activity: Broth Microdilution Method for MIC Determination

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Detailed Protocol:

  • Preparation of Inoculum:

    • Culture the microbial strain (e.g., Staphylococcus aureus, Candida albicans) in a suitable broth medium overnight at the optimal temperature (e.g., 37°C for bacteria, 30°C for yeast).

    • Adjust the turbidity of the microbial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria and 1-5 x 10⁶ CFU/mL for yeast.

    • Dilute the standardized suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the 2-aminobenzothiazole derivative in a suitable solvent.

    • In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in the broth medium to obtain a range of concentrations.

  • Inoculation and Incubation:

    • Add the prepared microbial inoculum to each well of the microtiter plate.

    • Include a growth control well (broth and inoculum without the compound) and a sterility control well (broth only).

    • Incubate the plate at the appropriate temperature for 18-24 hours for bacteria or 24-48 hours for yeast.

  • MIC Determination:

    • After incubation, visually inspect the wells for turbidity (visible growth).

    • The MIC is the lowest concentration of the compound at which there is no visible growth.

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This is a widely used model to evaluate the acute anti-inflammatory activity of compounds.

Principle: Subplantar injection of carrageenan induces a localized inflammatory response characterized by edema (swelling), which can be measured over time. Anti-inflammatory compounds reduce the extent of this edema.

Detailed Protocol:

  • Animals:

    • Use adult male or female Wistar or Sprague-Dawley rats (150-200 g).

    • Acclimatize the animals for at least one week before the experiment.

    • Fast the animals overnight before the experiment but allow free access to water.

  • Compound Administration:

    • Divide the animals into groups (n=5-6 per group): a control group, a positive control group, and treatment groups.

    • Administer the 2-aminobenzothiazole derivative orally (p.o.) or intraperitoneally (i.p.) to the treatment groups at various doses.

    • Administer the vehicle (e.g., saline, 0.5% carboxymethyl cellulose) to the control group.

    • Administer a standard anti-inflammatory drug (e.g., indomethacin, 10 mg/kg) to the positive control group.

  • Induction of Inflammation:

    • One hour after compound administration, inject 0.1 mL of a 1% (w/v) solution of carrageenan in sterile saline into the subplantar region of the right hind paw of each rat.

  • Measurement of Paw Edema:

    • Measure the paw volume of each rat immediately before the carrageenan injection (baseline) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.

    • The increase in paw volume is calculated as the difference between the paw volume at each time point and the baseline paw volume.

  • Data Analysis:

    • Calculate the percentage of inhibition of edema for each treatment group at each time point using the following formula: % Inhibition = [(V_c - V_t) / V_c] x 100 where V_c is the average increase in paw volume in the control group and V_t is the average increase in paw volume in the treated group.

    • Compare the results of the treatment groups with the control group using appropriate statistical tests (e.g., ANOVA followed by Dunnett's test).

Signaling Pathways and Experimental Workflows

VEGFR-2 Signaling Pathway in Angiogenesis

dot

VEGFR2_Signaling VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Angiogenesis Angiogenesis Proliferation->Angiogenesis Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival Survival->Angiogenesis Aminobenzothiazole 2-Aminobenzothiazole Derivatives Aminobenzothiazole->VEGFR2 Inhibits

Caption: VEGFR-2 signaling pathway in angiogenesis.

PI3K/Akt Signaling Pathway in Cancer

// Nodes GrowthFactor [label="Growth Factor", fillcolor="#4285F4", fontcolor="#FFFFFF"]; RTK [label="Receptor Tyrosine\nKinase (RTK)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PI3K [label="PI3K", fillcolor="#FBBC05", fontcolor="#202124"]; PIP2 [label="PIP2", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; PIP3 [label="PIP3", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; PDK1 [label="PDK1", fillcolor="#FBBC05", fontcolor="#202124"]; Akt [label="Akt", fillcolor="#FBBC05", fontcolor="#202124"]; mTOR [label="mTOR", fillcolor="#FBBC05", fontcolor="#202124"]; CellGrowth [label="Cell Growth &\nProliferation", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Aminobenzothiazole [label="2-Aminobenzothiazole\nDerivatives", shape=octagon, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges GrowthFactor -> RTK [label="Binds"]; RTK -> PI3K [label="Activates"]; PI3K -> PIP2 [label="Phosphorylates"]; PIP2 -> PIP3 [style=invis]; PI3K -> PIP3; PIP3 -> PDK1 [label="Recruits"]; PIP3 -> Akt [label="Recruits"]; PDK1 -> Akt [label="Activates"]; Akt -> mTOR [label="Activates"]; mTOR -> CellGrowth; Akt -> Apoptosis [label="Inhibits", arrowhead=tee, color="#EA4335"]; Aminobenzothiazole -> PI3K [label="Inhibits", style=dashed, color="#EA4335"]; }

Caption: COX-2 pathway in inflammation.

Experimental Workflow for In Vitro Anticancer Screening

dot

Anticancer_Screening_Workflow Start Start CellCulture 1. Cancer Cell Culture (e.g., MCF-7, A549) Start->CellCulture CellSeeding 2. Seed Cells in 96-Well Plates CellCulture->CellSeeding CompoundTreatment 3. Treat with 2-Aminobenzothiazole Derivatives CellSeeding->CompoundTreatment Incubation 4. Incubate for 48-72h CompoundTreatment->Incubation MTTAssay 5. Perform MTT Assay Incubation->MTTAssay Absorbance 6. Measure Absorbance at 570 nm MTTAssay->Absorbance DataAnalysis 7. Data Analysis (% Viability, IC50) Absorbance->DataAnalysis End End DataAnalysis->End

Caption: Experimental workflow for in vitro anticancer screening.

References

Potential Therapeutic Targets of 2-Benzothiazolamine, 5-(methylthio)-: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Direct experimental data on the specific therapeutic targets of 2-Benzothiazolamine, 5-(methylthio)- is limited in publicly available scientific literature. This guide, therefore, extrapolates potential therapeutic targets based on the well-documented biological activities of the broader benzothiazole chemical class. The information presented herein is intended for research and drug development professionals and should be interpreted as a theoretical framework for further investigation.

Introduction

Benzothiazoles are a prominent class of heterocyclic compounds characterized by a benzene ring fused to a thiazole ring. This scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects. The biological versatility of benzothiazoles stems from their ability to interact with a diverse range of molecular targets, primarily enzymes and protein kinases. Given the structural similarity, it is plausible that 2-Benzothiazolamine, 5-(methylthio)- shares therapeutic targets with other members of the benzothiazole family.

Potential Therapeutic Targets

Based on extensive research on benzothiazole derivatives, the following enzyme families and signaling pathways are proposed as potential therapeutic targets for 2-Benzothiazolamine, 5-(methylthio)-.

Carbonic Anhydrases (CAs)

Carbonic anhydrases are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate.[1][2] They are involved in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma, epilepsy, and certain types of cancer.[1][3][4] Numerous benzothiazole derivatives have been identified as potent inhibitors of various human CA isoforms (hCA I, hCA II, hCA V, and hCA XII).[1][5][6]

Topoisomerases

Topoisomerases are essential enzymes that regulate the topology of DNA during replication, transcription, and recombination.[7] Inhibition of these enzymes, particularly topoisomerase II, is a well-established mechanism for anticancer drugs.[7][8] Several benzothiazole derivatives have demonstrated significant inhibitory activity against human DNA topoisomerase IIα, suggesting their potential as anticancer agents.[7][8][9]

Protein Kinases

Protein kinases are a large family of enzymes that play critical roles in cellular signaling pathways. Dysregulation of kinase activity is a hallmark of many diseases, including cancer and inflammatory disorders. Benzothiazole derivatives have been shown to inhibit various protein kinases:

  • Phosphoinositide 3-Kinases (PI3Ks) and mTORC1: These are key components of the PI3K/AKT/mTOR signaling pathway, which is frequently hyperactivated in cancer.[10]

  • ATR Kinase: A central regulator of the DNA damage response (DDR) pathway, making it an attractive target for cancer therapy.[11]

  • Rho-associated kinase (ROCK-II): Involved in regulating cell shape, motility, and contraction, with implications in cardiovascular diseases and cancer.[12]

Bacterial Enzymes

The benzothiazole scaffold is also a promising framework for the development of novel antibacterial agents. Derivatives have been shown to target essential bacterial enzymes that are absent in humans, offering a potential for selective toxicity.[13] Key bacterial targets include:

  • DNA Gyrase and Topoisomerase IV: These bacterial type II topoisomerases are validated targets for fluoroquinolone antibiotics.[14]

  • Dihydropteroate Synthase (DHPS): An enzyme in the bacterial folate biosynthesis pathway, which is the target of sulfonamide antibiotics.[15][16]

  • Other Bacterial Enzymes: Including dihydroorotase, uridine diphosphate-n-acetyl enol pyruvyl glucosamine reductase (MurB), and dihydrofolate reductase.[13][17]

Quantitative Data on Benzothiazole Derivatives

The following tables summarize the inhibitory activities of various benzothiazole derivatives against their respective targets, as reported in the literature.

Table 1: Inhibition of Human Carbonic Anhydrase Isoforms by Benzothiazole Derivatives

Compound ClassTarget IsoformInhibition Constant (Ki)Reference
Amino acid-benzothiazole conjugateshCA IIMicromolar range (µM)[1][2]
Amino acid-benzothiazole conjugateshCA VMicromolar range (2.9 to 88.1 µM)[1][2]

Table 2: Inhibition of Human Topoisomerase IIα by Benzothiazole Derivatives

CompoundIC50Reference
3-amino-2-(2-bromobenzyl)-1,3-benzothiazol-3-ium 4-methylbenzensulfonate (BM3)39 nM[8][9]
2-(4-bromophenyl)benzothiazole (M9)8.1 µM[9]

Table 3: Inhibition of Protein Kinases by Benzothiazole Derivatives

Compound ClassTarget KinaseIC50Reference
Benzothiazole derivatives containing pyridinePI3Kα, PI3KβNot Specified[10]
Benzothiazole derivatives containing pyridinemTORC1Not Specified[10]
Chromone-benzothiazole hybrid (Compound 7h)ATR Kinase (pChk1 inhibition)3.995 µM (in HeLa cells)[11]
4-(4-methylthiazol-5-yl)-N-phenylpyrimidin-2-aminesAurora Kinase0.5 µM[10]
Thiazole derivatives with phenyl sulfonyl groupB-RAFV600E23.1 ± 1.2 nM[10]

Table 4: Inhibition of Bacterial Enzymes by Benzothiazole Derivatives

Compound ClassTarget EnzymeMinimum Inhibitory Concentration (MIC) / IC50Target OrganismReference
Benzothiazole-scaffold based inhibitorsDNA Gyrase< 10 nM (IC50)E. coli, A. baumannii, P. aeruginosa[14]
Benzothiazole-scaffold based inhibitorsTopoisomerase IV64 - 352 nM (IC50)E. coli, A. baumannii, P. aeruginosa[14]
Sulfonamide analogues of benzothiazoleDihydropteroate Synthase3.1 - 6.2 µg/ml (MIC)P. aeruginosa, S. aureus, E. coli[13]
Amino-benzothiazole Schiff base analoguesCasdihydrofolate Reductase15.62 µg/ml (MIC)E. coli, P. aeruginosa[13]

Experimental Protocols

Carbonic Anhydrase Inhibition Assay

A stopped-flow CO₂ hydrase assay is a standard method to determine the inhibitory activity of compounds against carbonic anhydrase isoforms.[5]

Methodology:

  • Enzyme and Inhibitor Preparation: A solution of the purified human CA isoform is prepared in a suitable buffer (e.g., TRIS-HCl). The benzothiazole inhibitor is dissolved in DMSO to create a stock solution.

  • Assay Procedure: The assay measures the enzyme-catalyzed hydration of CO₂. The change in pH is monitored using a pH indicator (e.g., phenol red) in a stopped-flow instrument.

  • Data Analysis: The initial rates of the reaction are measured at different inhibitor concentrations. The IC₅₀ value, the concentration of inhibitor that causes 50% inhibition of enzyme activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. The inhibition constant (Ki) is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.

Topoisomerase IIα Relaxation Assay

This assay measures the ability of a compound to inhibit the relaxation of supercoiled plasmid DNA by human topoisomerase IIα.[8]

Methodology:

  • Reaction Mixture: A reaction mixture is prepared containing supercoiled plasmid DNA (e.g., pBR322), human topoisomerase IIα, and the test compound at various concentrations in an appropriate assay buffer.

  • Incubation: The reaction mixture is incubated at 37°C for a specified time (e.g., 30 minutes) to allow for the relaxation of the supercoiled DNA.

  • Reaction Termination: The reaction is stopped by the addition of a stop buffer containing SDS and proteinase K.

  • Agarose Gel Electrophoresis: The DNA topoisomers (supercoiled and relaxed) are separated by electrophoresis on an agarose gel.

  • Visualization and Analysis: The DNA bands are visualized by staining with ethidium bromide and quantified using a gel documentation system. The IC₅₀ value is determined as the concentration of the compound that inhibits 50% of the DNA relaxation activity.

Visualizations

Signaling Pathway Diagram

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) GrowthFactor->RTK PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT mTORC1 mTORC1 AKT->mTORC1 Proliferation Cell Proliferation, Survival, Growth mTORC1->Proliferation Benzothiazole Benzothiazole Derivative Benzothiazole->PI3K Benzothiazole->mTORC1

Caption: PI3K/AKT/mTOR signaling pathway with potential inhibition by benzothiazole derivatives.

Experimental Workflow Diagram

G cluster_0 Preparation cluster_1 Reaction cluster_2 Analysis A Prepare Enzyme Solution (e.g., Topoisomerase IIα) D Combine Enzyme, DNA, and Inhibitor in Assay Buffer A->D B Prepare Supercoiled Plasmid DNA B->D C Prepare Benzothiazole Derivative Dilutions C->D E Incubate at 37°C D->E F Stop Reaction E->F G Agarose Gel Electrophoresis F->G H Visualize and Quantify DNA Bands G->H I Calculate IC50 Value H->I

Caption: Workflow for a topoisomerase IIα relaxation assay.

Conclusion

The benzothiazole scaffold represents a versatile platform for the design of inhibitors targeting a wide range of enzymes and signaling pathways implicated in various diseases. While direct evidence for the therapeutic targets of 2-Benzothiazolamine, 5-(methylthio)- is currently lacking, the extensive research on structurally related compounds provides a strong foundation for future investigations. The potential targets outlined in this guide, including carbonic anhydrases, topoisomerases, protein kinases, and bacterial enzymes, offer promising avenues for elucidating the mechanism of action and therapeutic potential of this specific molecule. Further experimental validation is crucial to confirm these hypotheses and to advance the development of 2-Benzothiazolamine, 5-(methylthio)- as a potential therapeutic agent.

References

In Silico Prediction of 2-(Methylthio)benzothiazole Properties: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The initial query for "2-Benzothiazolamine, 5-(methylthio)-" did not yield specific results for a compound with this exact nomenclature in publicly available databases. However, extensive data is available for the closely related and structurally similar compound, 2-(Methylthio)benzothiazole . This guide will proceed under the assumption that 2-(Methylthio)benzothiazole is the compound of interest and will use it as the subject for detailing in silico prediction methodologies.

This technical guide provides a comprehensive overview of the predicted physicochemical and biological properties of 2-(Methylthio)benzothiazole. It is intended for researchers, scientists, and professionals in drug development, offering a structured presentation of available data, methodologies for in silico prediction, and visualization of relevant biological pathways.

Physicochemical and Predicted Properties of 2-(Methylthio)benzothiazole

The following tables summarize the key physicochemical and predicted drug-likeness properties of 2-(Methylthio)benzothiazole, compiled from various chemical databases.

Table 1: Physicochemical Properties of 2-(Methylthio)benzothiazole

PropertyValueSource
Molecular Formula C₈H₇NS₂[1]
Molecular Weight 181.27 g/mol [2]
Melting Point 43-48 °C[2]
Boiling Point 302.00 to 303.00 °C @ 760.00 mm Hg (estimated)[3]
Vapor Pressure 0.002 mmHg @ 25 °C (estimated)[3][4]
Water Solubility 0.2 g/L (predicted)[5]
logP (Octanol-Water Partition Coefficient) 3.16 - 3.43 (predicted)[5]
Appearance White to light yellow crystalline powder[2]

Table 2: Predicted ADMET and Drug-Likeness Properties of 2-(Methylthio)benzothiazole

PropertyValueSource
pKa (Strongest Basic) 1.13[5]
Hydrogen Bond Acceptor Count 1[5]
Hydrogen Bond Donor Count 0[5]
Polar Surface Area 12.89 Ų[5]
Rotatable Bond Count 1[5]
Bioavailability Yes[5]
Rule of Five Yes[5]
Ghose Filter No[5]
Veber's Rule Yes[5]

Known and Predicted Biological Activities

Benzothiazole derivatives are known to possess a wide range of biological activities.[6][7][8] For 2-(Methylthio)benzothiazole specifically, the following activities have been reported or are predicted based on its structure.

Table 3: Biological Activities of 2-(Methylthio)benzothiazole

ActivityDescriptionSource
Aryl Hydrocarbon Receptor (AhR) Agonist The compound is identified as an agonist of the Aryl Hydrocarbon Receptor, a transcription factor involved in xenobiotic metabolism and immune responses.[4]
Antimicrobial and Antifungal The benzothiazole scaffold is associated with broad antimicrobial and antifungal properties.[6]
Cytotoxicity Some benzothiazole derivatives have shown cytotoxic effects against various cancer cell lines.[9]
Enzyme Inhibition Derivatives of the parent compound, 2-Mercaptobenzothiazole, are known to inhibit several enzymes.[6]

Methodologies for In Silico Prediction

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) and physicochemical property prediction are crucial in the early stages of drug discovery to identify candidates with favorable profiles, thereby reducing time and cost.[10] The data presented in this guide for 2-(Methylthio)benzothiazole can be generated using a variety of computational models and software.

  • Molecular Input: The process begins with obtaining the 2D or 3D structure of the molecule, typically in a standard format like SMILES (Simplified Molecular Input Line Entry System) or SDF (Structure-Data File). For 2-(Methylthio)benzothiazole, the SMILES string is CSc1nc2ccccc2s1.[5]

  • Descriptor Calculation: The molecular structure is used to calculate a wide range of numerical descriptors. These can be 1D (e.g., molecular weight, atom counts), 2D (e.g., topological indices, molecular fingerprints), or 3D (e.g., molecular shape, surface area).[11]

  • Model Application: The calculated descriptors are fed into pre-built predictive models. These models are typically developed using machine learning algorithms (like random forests, support vector machines, or deep neural networks) trained on large datasets of compounds with experimentally determined properties.[12]

  • Prediction Generation: The model outputs a predicted value for the property of interest (e.g., solubility, logP, toxicity).

  • Confidence Assessment: It is crucial to assess the reliability of the prediction. This is often done by considering the applicability domain of the model, which is the chemical space of compounds for which the model is expected to make reliable predictions.

  • Quantitative Structure-Property Relationships (QSPR): These models establish a mathematical relationship between molecular descriptors and a specific physicochemical property.[13]

  • Pharmacophore Modeling: This method identifies the 3D arrangement of essential features of a molecule that are responsible for its biological activity.

  • Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a target protein, helping to estimate its binding affinity and potential biological activity.[10]

  • Physicochemical Property Prediction Software: Several software packages and web servers are available for these predictions, including:

    • SwissADME

    • ACD/Labs Percepta

    • Schrödinger Suite

    • MOE (Molecular Operating Environment)

Visualizations

The following diagram illustrates a typical workflow for the in silico prediction of small molecule properties.

G cluster_workflow In Silico Prediction Workflow mol_input Molecular Input (SMILES/SDF) descriptor_calc Descriptor Calculation (1D, 2D, 3D) mol_input->descriptor_calc qspr_model QSPR/Machine Learning Models descriptor_calc->qspr_model prediction Property Prediction (ADMET, Physicochemical) qspr_model->prediction validation Applicability Domain & Confidence Assessment prediction->validation

A generalized workflow for in silico property prediction.

Given that 2-(Methylthio)benzothiazole is a reported agonist of the Aryl Hydrocarbon Receptor (AhR), understanding this pathway is essential for predicting its biological effects.[4] The AhR is a ligand-activated transcription factor that regulates the expression of genes involved in xenobiotic metabolism and immune responses.[14][15][16]

G cluster_pathway Aryl Hydrocarbon Receptor (AhR) Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ligand Ligand (e.g., 2-(Methylthio)benzothiazole) ahr_complex AhR-HSP90-XAP2 Complex ligand->ahr_complex Binds activated_ahr Activated AhR ahr_complex->activated_ahr Translocation ahr_arnt_complex AhR-ARNT Heterodimer activated_ahr->ahr_arnt_complex Dimerizes with arnt ARNT arnt->ahr_arnt_complex xre Xenobiotic Response Element (XRE) ahr_arnt_complex->xre Binds to gene_transcription Gene Transcription (e.g., CYP1A1, CYP1B1) xre->gene_transcription Induces

The canonical signaling pathway of the Aryl Hydrocarbon Receptor.

References

The 2-Aminobenzothiazole Scaffold: A Comprehensive Review for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

A versatile heterocyclic scaffold, 2-aminobenzothiazole, has garnered significant attention in medicinal chemistry due to its wide array of biological activities. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive literature review of this privileged structure, focusing on its synthesis, chemical properties, and therapeutic potential.

The unique structural arrangement of a fused benzene and thiazole ring, with an amino group at the 2-position, endows 2-aminobenzothiazole derivatives with the ability to interact with a diverse range of biological targets.[1][2] This has led to the development of compounds with promising anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[3][4][5] This review summarizes key findings, presents quantitative data in a structured format, details experimental protocols for pivotal studies, and visualizes complex biological pathways and experimental workflows.

Synthesis of the 2-Aminobenzothiazole Core

The synthesis of the 2-aminobenzothiazole scaffold is versatile, with several established methods. A classical and widely employed method involves the reaction of 4-substituted anilines with potassium thiocyanate in the presence of bromine in acetic acid.[2] However, this method is not universally applicable, as unwanted thiocyanation at the para position can occur with 4-unsubstituted anilines.[2]

Alternative and often more general approaches utilize phenylthioureas as precursors.[2] A common strategy involves the cyclization of suitable precursors to form the benzothiazole core with the desired amino group at the 2-position.[1] One-pot multicomponent reactions are also gaining traction as they offer advantages such as simplicity, high yields, and reduced reaction times, often utilizing environmentally friendly solvents like water.[3] For more specialized applications, solid-phase synthesis protocols have been developed to facilitate the rapid generation of 2-aminobenzothiazole libraries.[2]

A general synthetic workflow is depicted below:

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Product Aniline Substituted Aniline Cyclization Oxidative Cyclization Aniline->Cyclization Thiocyanate Thiocyanate Source (e.g., KSCN) Thiocyanate->Cyclization ABT 2-Aminobenzothiazole Scaffold Cyclization->ABT G EGFR EGFR PI3K PI3K EGFR->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation mTOR->Proliferation ABT 2-Aminobenzothiazole Derivative ABT->PI3K Inhibition G cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis Seed Seed Cancer Cells Adhere Allow Adhesion Seed->Adhere Treat Treat with Compounds Adhere->Treat Incubate1 Incubate Treat->Incubate1 AddMTT Add MTT Reagent Incubate1->AddMTT Incubate2 Incubate AddMTT->Incubate2 Solubilize Solubilize Formazan Incubate2->Solubilize Measure Measure Absorbance Solubilize->Measure Calculate Calculate IC50 Measure->Calculate

References

The Ascendancy of 2-Aminobenzothiazoles: A Technical Guide to Synthesis and Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the dynamic landscape of medicinal chemistry, the 2-aminobenzothiazole scaffold has emerged as a "privileged structure," a core molecular framework demonstrating a remarkable propensity for binding to a diverse array of biological targets.[1][2][3][4] This technical guide provides an in-depth exploration of the discovery and synthesis of novel 2-aminobenzothiazole compounds, tailored for researchers, scientists, and professionals in drug development. We delve into detailed synthetic methodologies, present a comprehensive overview of their biological activities with quantitative data, and visualize the intricate signaling pathways they modulate.

Synthetic Strategies: From Classical Cyclization to Modern Catalysis

The synthesis of the 2-aminobenzothiazole core and its derivatives has been a subject of extensive research, leading to the development of numerous efficient protocols.[5][6] These methods can be broadly categorized into classical approaches and modern catalytic systems.

One of the most established methods involves the reaction of substituted anilines with a thiocyanate salt (such as potassium or ammonium thiocyanate) in the presence of bromine in acetic acid.[6] This electrophilic cyclization reaction provides a direct route to a variety of substituted 2-aminobenzothiazoles. Another classical approach utilizes the condensation of ortho-aminothiophenol with various reagents.[6]

More contemporary methods leverage the power of transition-metal catalysis, offering improved efficiency and broader substrate scope. For instance, palladium- and ruthenium-catalyzed intramolecular oxidative cyclization of N-arylthioureas has been successfully employed for the synthesis of 2-aminobenzothiazole derivatives.[7] These modern techniques often proceed under milder reaction conditions and demonstrate greater functional group tolerance, making them highly valuable in the construction of complex molecular architectures.

Experimental Protocol: Synthesis of 2-Amino-6-substituted-benzothiazoles

This protocol outlines a general procedure for the synthesis of 2-aminobenzothiazole derivatives via the reaction of a substituted aniline with potassium thiocyanate and bromine.

Materials:

  • Substituted aniline (1.0 eq)

  • Potassium thiocyanate (2.0 eq)

  • Glacial acetic acid

  • Bromine (1.0 eq) in glacial acetic acid

  • Concentrated ammonia solution

  • Ethanol

Procedure:

  • A solution of the substituted aniline in glacial acetic acid is prepared in a flask equipped with a magnetic stirrer and cooled in an ice bath to below 10 °C.

  • Potassium thiocyanate is added to the solution and stirred until dissolved.

  • A solution of bromine in glacial acetic acid is added dropwise to the reaction mixture while maintaining the temperature below 10 °C.

  • After the addition is complete, the reaction mixture is stirred for an additional 2 hours at the same temperature.

  • The resulting precipitate is filtered, washed with cold acetic acid, and then with water.

  • The crude product is suspended in hot water and the solution is neutralized with a concentrated ammonia solution to a pH of 6.

  • The precipitate is collected by filtration, washed with water, and dried.

  • The final product is purified by recrystallization from ethanol.[3][6]

A Spectrum of Biological Activities: Targeting Cancer, Microbes, and Metabolic Disorders

The versatility of the 2-aminobenzothiazole scaffold is underscored by its wide range of pharmacological activities, including anticancer, antimicrobial, and antidiabetic properties.[2][3][4][8][9]

Anticancer Potential

A significant body of research has focused on the development of 2-aminobenzothiazole derivatives as potent anticancer agents.[2][8][10] These compounds have been shown to inhibit various kinases involved in cancer cell proliferation and survival, such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Phosphoinositide 3-kinase (PI3K).[2] The PI3K/AKT/mTOR signaling pathway, a critical regulator of cell growth and metabolism, is a frequently dysregulated pathway in cancer and a key target of many 2-aminobenzothiazole-based inhibitors.[8][11]

CompoundTargetIC50 (µM)Cell LineReference
OMS5 -22.13 - 61.03A549 (Lung), MCF-7 (Breast)[10]
OMS14 PIK3CD/PIK3R1- (65% inhibition at 100 µM)-[8][10]
Compound 13 -6.43 (HCT116), 9.62 (A549), 8.07 (A375)HCT116 (Colon), A549 (Lung), A375 (Melanoma)[2]
Compound 20 VEGFR-20.15-[2]
Compound 21 VEGFR-20.19-[2]
Compound 53 PI3Kβ0.02PC-3, DU145 (Prostate)[2]
Antimicrobial and Antifungal Activity

Derivatives of 2-aminobenzothiazole have also demonstrated significant activity against a range of microbial pathogens. Studies have shown that certain substitutions on the benzothiazole ring can lead to potent antibacterial and antifungal agents.[9][12] For instance, some 6-substituted 2-aminobenzothiazole derivatives have exhibited notable in vitro antifungal activity against various Candida species.

CompoundOrganismMIC (mg/mL)Reference
6-substituted derivativesCandida species4-8
Compound 1n, 1oCandida albicans, Candida parapsilosis, Candida tropicalis4-8[9]
Antidiabetic Properties

The therapeutic potential of 2-aminobenzothiazoles extends to metabolic disorders, with several derivatives being investigated as antidiabetic agents.[4][13] These compounds have been designed to target key proteins involved in glucose metabolism. In vivo studies in rat models of type 2 diabetes have shown that certain 2-aminobenzothiazole derivatives can effectively reduce blood glucose levels and improve the lipid profile.[13]

Visualizing the Mechanisms: Signaling Pathways and Experimental Workflows

To better understand the intricate biological processes influenced by these compounds and the methodologies used to discover them, we provide the following visualizations created using the DOT language.

Synthetic_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product Aniline Substituted Aniline Reaction Electrophilic Cyclization Aniline->Reaction KSCN Potassium Thiocyanate KSCN->Reaction Br2 Bromine in Acetic Acid Br2->Reaction Neutralization Neutralization (NH3) Reaction->Neutralization Crude Product Recrystallization Recrystallization Neutralization->Recrystallization Product 2-Aminobenzothiazole Derivative Recrystallization->Product Purified Product

Caption: General workflow for the synthesis of 2-aminobenzothiazole derivatives.

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3  P PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT mTORC1 mTORC1 AKT->mTORC1 CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Aminobenzothiazole 2-Aminobenzothiazole Inhibitor Aminobenzothiazole->PI3K Inhibition

Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway by 2-aminobenzothiazole compounds.

Conclusion

The 2-aminobenzothiazole scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. Its synthetic tractability, coupled with its ability to interact with a wide range of biological targets, ensures its continued prominence in the field of drug discovery. The detailed synthetic protocols, comprehensive biological data, and clear visualizations provided in this guide aim to equip researchers with the knowledge necessary to further explore and exploit the therapeutic potential of this remarkable heterocyclic system.

References

The Versatile Scaffold: A Technical Guide to the Structure-Activity Relationship of 2-Aminobenzothiazole Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-aminobenzothiazole core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its wide array of pharmacological activities. Derivatives of this nucleus have demonstrated potent anticancer, antimicrobial, and neuroprotective effects, making it a fertile ground for drug discovery and development. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of 2-aminobenzothiazole derivatives, summarizing key quantitative data, detailing experimental protocols, and visualizing critical biological pathways and workflows.

Anticancer Activity: Targeting Key Oncogenic Pathways

2-Aminobenzothiazole derivatives have emerged as promising anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines. Their mechanism of action often involves the inhibition of crucial protein kinases and other enzymes that are dysregulated in cancer.

Structure-Activity Relationship Insights

The anticancer potency of 2-aminobenzothiazole derivatives is highly dependent on the nature and position of substituents on both the benzothiazole ring and the 2-amino group.

  • Substitution at the 2-Amino Position: The 2-amino group is a critical pharmacophoric feature and a key site for modification.[1][2] Introducing various moieties at this position has led to the discovery of potent anticancer agents. For instance, the incorporation of a piperazine ring has been shown to enhance cytotoxic activity against breast and colon cancer cell lines.[1][3]

  • Substitution on the Benzothiazole Ring: Modifications at the 6-position of the benzothiazole ring have been particularly fruitful. For example, the introduction of bulky groups at this position has been shown to enhance antifungal activity, a principle that can be extrapolated to anticancer drug design to improve target binding.[2]

  • Hybrid Molecules: The strategy of creating hybrid molecules by linking the 2-aminobenzothiazole scaffold with other pharmacologically active moieties, such as thiazolidinone or pyridinone, has yielded compounds with significant antiproliferative activity.[4][5][6]

Quantitative Data Summary

The following table summarizes the in vitro anticancer activity of selected 2-aminobenzothiazole derivatives against various cancer cell lines, presented as IC50 values (the concentration of the compound required to inhibit the growth of 50% of the cells).

CompoundCancer Cell LineIC50 (µM)Target/Mechanism of ActionReference
Compound 13 HCT1166.43 ± 0.72EGFR inhibitor[4]
A5499.62 ± 1.14[4]
A3758.07 ± 1.36[4]
Compound 20 HepG29.99VEGFR-2 inhibitor[4]
HCT-1167.44[4]
MCF-78.27[4]
Compound 40 A5493.55CDK2 inhibitor[4]
MCF-73.17[4]
Hep3B4.32[4]
OMS5 A54922.13PI3Kγ inhibition (not the main mechanism)[3][7]
MCF-727.65[3]
OMS14 A54961.03PI3Kγ inhibition (not the main mechanism)[3][7]
MCF-745.28[3]
Key Signaling Pathways in Anticancer Action

The anticancer effects of 2-aminobenzothiazole derivatives are often attributed to their ability to modulate key signaling pathways involved in cell proliferation, survival, and angiogenesis. One of the prominent pathways targeted is the PI3K/AKT/mTOR pathway.

PI3K_AKT_mTOR_Pathway Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) Growth Factor->RTK PI3K PI3K RTK->PI3K Angiogenesis Angiogenesis RTK->Angiogenesis PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT mTORC1 mTORC1 AKT->mTORC1 Cell Survival Cell Survival AKT->Cell Survival Cell Proliferation Cell Proliferation mTORC1->Cell Proliferation mTORC1->Cell Survival 2-Aminobenzothiazole\nDerivatives 2-Aminobenzothiazole Derivatives 2-Aminobenzothiazole\nDerivatives->RTK 2-Aminobenzothiazole\nDerivatives->PI3K 2-Aminobenzothiazole\nDerivatives->AKT 2-Aminobenzothiazole\nDerivatives->mTORC1 Synthesis_Workflow cluster_0 Step 1: Intermediate Formation cluster_1 Step 2: Final Product Synthesis 2-Aminobenzothiazole 2-Aminobenzothiazole Intermediate_X1 N-(Benzothiazol-2-yl)-2-chloroacetamide 2-Aminobenzothiazole->Intermediate_X1 Chloroacetyl chloride Chloroacetyl chloride Chloroacetyl chloride->Intermediate_X1 Final_Product 2-Aminobenzothiazole Derivative Intermediate_X1->Final_Product Amine Amine Amine->Final_Product

References

Methodological & Application

Application Notes and Protocols for the Analytical Characterization of 2-Benzothiazolamine, 5-(methylthio)-

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

2-Benzothiazolamine, 5-(methylthio)- is a heterocyclic aromatic compound containing a benzothiazole core structure. The analytical characterization of this molecule is essential for its identification, purity assessment, and quantification in various matrices. This document provides an overview of potential analytical techniques and detailed protocols for its characterization, based on methods used for analogous compounds.

Physicochemical Properties (Predicted)

A summary of predicted physicochemical properties for 2-Benzothiazolamine, 5-(methylthio)- is presented below. These values are estimations and should be confirmed by experimental data.

PropertyPredicted Value
Molecular FormulaC₈H₈N₂S₂
Molecular Weight196.29 g/mol
LogP~2.0-2.5
pKa~4.5-5.5 (amine)
Melting PointNot available
Boiling PointNot available

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation, identification, and quantification of 2-Benzothiazolamine, 5-(methylthio)-. Due to its predicted moderate lipophilicity, a reverse-phase HPLC method is recommended.

Application Note: Reverse-Phase HPLC-UV Analysis

This method is suitable for the routine analysis and purity determination of 2-Benzothiazolamine, 5-(methylthio)-.

Principle: The compound is separated on a nonpolar stationary phase with a polar mobile phase. Detection is achieved using a UV detector at a wavelength where the analyte exhibits maximum absorbance.

Instrumentation:

  • HPLC system with a quaternary or binary pump

  • Autosampler

  • Column oven

  • UV-Vis or Diode Array Detector (DAD)

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

Chromatographic Conditions (Starting Point):

ParameterCondition
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Gradient10% B to 90% B over 15 minutes
Flow Rate1.0 mL/min
Column Temperature30 °C
Injection Volume10 µL
Detection Wavelength~254 nm or determined by UV scan
Experimental Protocol: HPLC-UV Method
  • Standard Preparation:

    • Prepare a stock solution of 2-Benzothiazolamine, 5-(methylthio)- at 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).

    • Prepare a series of calibration standards by diluting the stock solution with the mobile phase to concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation:

    • Dissolve the sample containing 2-Benzothiazolamine, 5-(methylthio)- in the mobile phase to an estimated concentration within the calibration range.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Analysis:

    • Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.

    • Inject the prepared standards and samples.

    • Record the chromatograms and integrate the peak corresponding to 2-Benzothiazolamine, 5-(methylthio)-.

  • Data Processing:

    • Construct a calibration curve by plotting the peak area versus the concentration of the standards.

    • Determine the concentration of 2-Benzothiazolamine, 5-(methylthio)- in the samples using the calibration curve.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Preparation (1 mg/mL stock, serial dilutions) Injection Inject Standards & Samples Standard_Prep->Injection Sample_Prep Sample Preparation (Dissolve and filter) Sample_Prep->Injection HPLC_System HPLC System Equilibration HPLC_System->Injection Chromatography Chromatographic Separation (C18 Column) Injection->Chromatography Detection UV Detection Chromatography->Detection Calibration Construct Calibration Curve Detection->Calibration Quantification Quantify Analyte Calibration->Quantification

HPLC-UV Experimental Workflow

Mass Spectrometry

Mass spectrometry (MS) is a powerful tool for the structural elucidation and confirmation of the molecular weight of 2-Benzothiazolamine, 5-(methylthio)-. Coupling HPLC with MS (LC-MS) allows for the separation and sensitive detection of the compound in complex mixtures.

Application Note: LC-MS Analysis

Principle: The analyte is separated by HPLC and then introduced into the mass spectrometer, where it is ionized. The mass-to-charge ratio (m/z) of the resulting ions is measured, providing information about the molecular weight and structure.

Instrumentation:

  • LC-MS system (e.g., with a quadrupole or time-of-flight analyzer)

  • Electrospray Ionization (ESI) source

MS Conditions (Starting Point):

ParameterCondition
Ionization ModePositive Electrospray Ionization (ESI+)
Capillary Voltage3.5 kV
Cone Voltage30 V
Desolvation Gas Flow600 L/hr
Desolvation Temperature350 °C
Source Temperature120 °C
Mass Rangem/z 50-500
Expected Mass Spectra

For 2-Benzothiazolamine, 5-(methylthio)- (C₈H₈N₂S₂), the expected exact mass is 196.0183. In positive ion mode ESI-MS, the primary ion observed would be the protonated molecule [M+H]⁺.

IonCalculated m/z
[M+H]⁺197.0256
[M+Na]⁺219.0075

Fragmentation of the parent ion can provide further structural information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable technique for the unambiguous structural determination of 2-Benzothiazolamine, 5-(methylthio)-. Both ¹H and ¹³C NMR spectra should be acquired.

Application Note: ¹H and ¹³C NMR Analysis

Principle: The sample is placed in a strong magnetic field and irradiated with radiofrequency pulses. The absorption of energy by the atomic nuclei provides detailed information about the chemical environment of each atom, allowing for the elucidation of the molecular structure.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

  • 5 mm NMR tubes

NMR Parameters (Starting Point):

Parameter¹H NMR¹³C NMR
SolventDMSO-d₆ or CDCl₃DMSO-d₆ or CDCl₃
Temperature25 °C25 °C
Pulse ProgramStandard zg30Standard zgpg30
Number of Scans161024
Relaxation Delay2 s2 s
Predicted ¹H NMR Chemical Shifts

The following are predicted chemical shifts for the protons of 2-Benzothiazolamine, 5-(methylthio)-. Actual values may vary depending on the solvent and other experimental conditions.

ProtonPredicted Chemical Shift (ppm)Multiplicity
Aromatic CH (3 protons)6.8 - 7.5Multiplets
-NH₂5.0 - 6.0Broad singlet
-S-CH₃2.4 - 2.6Singlet
Experimental Protocol: NMR Sample Preparation and Analysis
  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the sample.

    • Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in a clean, dry vial.

    • Transfer the solution to a 5 mm NMR tube.

  • Analysis:

    • Insert the NMR tube into the spectrometer.

    • Lock and shim the spectrometer on the deuterated solvent signal.

    • Acquire the ¹H NMR spectrum.

    • Acquire the ¹³C NMR spectrum.

  • Data Processing:

    • Process the spectra (Fourier transform, phase correction, baseline correction).

    • Integrate the peaks in the ¹H NMR spectrum.

    • Assign the peaks to the corresponding protons and carbons in the molecule.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Interpretation Weigh Weigh Sample (5-10 mg) Dissolve Dissolve in Deuterated Solvent Weigh->Dissolve Transfer Transfer to NMR Tube Dissolve->Transfer Insert Insert Sample into Spectrometer Transfer->Insert LockShim Lock and Shim Insert->LockShim AcquireH1 Acquire ¹H NMR Spectrum LockShim->AcquireH1 AcquireC13 Acquire ¹³C NMR Spectrum AcquireH1->AcquireC13 Process Process Spectra AcquireC13->Process Integrate Integrate ¹H Peaks Process->Integrate Assign Assign Peaks to Structure Integrate->Assign

Application Notes and Protocols for the HPLC Analysis of 2-Aminobenzothiazole Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the analysis of 2-aminobenzothiazole derivatives using High-Performance Liquid Chromatography (HPLC). These methods are essential for purity assessment, quantitative analysis, and characterization of this important class of heterocyclic compounds, which are widely investigated for their potential therapeutic properties.

Introduction

2-Aminobenzothiazole and its derivatives are a significant class of compounds in medicinal chemistry, exhibiting a wide range of biological activities, including anticancer, antimicrobial, and antifungal properties.[1][2][3] As with any drug development process, the ability to accurately and reliably analyze these compounds is crucial. HPLC is a powerful and versatile technique for the separation, identification, and quantification of 2-aminobenzothiazole derivatives. This document outlines two distinct HPLC-based methods applicable to this class of compounds.

Data Presentation

Quantitative Analysis of Biological Activity

While HPLC is primarily used for the separation and quantification of compounds in a sample, the biological activity of these compounds is a key driver for their synthesis and analysis. The following table summarizes the 50% inhibitory concentration (IC50) values for a selection of 2-aminobenzothiazole derivatives against various targets, as reported in the literature. This data is critical for structure-activity relationship (SAR) studies.

Compound IDTarget/Cell LineIC50 (µM)Reference
Rilu-1HK8537.15[4]
Rilu-2HK8531.21[5]
Rilu-4HK8538.3[4]
Rilu-6HK85315.1[4]
C-14HK8532.28[4]
C-15HK85346.8[4]
C-16HK85350.1[4]
C-17HK853119[4]
C-18HK85321.0[4]
OMS5A549 (Lung Cancer) & MCF-7 (Breast Cancer)22.13 - 61.03[1]
OMS14A549 (Lung Cancer) & MCF-7 (Breast Cancer)22.13 - 61.03[1]
Compound 1nCandida albicans4 µg/mL (MIC)[2]
Compound 1oCandida parapsilosis4 µg/mL (MIC)[2]

Experimental Protocols

Two distinct methods are presented below. Method 1 is a general-purpose HPLC-UV method suitable for routine purity checks and quantification. Method 2 is a more sensitive and selective LC-MS/MS method, ideal for complex matrices and trace-level analysis.

Method 1: Reversed-Phase HPLC with UV Detection

This protocol is adapted from a method developed for the analysis of a novel aminothiazole derivative and is broadly applicable to other 2-aminobenzothiazole derivatives.[6]

Objective: To determine the purity and concentration of 2-aminobenzothiazole derivatives.

Instrumentation:

  • HPLC system with a UV detector

  • Data acquisition and processing software

Materials:

  • Column: Phenomenex® Luna C18 (50 mm × 4.6 mm, 5 µm) or equivalent.[6]

  • Mobile Phase A: 0.1% v/v Orthophosphoric Acid in Water.[6]

  • Mobile Phase B: 0.1% v/v Orthophosphoric Acid in Acetonitrile.[6]

  • Sample Solvent: Acetonitrile/Water (50:50, v/v)

  • 2-Aminobenzothiazole derivative standards and samples

Procedure:

  • Mobile Phase Preparation:

    • Prepare Mobile Phase A by adding 1 mL of orthophosphoric acid to 1 L of HPLC-grade water.

    • Prepare Mobile Phase B by adding 1 mL of orthophosphoric acid to 1 L of HPLC-grade acetonitrile.

    • Degas both mobile phases using an appropriate method (e.g., sonication or vacuum filtration).

  • Sample Preparation:

    • Prepare a stock solution of the 2-aminobenzothiazole derivative standard in the sample solvent at a concentration of 1 mg/mL.

    • Prepare working standards by serial dilution of the stock solution.

    • Prepare samples by dissolving them in the sample solvent to a concentration within the calibration range.

  • Chromatographic Conditions:

    • Elution: Isocratic[6]

    • Mobile Phase Composition: 55% Mobile Phase A and 45% Mobile Phase B[6]

    • Flow Rate: 1 mL/min[6]

    • Injection Volume: 10 µL

    • Column Temperature: Ambient

    • Detection Wavelength: 272 nm[6]

    • Run Time: 10 minutes (adjust as necessary based on the retention time of the analyte)

  • Analysis:

    • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

    • Inject a blank (sample solvent) to ensure no carryover.

    • Inject the standard solutions to generate a calibration curve.

    • Inject the sample solutions.

    • Integrate the peak area of the analyte in both standards and samples.

  • Data Processing:

    • Construct a calibration curve by plotting the peak area versus the concentration of the standards.

    • Determine the concentration of the 2-aminobenzothiazole derivative in the samples by interpolating their peak areas from the calibration curve.

    • Calculate the purity of the sample by dividing the peak area of the main component by the total peak area of all components in the chromatogram.

Method 2: LC-MS/MS Analysis of Benzothiazole Derivatives

This method is based on a published protocol for the analysis of benzothiazole derivatives in environmental samples and is suitable for high-sensitivity and high-selectivity applications.[3]

Objective: To identify and quantify 2-aminobenzothiazole derivatives in complex matrices.

Instrumentation:

  • LC-MS/MS system (e.g., Sciex API 2000 or equivalent) with an electrospray ionization (ESI) source.[3]

  • Data acquisition and processing software.

Materials:

  • Column: ACE 3 C8, 50 x 2.1 mm.[3]

  • Mobile Phase A: 0.1% formic acid in H2O.[3]

  • Mobile Phase B: 0.1% formic acid in MeCN.[3]

  • Sample Solvent: Acetonitrile/Water (50:50, v/v)

  • 2-Aminobenzothiazole derivative standards and samples

Procedure:

  • Mobile Phase Preparation:

    • Prepare Mobile Phase A by adding 1 mL of formic acid to 1 L of HPLC-grade water.

    • Prepare Mobile Phase B by adding 1 mL of formic acid to 1 L of HPLC-grade acetonitrile.

    • Degas both mobile phases.

  • Sample Preparation:

    • Prepare standard and sample solutions as described in Method 1. For complex matrices, a solid-phase extraction (SPE) or other sample cleanup step may be necessary.

  • Chromatographic Conditions:

    • Flow Rate: 0.12 mL/min[3]

    • Injection Volume: 5 µL[3]

    • Column Temperature: Ambient

    • Gradient Program: [3]

Time (min)% Mobile Phase B
0.05
5.050
10.095
23.095
23.15
28.15
  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Ion Spray Voltage: +4200V[3]

    • Ion Source Temperature: 120°C[3]

    • Detection Mode: Multiple Reaction Monitoring (MRM)

    • MRM Transitions: To be determined for each specific 2-aminobenzothiazole derivative. This involves identifying the precursor ion (M+H)+ and a suitable product ion. For the parent 2-aminobenzothiazole, a potential transition could be based on its molecular weight.

  • Analysis and Data Processing:

    • Equilibrate the system.

    • Inject standards to establish retention time and optimize MS parameters.

    • Inject samples.

    • Process the data using the instrument's software to identify and quantify the target analytes based on their retention times and specific MRM transitions.

Visualizations

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Sample and Standard Preparation D Sample Injection A->D B Mobile Phase Preparation C HPLC System Equilibration B->C C->D E Chromatographic Separation D->E F Detection (UV or MS) E->F G Peak Integration F->G H Quantification and Purity Calculation G->H

Caption: General workflow for HPLC analysis.

HPLC_System Solvent Solvent Reservoir(s) Degasser Degasser Solvent->Degasser Pump HPLC Pump Degasser->Pump Injector Autosampler/Injector Pump->Injector Column HPLC Column Injector->Column Detector Detector (UV/MS) Column->Detector Waste Waste Detector->Waste DataSystem Data Acquisition System Detector->DataSystem

Caption: Components of a typical HPLC system.

SAR_Logic Synthesis Synthesis of 2-Aminobenzothiazole Derivatives Purification Purification and Characterization (HPLC, NMR, MS) Synthesis->Purification BioAssay Biological Assay (e.g., IC50 determination) Purification->BioAssay SAR Structure-Activity Relationship (SAR) Analysis BioAssay->SAR Optimization Lead Compound Optimization SAR->Optimization Optimization->Synthesis

Caption: Logical flow of drug discovery process.

References

Application Notes and Protocols for the Characterization of 2-Benzothiazolamine, 5-(methylthio)-

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the spectroscopic characterization of 2-Benzothiazolamine, 5-(methylthio)- using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). Due to the limited availability of public domain experimental data for this specific compound, this guide presents predicted spectral data based on structurally analogous compounds. The provided protocols are standardized for the analysis of small organic molecules and can be adapted for this compound.

Predicted Spectroscopic Data

The following tables summarize the predicted NMR and mass spectrometry data for 2-Benzothiazolamine, 5-(methylthio)-. These predictions are derived from the analysis of structurally related compounds, including 2-(Methylthio)benzothiazole.

Predicted ¹H NMR Data (500 MHz, DMSO-d₆)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.5 - 7.8m1HAr-H
~7.2 - 7.4m1HAr-H
~7.0 - 7.2m1HAr-H
~7.0 (broad s)s2H-NH₂
~2.5s3H-S-CH₃

Note: The chemical shifts of the aromatic protons are estimations and will be influenced by the electronic effects of both the amino and methylthio groups. The broad singlet for the amino protons is characteristic and its chemical shift can vary with concentration and temperature.

Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)
Chemical Shift (δ, ppm)Assignment
~168C=N (C2)
~150Ar-C
~135Ar-C
~130Ar-C (C5)
~125Ar-C
~120Ar-C
~115Ar-C
~15-S-CH₃

Note: The predicted chemical shifts are based on known values for benzothiazole derivatives. The carbon attached to the methylthio group (C5) and the carbon of the C=N bond (C2) are highlighted.

Predicted Mass Spectrometry Data
ParameterPredicted Value
Molecular Formula C₈H₈N₂S₂
Molecular Weight 196.29 g/mol
Predicted [M+H]⁺ 197.0154
Predicted Major Fragments Fragments resulting from the loss of the methyl group (-CH₃), the amino group (-NH₂), and cleavage of the thiazole ring.

Experimental Protocols

The following are detailed protocols for acquiring NMR and mass spectrometry data for 2-Benzothiazolamine, 5-(methylthio)-.

NMR Spectroscopy Protocol

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

  • 2-Benzothiazolamine, 5-(methylthio)- sample

  • Deuterated solvent (e.g., DMSO-d₆)

  • NMR tubes (5 mm)

  • Pipettes and vials

Instrumentation:

  • 500 MHz NMR Spectrometer

Procedure:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the sample.

    • Dissolve the sample in approximately 0.6 mL of DMSO-d₆ in a clean, dry vial.

    • Vortex the vial to ensure complete dissolution.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Lock and shim the instrument to the deuterium signal of the solvent.

    • Acquire a standard ¹H NMR spectrum. Typical parameters include:

      • Pulse sequence: zg30

      • Number of scans: 16

      • Acquisition time: ~3-4 seconds

      • Relaxation delay: 1-2 seconds

    • Acquire a standard ¹³C NMR spectrum. Typical parameters include:

      • Pulse sequence: zgpg30

      • Number of scans: 1024 or more, depending on sample concentration

      • Acquisition time: ~1-2 seconds

      • Relaxation delay: 2 seconds

  • Data Processing:

    • Apply Fourier transformation to the acquired FIDs.

    • Phase correct the spectra.

    • Reference the spectra to the residual solvent peak (DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

    • Integrate the peaks in the ¹H spectrum.

    • Identify and label the chemical shifts of all peaks.

Mass Spectrometry Protocol (LC-MS)

Objective: To determine the molecular weight and fragmentation pattern of the compound.

Materials:

  • 2-Benzothiazolamine, 5-(methylthio)- sample

  • HPLC-grade methanol

  • HPLC-grade water

  • Formic acid

Instrumentation:

  • Liquid Chromatography-Mass Spectrometry (LC-MS) system with an Electrospray Ionization (ESI) source.

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of the sample at 1 mg/mL in methanol.

    • Dilute the stock solution to a final concentration of 10 µg/mL with a 50:50 mixture of methanol and water containing 0.1% formic acid.

  • LC-MS Analysis:

    • Liquid Chromatography:

      • Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).

      • Mobile Phase A: Water with 0.1% formic acid.

      • Mobile Phase B: Methanol with 0.1% formic acid.

      • Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions.

      • Flow Rate: 0.3 mL/min.

      • Injection Volume: 5 µL.

    • Mass Spectrometry:

      • Ionization Mode: ESI positive.

      • Scan Range: m/z 50-500.

      • Capillary Voltage: 3.5 kV.

      • Source Temperature: 120 °C.

      • Desolvation Temperature: 350 °C.

      • For fragmentation data (MS/MS), perform a product ion scan on the [M+H]⁺ ion.

  • Data Analysis:

    • Identify the peak corresponding to the [M+H]⁺ ion in the full scan mass spectrum.

    • Analyze the MS/MS spectrum to identify the major fragment ions.

    • Propose fragmentation pathways consistent with the observed fragments.

Visualizations

The following diagrams illustrate the general workflow for the characterization of a small molecule like 2-Benzothiazolamine, 5-(methylthio)-.

workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis of 2-Benzothiazolamine, 5-(methylthio)- Purification Purification Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Dissolve in DMSO-d6 MS Mass Spectrometry (LC-MS) Purification->MS Dissolve in MeOH/H₂O Structure Structural Elucidation NMR->Structure Purity Purity Assessment NMR->Purity MS->Structure MS->Purity Final Final Structure->Final Final Characterized Compound Purity->Final

Caption: Workflow for the synthesis and spectroscopic characterization.

logical_relationship cluster_nmr NMR Data cluster_ms Mass Spec Data Compound 2-Benzothiazolamine, 5-(methylthio)- H_NMR ¹H NMR (Chemical Shifts, Multiplicities, Integrations) Compound->H_NMR Provides info on proton environment C_NMR ¹³C NMR (Chemical Shifts) Compound->C_NMR Provides info on carbon skeleton MW Molecular Weight ([M+H]⁺) Compound->MW Confirms molecular formula Fragments Fragmentation Pattern Compound->Fragments Provides structural fragment information Structure Structural Confirmation H_NMR->Structure C_NMR->Structure MW->Structure Fragments->Structure

Caption: Relationship between spectroscopic data and structural confirmation.

Application Notes and Protocols for Kinase Inhibitor Screening: Featuring 2-Benzothiazolamine, 5-(methylthio)-

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the initial screening and characterization of novel compounds, such as 2-Benzothiazolamine, 5-(methylthio)-, as potential kinase inhibitors. The protocols outlined below cover fundamental biochemical and cell-based assays essential for determining a compound's potency, selectivity, and cellular activity.

Introduction to Kinase Inhibitor Screening

Protein kinases are a large family of enzymes that play critical roles in regulating the majority of cellular processes by catalyzing the transfer of a phosphate group from ATP to specific substrates.[1][2][3] Dysregulation of kinase activity is a hallmark of many diseases, including cancer, inflammatory disorders, and neurodegenerative diseases, making them a prime target for therapeutic intervention.[2] Kinase inhibitor discovery is a crucial area of drug development, and high-throughput screening is an efficient method for identifying new lead compounds.[4] The journey from a hit compound to a viable drug candidate involves a multi-step process of biochemical and cellular characterization.[5]

The benzothiazole scaffold has been identified in a number of kinase inhibitors, suggesting its potential as a privileged structure in this context. For instance, derivatives of benzothiazole have been investigated as inhibitors of c-Jun N-terminal kinases (JNKs), Rho-associated kinase (ROCK-II), and phosphoinositide 3-kinase (PI3K).[6][7][8][9] This document will use the novel compound, 2-Benzothiazolamine, 5-(methylthio)-, as a representative example to illustrate the screening process.

Experimental Protocols

Biochemical Kinase Assays

Biochemical assays are essential for determining the direct inhibitory effect of a compound on the enzymatic activity of a purified kinase.[5][10] These assays typically measure the consumption of ATP or the formation of the phosphorylated substrate.[2]

a) ADP-Glo™ Luminescent Kinase Assay

This assay format is a universal, homogeneous method that quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.[11][12]

Protocol:

  • Compound Preparation: Dissolve 2-Benzothiazolamine, 5-(methylthio)- in 100% DMSO to create a 10 mM stock solution. Perform serial dilutions in DMSO to create a range of concentrations for IC50 determination.

  • Kinase Reaction:

    • In a 384-well plate, add 5 µL of the test compound dilutions.

    • Add 10 µL of the desired kinase enzyme solution to each well.

    • Incubate for 15-30 minutes at room temperature to allow for compound binding to the kinase.[13]

    • Initiate the kinase reaction by adding 5 µL of a reaction mixture containing the appropriate kinase substrate and ATP.

    • Incubate for a predetermined time (e.g., 60 minutes) at the optimal temperature for the kinase.

  • ADP Detection:

    • Add 20 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 40 µL of Kinase Detection Reagent to convert the generated ADP back to ATP, which then drives a luciferase-luciferin reaction. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Measure the luminescence signal using a plate reader. The light output is proportional to the ADP concentration.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control. Determine the IC50 value by fitting the data to a four-parameter logistic curve.

b) Radiometric Kinase Assay (HotSpot Assay)

This method is often considered the "gold standard" as it directly measures the incorporation of a radiolabeled phosphate (from [γ-³³P]ATP) into a substrate.[14]

Protocol:

  • Reaction Setup: In a microplate, incubate the test compound, kinase, substrate, and [γ-³³P]ATP in the appropriate reaction buffer.

  • Reaction Termination and Separation: After the incubation period, spot the reaction mixture onto a filter membrane that binds the phosphorylated substrate.

  • Washing: Wash the filter membrane to remove unincorporated [γ-³³P]ATP.

  • Detection: Quantify the radioactivity on the filter using a scintillation counter.

  • Analysis: Determine the level of substrate phosphorylation and calculate the inhibitory effect of the compound.

Cell-Based Kinase Assays

While biochemical assays are crucial for determining direct enzymatic inhibition, cell-based assays are necessary to confirm that a compound can effectively inhibit its target in a more physiologically relevant context.[10][15]

a) Cellular Phosphorylation Assay

This assay measures the phosphorylation of a known downstream substrate of the target kinase within intact cells.[10][16]

Protocol:

  • Cell Culture and Treatment:

    • Plate cells known to have an active signaling pathway involving the target kinase in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of 2-Benzothiazolamine, 5-(methylthio)- for a specified period (e.g., 1-2 hours).

  • Cell Lysis: Lyse the cells to release the intracellular proteins.

  • Detection of Phosphorylation:

    • Use a phospho-specific antibody to detect the phosphorylated form of the target substrate via methods such as ELISA or Western blotting.

    • Homogeneous assay formats like TR-FRET can also be employed, where cell lysates are analyzed using a pair of antibodies (one for the total protein and one for the phospho-protein) labeled with a FRET donor and acceptor.[17]

  • Data Analysis: Quantify the level of substrate phosphorylation in treated cells compared to untreated or vehicle-treated cells to determine the compound's cellular potency (IC50).

b) Cell Proliferation Assay

For kinases involved in cell growth and survival, a cell proliferation assay can be used to assess the functional consequence of kinase inhibition.[16]

Protocol:

  • Cell Seeding: Seed cancer cell lines known to be dependent on the target kinase's activity in a 96-well plate.

  • Compound Treatment: Add serial dilutions of 2-Benzothiazolamine, 5-(methylthio)- to the cells and incubate for a longer duration (e.g., 72 hours).

  • Viability Measurement: Assess cell viability using a reagent such as resazurin or a commercial kit that measures ATP content (e.g., CellTiter-Glo®).

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the GI50 (concentration for 50% growth inhibition).

Data Presentation

The results of a kinase inhibitor screening panel are typically presented in a tabular format to facilitate the assessment of potency and selectivity. Below is a hypothetical dataset for 2-Benzothiazolamine, 5-(methylthio)- against a panel of selected kinases.

Kinase TargetFamilyBiochemical IC50 (nM)Cellular IC50 (nM)
JNK1 MAPK50 250
JNK2 MAPK75 300
JNK3 MAPK40 200
p38αMAPK>10,000>10,000
ERK2MAPK>10,000>10,000
ROCK-II AGC150 800
PKAAGC>5,000>5,000
PI3Kα Lipid Kinase500 1,500
mTORPI3K-related2,000>5,000
CDK2CMGC>10,000>10,000

This is hypothetical data for illustrative purposes only.

Visualizations

Signaling Pathway Diagram

The following diagram illustrates a simplified mitogen-activated protein kinase (MAPK) signaling pathway, which includes the JNK and p38 kinases, potential targets for benzothiazole-based inhibitors.

MAPK_Signaling_Pathway Stress Cellular Stress MAP3K MAPKKK (e.g., ASK1) Stress->MAP3K MAP2K_JNK MAPKK (MKK4/7) MAP3K->MAP2K_JNK MAP2K_p38 MAPKK (MKK3/6) MAP3K->MAP2K_p38 JNK JNK MAP2K_JNK->JNK p38 p38 MAP2K_p38->p38 Transcription_Factors Transcription Factors (c-Jun, ATF2) JNK->Transcription_Factors p38->Transcription_Factors Inflammation_Apoptosis Inflammation, Apoptosis Transcription_Factors->Inflammation_Apoptosis Inhibitor 2-Benzothiazolamine, 5-(methylthio)- Inhibitor->JNK Kinase_Inhibitor_Screening_Workflow Compound Compound Synthesis (2-Benzothiazolamine, 5-(methylthio)-) Primary_Screen Primary Screen (Biochemical Assay vs. Target Kinase) Compound->Primary_Screen Hit_Identified Hit Identified? (IC50 < 10 µM) Primary_Screen->Hit_Identified Selectivity_Panel Selectivity Profiling (Panel of Kinases) Hit_Identified->Selectivity_Panel Yes Stop Stop Hit_Identified->Stop No Cell_Based_Assay Cell-Based Assays (Phosphorylation, Proliferation) Selectivity_Panel->Cell_Based_Assay Lead_Optimization Lead Optimization Cell_Based_Assay->Lead_Optimization

References

Application Notes and Protocols for Evaluating the Cytotoxicity of 2-Benzothiazolamine, 5-(methylthio)-

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Benzothiazolamine, 5-(methylthio)- is a heterocyclic compound belonging to the benzothiazole class of molecules. Benzothiazole derivatives have garnered significant interest in medicinal chemistry due to their wide range of pharmacological activities, including potential anticancer properties.[1] Numerous studies have demonstrated that various substituted benzothiazoles can induce cytotoxicity in cancer cell lines through the induction of apoptosis and modulation of key signaling pathways.[2][3] This document provides detailed protocols for essential cell-based assays to evaluate the cytotoxic effects of 2-Benzothiazolamine, 5-(methylthio)-. The included assays are the MTT assay for cell viability, the LDH assay for cytotoxicity, and the Annexin V assay for apoptosis detection.

Data Presentation

The following table summarizes representative cytotoxic activities of 2-Benzothiazolamine, 5-(methylthio)- against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values were determined after a 48-hour incubation period.

Cell LineCancer TypeIC50 (µM)
MCF-7Breast Adenocarcinoma15.8
MDA-MB-231Breast Adenocarcinoma22.5
A549Lung Carcinoma35.2
HCT-116Colorectal Carcinoma12.1
HepG2Hepatocellular Carcinoma28.9

Note: The data presented in this table is representative and intended for illustrative purposes.

Experimental Protocols

MTT Cell Viability Assay

This protocol is adapted from standard MTT assay procedures and is designed to assess the effect of 2-Benzothiazolamine, 5-(methylthio)- on cell metabolic activity, an indicator of cell viability.[4]

Materials and Reagents:

  • 2-Benzothiazolamine, 5-(methylthio)-

  • Human cancer cell lines (e.g., MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of 2-Benzothiazolamine, 5-(methylthio)- in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO) and a no-cell control (medium only).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C until a purple formazan precipitate is visible.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix thoroughly by gentle pipetting.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the absorbance of the no-cell control from all other values. Calculate the percentage of cell viability relative to the vehicle control.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies the release of lactate dehydrogenase (LDH) from damaged cells, a marker of cytotoxicity.

Materials and Reagents:

  • LDH cytotoxicity assay kit (containing LDH reaction solution and stop solution)

  • 2-Benzothiazolamine, 5-(methylthio)-

  • Human cancer cell lines

  • Complete cell culture medium

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with lysis buffer provided in the kit).

  • Incubation: Incubate the plate for the desired treatment period at 37°C and 5% CO2.

  • Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Add 50 µL of the LDH reaction solution to each well of the new plate.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Stop Reaction: Add 50 µL of the stop solution to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity using the formula: (% Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100)

Annexin V-FITC Apoptosis Assay

This flow cytometry-based assay detects the externalization of phosphatidylserine, an early marker of apoptosis.

Materials and Reagents:

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • 2-Benzothiazolamine, 5-(methylthio)-

  • Human cancer cell lines

  • Complete cell culture medium

  • 6-well cell culture plates

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with different concentrations of 2-Benzothiazolamine, 5-(methylthio)- for the desired time.

  • Cell Harvesting: Harvest the cells by trypsinization and collect the cell suspension. Centrifuge at 300 x g for 5 minutes and wash the cells with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a new tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.

Visualizations

Experimental_Workflow cluster_setup Experimental Setup cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis cluster_output Output cell_seeding Cell Seeding (96-well or 6-well plates) compound_treatment Treatment with 2-Benzothiazolamine, 5-(methylthio)- cell_seeding->compound_treatment incubation Incubation (24-72 hours) compound_treatment->incubation mtt MTT Assay incubation->mtt ldh LDH Assay incubation->ldh annexin_v Annexin V Assay incubation->annexin_v viability Cell Viability (%) mtt->viability cytotoxicity Cytotoxicity (%) ldh->cytotoxicity apoptosis Apoptosis (%) annexin_v->apoptosis ic50 IC50 Determination viability->ic50

Caption: Experimental workflow for cytotoxicity assessment.

Apoptosis_Pathway cluster_compound Inducing Agent cluster_mitochondria Mitochondrial (Intrinsic) Pathway cluster_caspase Caspase Cascade compound 2-Benzothiazolamine, 5-(methylthio)- bcl2 Bcl-2 (Anti-apoptotic) Down-regulation compound->bcl2 bax Bax (Pro-apoptotic) Up-regulation compound->bax mito Mitochondrial Membrane Potential Disruption bcl2->mito bax->mito cyto_c Cytochrome c Release mito->cyto_c casp9 Caspase-9 Activation cyto_c->casp9 casp3 Caspase-3 Activation casp9->casp3 apoptosis Apoptosis casp3->apoptosis

Caption: Proposed mitochondrial apoptosis signaling pathway.

References

Application Notes and Protocols for Antimicrobial Screening of 2-Benzothiazolamine, 5-(methylthio)-

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Benzothiazole derivatives are a significant class of heterocyclic compounds recognized for their wide array of biological activities, including antimicrobial properties.[1] These compounds have been extensively studied for their efficacy against a variety of bacterial and fungal pathogens.[1] The unique structural features of the benzothiazole scaffold allow for diverse chemical modifications, making them promising candidates for the development of novel therapeutic agents to combat infectious diseases.[1][2] This document provides detailed application notes and protocols for the antimicrobial screening of a specific derivative, 2-Benzothiazolamine, 5-(methylthio)-, outlining its potential antimicrobial activities and the methodologies for its evaluation.

Data Presentation: Antimicrobial Activity of 2-Benzothiazolamine, 5-(methylthio)-

The following table summarizes hypothetical quantitative data for the antimicrobial activity of 2-Benzothiazolamine, 5-(methylthio)- against a panel of standard bacterial and fungal strains. The data is presented as Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) in µg/mL.

Test MicroorganismStrain IDMIC (µg/mL)MBC/MFC (µg/mL)
Gram-Positive Bacteria
Staphylococcus aureusATCC 2921350100
Bacillus subtilisATCC 66332550
Gram-Negative Bacteria
Escherichia coliATCC 25922100200
Pseudomonas aeruginosaATCC 27853200>200
Fungi
Candida albicansATCC 1023150100
Aspergillus nigerATCC 16404100200

Experimental Protocols

The following are detailed protocols for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) of 2-Benzothiazolamine, 5-(methylthio)-.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution Method

This protocol outlines the determination of the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[3]

Materials:

  • 2-Benzothiazolamine, 5-(methylthio)-

  • Sterile 96-well microtiter plates[3]

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi, cation-adjusted[4]

  • Bacterial or fungal strains

  • Sterile saline (0.85% NaCl)

  • Spectrophotometer

  • Incubator[5]

  • Micropipettes and sterile tips

Procedure:

  • Preparation of Test Compound:

    • Prepare a stock solution of 2-Benzothiazolamine, 5-(methylthio)- in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the stock solution in the appropriate broth to achieve a range of concentrations.[6]

  • Preparation of Inoculum:

    • Culture the test microorganisms overnight on appropriate agar plates.[7]

    • Suspend a few colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

    • Dilute this suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.[3]

  • Microtiter Plate Setup:

    • Add 100 µL of the appropriate broth to all wells of a 96-well microtiter plate.

    • Add 100 µL of the diluted test compound to the first well of each row and perform serial dilutions across the plate.

    • Add 10 µL of the prepared inoculum to each well.[7]

    • Include a positive control (broth + inoculum) and a negative control (broth only) for each microorganism.

  • Incubation:

    • Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.[3][5]

  • Determination of MIC:

    • The MIC is the lowest concentration of the test compound that shows no visible growth (turbidity) after incubation.[8]

Protocol 2: Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

This protocol is performed after the MIC is determined to find the lowest concentration of the antimicrobial agent that kills 99.9% of the initial inoculum.[6]

Materials:

  • Microtiter plates from the MIC assay

  • Appropriate agar plates (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi)

  • Sterile micropipettes and tips

  • Incubator

Procedure:

  • Subculturing:

    • From the wells of the MIC plate that show no visible growth, take a 10 µL aliquot.

    • Spot-inoculate the aliquot onto a fresh, appropriately labeled agar plate.

  • Incubation:

    • Incubate the agar plates at the same conditions as in the MIC assay.

  • Determination of MBC/MFC:

    • The MBC or MFC is the lowest concentration of the test compound that results in no colony formation on the agar plate, indicating a 99.9% kill of the original inoculum.[6]

Visualizations

Below are diagrams illustrating the experimental workflow and a potential mechanism of action for the antimicrobial activity of 2-Benzothiazolamine, 5-(methylthio)-.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_determination Determination A Prepare Test Compound (Serial Dilutions) C Inoculate 96-Well Plate A->C B Prepare Microbial Inoculum (0.5 McFarland) B->C D Incubate Plate (18-48 hours) C->D E Read MIC D->E F Subculture for MBC/MFC E->F G Read MBC/MFC F->G

Caption: Experimental workflow for antimicrobial screening.

signaling_pathway cluster_cell Microbial Cell compound 2-Benzothiazolamine, 5-(methylthio)- target Essential Enzyme (e.g., Dihydroorotase) compound->target Inhibits process Essential Metabolic Pathway (e.g., Pyrimidine Biosynthesis) outcome Inhibition of Growth / Cell Death process->outcome Disruption leads to

Caption: Postulated mechanism of antimicrobial action.

References

Application Notes and Protocols for 2-Benzothiazolamine, 5-(methylthio)- as a Molecular Probe

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Detailed experimental data for the specific molecule 2-Benzothiazolamine, 5-(methylthio)- is limited in publicly available literature. The following application notes and protocols are based on the known properties and applications of structurally related 2-aminobenzothiazole derivatives. The provided quantitative data are illustrative examples and require experimental validation.

Introduction

2-Benzothiazolamine, 5-(methylthio)- is a heterocyclic aromatic compound belonging to the benzothiazole class of molecules. The 2-aminobenzothiazole scaffold is recognized as a "privileged structure" in medicinal chemistry and drug discovery due to its presence in a wide range of biologically active compounds.[1] Derivatives of 2-aminobenzothiazole have demonstrated potential as kinase inhibitors and fluorescent probes for cellular imaging.[2][3] The presence of a methylthio group at the 5-position may influence the molecule's lipophilicity, metabolic stability, and interaction with biological targets. These application notes provide a framework for the development and utilization of 2-Benzothiazolamine, 5-(methylthio)- as a molecular probe in biomedical research.

Proposed Synthesis of 2-Benzothiazolamine, 5-(methylthio)-

The synthesis of 2-aminobenzothiazole derivatives can be achieved through various established methods.[4][5] A common and effective approach involves the reaction of a substituted aniline with a thiocyanating agent. For the synthesis of 2-Benzothiazolamine, 5-(methylthio)-, a plausible route would start from 4-(methylthio)aniline.

Protocol: Synthesis of 2-Benzothiazolamine, 5-(methylthio)-

  • Starting Material: 4-(methylthio)aniline.

  • Reaction: To a solution of 4-(methylthio)aniline in a suitable solvent such as glacial acetic acid, add an equimolar amount of potassium thiocyanate (KSCN) or sodium thiocyanate (NaSCN).

  • Cyclization: Cool the mixture in an ice bath and slowly add a solution of bromine in glacial acetic acid dropwise while maintaining the temperature below 10°C.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, pour the reaction mixture into ice-cold water. Neutralize the solution with a base (e.g., ammonium hydroxide) to precipitate the product.

  • Purification: Collect the solid precipitate by filtration, wash with water, and dry. Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure 2-Benzothiazolamine, 5-(methylthio)-.

  • Characterization: Confirm the structure of the synthesized compound using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Application 1: As a Kinase Inhibitor

The 2-aminobenzothiazole scaffold has been identified as a template for the design of potent kinase inhibitors, including inhibitors of c-Jun N-terminal kinases (JNK) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[3][6] These kinases are crucial regulators of signaling pathways involved in cell proliferation, differentiation, and apoptosis, and their dysregulation is implicated in diseases such as cancer and inflammatory disorders.

Target Signaling Pathway: c-Jun N-terminal Kinase (JNK) Pathway

The JNK signaling pathway is a critical stress-activated protein kinase cascade that responds to various cellular stresses, including inflammatory cytokines, UV radiation, and oxidative stress.[7][8] Activation of the JNK pathway can lead to the phosphorylation of several transcription factors, most notably c-Jun, which in turn regulates the expression of genes involved in apoptosis, inflammation, and cell proliferation.[9]

JNK_Signaling_Pathway Stress_Stimuli Stress Stimuli (e.g., Cytokines, UV, ROS) MAP3K MAP3K (e.g., ASK1, MEKK1) Stress_Stimuli->MAP3K MKK4_7 MKK4 / MKK7 MAP3K->MKK4_7 JNK JNK MKK4_7->JNK cJun c-Jun JNK->cJun P AP1 AP-1 Complex cJun->AP1 Gene_Expression Target Gene Expression (Apoptosis, Inflammation) AP1->Gene_Expression Probe 2-Benzothiazolamine, 5-(methylthio)- Probe->JNK Inhibition

Figure 1: Simplified JNK Signaling Pathway. This diagram illustrates the activation cascade of the JNK pathway and the potential point of inhibition by 2-Benzothiazolamine, 5-(methylthio)-.
Quantitative Data (Example)

The inhibitory potential of 2-Benzothiazolamine, 5-(methylthio)- against a panel of kinases would need to be determined experimentally. The following table presents hypothetical IC50 values to illustrate data presentation.

Kinase Target2-Benzothiazolamine, 5-(methylthio)- IC50 (nM) [Example]Staurosporine (Control) IC50 (nM)
JNK1505
JNK2757
JNK3606
p38α>10,00010
ERK1>10,00020
VEGFR-25008
Experimental Protocol: In Vitro Kinase Inhibition Assay (JNK1)

This protocol describes a common method for assessing the inhibitory activity of a compound against a specific kinase using a fluorescence-based assay.

Materials:

  • Recombinant human JNK1 enzyme

  • JNKtide (or other suitable peptide substrate)

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • 2-Benzothiazolamine, 5-(methylthio)- (test compound)

  • Staurosporine (positive control)

  • DMSO (vehicle control)

  • White, opaque 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare a serial dilution of 2-Benzothiazolamine, 5-(methylthio)- and staurosporine in DMSO.

  • Reaction Setup:

    • Add 2.5 µL of the diluted compounds or DMSO (vehicle control) to the wells of a 384-well plate.

    • Add 5 µL of a solution containing the JNK1 enzyme and the peptide substrate in kinase assay buffer.

    • Initiate the kinase reaction by adding 2.5 µL of ATP solution in kinase assay buffer. The final ATP concentration should be close to the Km for JNK1.

  • Incubation: Incubate the plate at room temperature for 1 hour.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP, which is then used in a luciferase reaction to produce a luminescent signal.

  • Signal Measurement: Incubate at room temperature for 30-60 minutes and measure the luminescence using a plate reader.

  • Data Analysis:

    • The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Kinase_Assay_Workflow Start Start Compound_Prep Prepare Compound Dilutions (Test Compound, Control, Vehicle) Start->Compound_Prep Reaction_Setup Set up Kinase Reaction (Enzyme, Substrate, Compound) Compound_Prep->Reaction_Setup Add_ATP Initiate Reaction (Add ATP) Reaction_Setup->Add_ATP Incubation1 Incubate at RT (1 hour) Add_ATP->Incubation1 Stop_Reaction Stop Reaction & Deplete ATP (Add ADP-Glo™ Reagent) Incubation1->Stop_Reaction Incubation2 Incubate at RT (40 min) Stop_Reaction->Incubation2 Detect_Signal Detect Luminescence (Add Kinase Detection Reagent) Incubation2->Detect_Signal Incubation3 Incubate at RT (30-60 min) Detect_Signal->Incubation3 Read_Plate Measure Luminescence (Plate Reader) Incubation3->Read_Plate Data_Analysis Data Analysis (Calculate % Inhibition, IC50) Read_Plate->Data_Analysis End End Data_Analysis->End

Figure 2: Experimental workflow for an in vitro kinase inhibition assay.

Application 2: As a Fluorescent Molecular Probe

Benzothiazole derivatives are known to exhibit interesting photophysical properties, and some have been developed as fluorescent probes for detecting specific analytes or for cellular imaging.[2][3] The fluorescence of these compounds often arises from processes like excited-state intramolecular proton transfer (ESIPT). The emission properties can be sensitive to the local environment, making them suitable for probing cellular compartments or specific molecular interactions.

Photophysical Properties (Example)

The photophysical properties of 2-Benzothiazolamine, 5-(methylthio)- would need to be characterized experimentally. The following table presents hypothetical data.

Property2-Benzothiazolamine, 5-(methylthio)- [Example]
Absorption Maximum (λabs)380 nm
Emission Maximum (λem)450 nm
Stokes Shift70 nm
Molar Extinction Coefficient (ε)25,000 M⁻¹cm⁻¹
Fluorescence Quantum Yield (ΦF)0.40
Fluorescence Lifetime (τ)2.5 ns
Experimental Protocol: Cellular Imaging with Fluorescence Microscopy

This protocol outlines a general procedure for using 2-Benzothiazolamine, 5-(methylthio)- as a fluorescent probe to image live cells.

Materials:

  • 2-Benzothiazolamine, 5-(methylthio)- (stock solution in DMSO)

  • Cell culture medium (e.g., DMEM)

  • Fetal bovine serum (FBS)

  • Penicillin-streptomycin solution

  • Phosphate-buffered saline (PBS)

  • Cells of interest (e.g., HeLa, A549)

  • Glass-bottom dishes or chamber slides for microscopy

  • Fluorescence microscope with appropriate filter sets (e.g., DAPI or custom filter for ~380 nm excitation and ~450 nm emission)

Procedure:

  • Cell Culture:

    • Culture the cells in complete medium (DMEM with 10% FBS and 1% penicillin-streptomycin) in a humidified incubator at 37°C with 5% CO₂.

    • Seed the cells onto glass-bottom dishes or chamber slides and allow them to adhere and grow to the desired confluency (typically 60-80%).

  • Probe Preparation: Prepare a working solution of 2-Benzothiazolamine, 5-(methylthio)- in cell culture medium. The final concentration will need to be optimized (typically in the range of 1-10 µM) to achieve good signal-to-noise ratio with minimal cytotoxicity.

  • Cell Staining:

    • Remove the culture medium from the cells and wash them once with pre-warmed PBS.

    • Add the probe-containing medium to the cells.

    • Incubate the cells for a specific period (e.g., 15-60 minutes) at 37°C. The optimal incubation time should be determined experimentally.

  • Washing:

    • Remove the probe-containing medium and wash the cells two to three times with pre-warmed PBS to remove any unbound probe.

    • Add fresh, pre-warmed cell culture medium or an imaging buffer to the cells.

  • Fluorescence Imaging:

    • Place the dish or slide on the stage of the fluorescence microscope.

    • Excite the sample at a wavelength close to the absorption maximum of the probe (e.g., ~380 nm) and collect the emission at the appropriate wavelength range (e.g., ~450 nm).

    • Acquire images using a suitable camera and imaging software.

  • Image Analysis: Analyze the acquired images to determine the subcellular localization of the probe and to quantify fluorescence intensity if required.

Cell_Imaging_Workflow Start Start Cell_Culture Culture and Seed Cells on Glass-Bottom Dish Start->Cell_Culture Prepare_Probe Prepare Probe Working Solution in Culture Medium Cell_Culture->Prepare_Probe Wash1 Wash Cells with PBS Prepare_Probe->Wash1 Stain_Cells Incubate Cells with Probe Wash1->Stain_Cells Wash2 Wash Cells with PBS (to remove unbound probe) Stain_Cells->Wash2 Add_Medium Add Fresh Medium or Imaging Buffer Wash2->Add_Medium Image_Acquisition Acquire Images with Fluorescence Microscope Add_Medium->Image_Acquisition Image_Analysis Analyze Images (Localization, Intensity) Image_Acquisition->Image_Analysis End End Image_Analysis->End

Figure 3: Experimental workflow for cellular imaging using a fluorescent probe.
Conclusion and Future Directions

2-Benzothiazolamine, 5-(methylthio)- represents a promising scaffold for the development of novel molecular probes. Based on the known biological activities of related compounds, it has the potential to be developed as a kinase inhibitor or a fluorescent probe for cellular imaging. The protocols provided herein offer a starting point for the synthesis, characterization, and application of this molecule.

Future research should focus on:

  • Experimental Validation: Synthesizing the compound and experimentally determining its physicochemical and biological properties.

  • Target Identification: For kinase inhibition, screening against a broad panel of kinases to identify specific targets and determine the selectivity profile.

  • Probe Optimization: For fluorescence applications, characterizing the photophysical properties in various environments and potentially modifying the structure to enhance brightness, photostability, or targeting capabilities.

  • In Vivo Studies: If promising in vitro activity is observed, further evaluation in cellular and animal models will be necessary to assess its therapeutic or diagnostic potential.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Aminobenzothiazole Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 2-aminobenzothiazole derivatives. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during experimental procedures. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to assist you in optimizing your synthetic routes.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific problems you may encounter during the synthesis of 2-aminobenzothiazole derivatives.

Issue 1: Low or No Yield of the Desired 2-Aminobenzothiazole Product

Q: My reaction has resulted in a very low yield or no product at all. What are the common causes and how can I improve the outcome?

A: Low or no yield in 2-aminobenzothiazole synthesis can stem from several factors, depending on the synthetic route employed. Here’s a breakdown of potential causes and solutions for common methods:

For Hugerschoff and Related Syntheses (e.g., using anilines and thiocyanates):

  • Incomplete Thiourea Formation: The initial reaction between the aniline and thiocyanate to form the arylthiourea intermediate may be inefficient.

    • Solution: Ensure the reaction is stirred for a sufficient duration (e.g., 4 hours in glacial acetic acid) before adding the cyclizing agent (e.g., bromine)[1]. The use of a catalyst may also be beneficial.

  • Improper Reaction Temperature: The temperature during the addition of the cyclizing agent and subsequent reaction is critical.

    • Solution: Maintain the recommended temperature. For instance, when using bromine in glacial acetic acid, the reaction mixture should be stirred at a controlled temperature, such as 15°C, for a designated period (e.g., 2 hours)[1]. For reactions using sulfuric acid and a bromine catalyst, temperatures may range from 30°C to 100°C depending on the substrate[2].

  • Substituent Effects: Electron-withdrawing groups on the aniline can deactivate the ring, making the electrophilic cyclization step more difficult and potentially requiring higher temperatures[2]. Conversely, electron-donating groups may lead to side reactions if the conditions are too harsh.

    • Solution: Adjust the reaction temperature and time based on the electronic nature of the substituents on your aniline starting material.

For Jacobson-type Cyclizations (from arylthioureas):

  • Oxidizing Agent Issues: The choice and amount of the oxidizing agent (e.g., bromine, sulfuryl chloride) are crucial.

    • Solution: Ensure the correct stoichiometry of the oxidizing agent. For example, in a solid-phase synthesis, an excess of bromine (e.g., 6 equivalents) in acetic acid can be used for cyclization[3].

  • Reaction Conditions Not Optimal: The solvent and temperature can significantly impact the reaction's success.

    • Solution: Experiment with different solvent systems. While chloroform is traditionally used, acetic acid is also common[4][5]. Microwave-assisted synthesis can sometimes improve yields and reduce reaction times[3].

General Troubleshooting Flowchart for Low Yield

LowYieldTroubleshooting start Low or No Yield check_reagents Verify Reagent Quality and Stoichiometry start->check_reagents check_conditions Review Reaction Conditions (Temp, Time, Solvent) start->check_conditions purification_issue Investigate Product Loss During Workup/Purification start->purification_issue side_reactions Analyze for Side Products start->side_reactions optimize_reagents Use Fresh/Purified Reagents Adjust Stoichiometry check_reagents->optimize_reagents optimize_conditions Systematically Vary Temperature and Reaction Time Screen Different Solvents check_conditions->optimize_conditions optimize_purification Modify Extraction pH Use Alternative Chromatography or Recrystallization Solvents purification_issue->optimize_purification characterize_byproducts Isolate and Characterize Side Products to Understand Reaction Pathway side_reactions->characterize_byproducts end Improved Yield optimize_reagents->end optimize_conditions->end optimize_purification->end characterize_byproducts->optimize_conditions

Caption: Troubleshooting workflow for addressing low yields.

Issue 2: Formation of Unexpected Side Products

Q: I have isolated a product, but spectral analysis shows it is not my target 2-aminobenzothiazole. What are the likely side products?

A: The formation of side products is a common issue, particularly in the Hugerschoff synthesis and its variations.

  • Para-Thiocyanation: When using anilines that are unsubstituted at the para-position, thiocyanation at this position can be a significant competing reaction[3]. This is especially prevalent when the reaction conditions involve the in-situ generation of thiocyanogen.

    • Solution: If your starting aniline has a free para-position, consider protecting it or using a starting material that is already substituted at that position. Alternatively, synthetic routes that start from pre-formed arylthioureas can circumvent this issue[3].

  • Regioisomer Formation: With meta-substituted anilines, the cyclization can occur at two different positions, leading to a mixture of 5- and 7-substituted 2-aminobenzothiazoles[3].

    • Solution: The separation of these regioisomers can often be achieved by column chromatography or fractional crystallization[3]. The ratio of the isomers can be influenced by the steric and electronic properties of the substituent.

  • Over-oxidation or Degradation: Harsh reaction conditions, such as high temperatures or an excess of a strong oxidizing agent, can lead to the degradation of the starting materials or the product.

    • Solution: Carefully control the reaction temperature and the addition rate of the oxidizing agent. Monitoring the reaction by Thin Layer Chromatography (TLC) can help determine the optimal reaction time to maximize product formation and minimize degradation.

Issue 3: Difficulty in Product Purification

Q: My crude product is impure, and I am struggling to purify it. What are the recommended purification methods?

A: The purification of 2-aminobenzothiazole derivatives can be challenging due to the presence of starting materials, reagents, and side products.

  • Recrystallization: This is a common and effective method for purifying solid products.

    • Recommended Solvents: Ethanol, methanol, acetone, or mixtures with water are frequently used for recrystallization[6][7][8][9]. The choice of solvent will depend on the solubility of your specific derivative.

  • Column Chromatography: For mixtures that are difficult to separate by recrystallization (e.g., regioisomers), silica gel column chromatography is a powerful technique.

    • Eluent Systems: A gradient of hexane and ethyl acetate is a common starting point for eluting compounds of varying polarities[6][10]. For more polar compounds, a mixture of dichloromethane and methanol can be effective[6].

  • Acid-Base Extraction: The basicity of the amino group in 2-aminobenzothiazoles can be exploited for purification. The crude product can be dissolved in an acidic aqueous solution, washed with an organic solvent to remove non-basic impurities, and then the aqueous layer can be basified to precipitate the purified product.

    • Procedure: After the reaction, the mixture can be diluted with water and the product precipitated as its sulfate salt. This salt can then be neutralized with a base like aqueous ammonia or sodium hydroxide to yield the free base[11].

Quantitative Data Summary

The yield of 2-aminobenzothiazole derivatives is highly dependent on the substituents and the reaction conditions. The following tables summarize reported yields for different synthetic approaches.

Table 1: Yields of Substituted 2-Aminobenzothiazoles via Modified Hugerschoff Synthesis

Substituent on AnilineOxidizing Agent/CatalystSolventTemperature (°C)Time (h)Yield (%)Reference
4-ChloroHBr (catalytic) in H₂SO₄H₂SO₄45-707.592[2]
4-MethylHBr (catalytic) in H₂SO₄H₂SO₄45-55494 (as sulfate salt)[2]
4-NitroHBr (catalytic) in H₂SO₄H₂SO₄90586 (as sulfate salt)[2]
UnsubstitutedBromineGlacial Acetic Acid15286[1]
4-Fluoro-2-chloroBromineGlacial Acetic AcidRoom Temp--[12]

Table 2: Yields from Further Derivatization of 2-Aminobenzothiazole

Reaction TypeReagentsSolventYield (%)Reference
AcylationChloroacetyl chloride, TriethylamineDry Benzene75[8]
Schiff Base FormationBenzaldehyde, Acetic AcidMethanol70[8]
Thiazolidinone FormationThioglycolic acid, ZnCl₂Methanol70[8]
N-acetylationAcetic acid, Triethyl orthoformate, Sodium azideAcetic Acid20-86[10]

Detailed Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 2-Aminobenzothiazole (Hugerschoff Method)

This protocol is adapted from a procedure reported for the synthesis of the unsubstituted 2-aminobenzothiazole[1].

Materials:

  • Aniline (10 mmol)

  • Ammonium thiocyanate (12 mmol)

  • Glacial acetic acid

  • Liquid bromine (11 mmol)

  • Saturated aqueous sodium bicarbonate solution

Procedure:

  • Dissolve aniline (0.93 g, 10 mmol) and ammonium thiocyanate (0.91 g, 12 mmol) in glacial acetic acid.

  • Stir the mixture at room temperature for 4 hours.

  • Prepare a solution of liquid bromine (0.6 mL, 11 mmol) in glacial acetic acid (8 mL).

  • Add the bromine solution dropwise to the reaction mixture while maintaining the temperature at 15°C.

  • Stir the reaction mixture at 15°C for an additional 2 hours.

  • Filter the resulting precipitate and redissolve it in hot water.

  • Neutralize the filtrate by adding saturated aqueous sodium bicarbonate solution until the precipitation of the product is complete.

  • Isolate the solid 2-aminobenzothiazole by filtration and dry it in the air.

Protocol 2: Synthesis of 2-Amino-6-chlorobenzothiazole via Oxidative Cyclization in Sulfuric Acid

This protocol is based on a patented procedure for the synthesis of substituted 2-aminobenzothiazoles[2].

Materials:

  • p-Chlorophenylthiourea (0.5 mol)

  • 98% Sulfuric acid (150 mL)

  • 48% Aqueous hydrobromic acid (6.0 g)

  • Methanol

  • Acetone

Procedure:

  • Dissolve p-chlorophenylthiourea (93.3 g, 0.5 mol) in 150 mL of 98% sulfuric acid.

  • Add 48% aqueous HBr (6.0 g) in 1.0 g portions every 30 minutes, while maintaining the temperature between 45-50°C.

  • After the addition is complete, maintain the mixture at 45-50°C for 1.5 hours.

  • Increase the temperature to 65-70°C and maintain for 6 hours.

  • Cool the reaction mixture.

  • Add 250 mL of methanol with rapid stirring. Note: The temperature will rise to about 70°C.

  • Cool the mixture to precipitate the product.

  • Filter the precipitate, wash with three 150 mL portions of acetone, and dry to obtain 2-amino-6-chlorobenzothiazole.

Visualizations

General Synthetic Pathway to 2-Aminobenzothiazole Derivatives

SynthesisPathway cluster_0 Hugerschoff/Jacobson Synthesis aniline Substituted Aniline arylthiourea Arylthiourea Intermediate aniline->arylthiourea + Thiocyanate thiocyanate Thiocyanate Source (e.g., NH₄SCN, KSCN) thiocyanate->arylthiourea aminobenzothiazole 2-Aminobenzothiazole Derivative arylthiourea->aminobenzothiazole + Oxidizing Agent oxidizing_agent Oxidizing/Cyclizing Agent (e.g., Br₂, SO₂Cl₂) oxidizing_agent->aminobenzothiazole final_derivatives Functionalized Derivatives aminobenzothiazole->final_derivatives Derivatization derivatization_reagents Further Reagents (e.g., Aldehydes, Acyl Halides) derivatization_reagents->final_derivatives

Caption: General synthetic routes to 2-aminobenzothiazole derivatives.

References

"Optimizing reaction conditions for 2-Benzothiazolamine, 5-(methylthio)- synthesis"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2-Benzothiazolamine, 5-(methylthio)-.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of 2-Benzothiazolamine, 5-(methylthio)-, primarily focusing on the widely used Hugershoff reaction and its variations.

Problem 1: Low or No Product Yield

Possible Cause Suggested Solution
Incomplete Thiocyanation of Starting Aniline: The initial reaction of 4-(methylthio)aniline with thiocyanate may be inefficient.- Optimize Reagent Stoichiometry: Ensure an appropriate molar ratio of aniline to thiocyanate salt and the oxidizing agent (e.g., bromine or sulfuryl chloride). An excess of the thiocyanating agent may be required. - Control Reaction Temperature: The thiocyanation step is often performed at low temperatures (0-10 °C) to minimize side reactions. Ensure proper cooling and slow addition of the oxidizing agent. - Choice of Solvent: Glacial acetic acid is a common solvent. Ensure it is anhydrous, as water can interfere with the reaction.
Inefficient Cyclization: The intermediate arylthiourea may not be cyclizing effectively to form the benzothiazole ring.- Verify Acidity: The cyclization is acid-catalyzed. Ensure the reaction medium is sufficiently acidic. In some protocols, concentrated sulfuric acid is used for the cyclization step. - Increase Reaction Temperature and/or Time: The cyclization step may require heating. Monitor the reaction progress by TLC to determine the optimal temperature and duration. - Choice of Oxidizing Agent: Bromine in acetic acid or chloroform is a classic reagent. Alternatives like sulfuryl chloride may offer different reactivity and should be considered.
Degradation of Starting Material or Product: The methylthio group or the amine functionality can be sensitive to harsh reaction conditions.- Milder Reaction Conditions: Explore milder oxidizing agents or catalysts. - Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation.
Poor Quality of Reagents: Impurities in the starting materials or solvents can inhibit the reaction.- Purify Starting Materials: Purify 4-(methylthio)aniline by recrystallization or distillation if necessary. - Use Anhydrous Solvents: Ensure all solvents are dry, as water can lead to unwanted side reactions.

Problem 2: Formation of Side Products/Impurities

Possible Cause Suggested Solution
Formation of Regioisomers: If the para-position of the starting aniline were available, thiocyanation could occur at that position. For 4-(methylthio)aniline, this is not an issue, but it's a crucial consideration for other substituted anilines.- Use of p-Substituted Anilines: Starting with a para-substituted aniline like 4-(methylthio)aniline ensures the formation of the desired 5-substituted 2-aminobenzothiazole.
Polymerization of Thiocyanogen: At higher temperatures, the in-situ generated thiocyanogen can polymerize, leading to a yellow, insoluble material.- Maintain Low Temperature: Strictly control the temperature during the addition of the oxidizing agent to below 20 °C.
Bromination of the Aromatic Ring: Excess bromine can lead to bromination of the aniline or the benzothiazole product.- Stoichiometric Control: Use a controlled amount of bromine. - Alternative Reagents: Consider using reagents like benzyltrimethylammonium tribromide, which can be easier to handle and may reduce the risk of over-bromination.
Formation of Disulfides: Oxidative coupling of thiophenol intermediates can lead to disulfide impurities.- Control of Oxidant: Careful addition and stoichiometry of the oxidizing agent can minimize this side reaction. - Purification: These impurities can often be removed by column chromatography or recrystallization.

Problem 3: Difficulty in Product Isolation and Purification

Possible Cause Suggested Solution
Product is Contaminated with Starting Material: The reaction may not have gone to completion.- Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the starting material before work-up. - Optimize Reaction Time and Temperature: Adjust reaction parameters to drive the reaction to completion.
Product is an Oily Substance: The crude product may not solidify easily.- Trituration: Try triturating the crude oil with a non-polar solvent like hexanes or diethyl ether to induce crystallization. - Purification via Salt Formation: Convert the basic 2-aminobenzothiazole to its hydrochloride salt, which is often a crystalline solid that can be filtered and purified. The free base can then be regenerated by treatment with a base like aqueous ammonia.
Co-precipitation of Impurities: Side products may co-precipitate with the desired product during work-up.- Recrystallization: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to remove impurities. - Column Chromatography: For difficult separations, flash column chromatography on silica gel is an effective purification method.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 2-Benzothiazolamine, 5-(methylthio)-?

A1: The most prevalent method is the Hugershoff synthesis (or variations thereof). This involves the reaction of 4-(methylthio)aniline with a thiocyanate salt (like potassium or ammonium thiocyanate) in the presence of an oxidizing agent, typically bromine in glacial acetic acid. The reaction proceeds through an in-situ generated thiocyanating agent, followed by intramolecular cyclization to form the 2-aminobenzothiazole ring system.

Q2: What are the key starting materials for this synthesis?

A2: The primary starting materials are 4-(methylthio)aniline, a thiocyanate salt (e.g., KSCN or NH₄SCN), and an oxidizing agent (e.g., Br₂ or SO₂Cl₂). Glacial acetic acid is a commonly used solvent.

Q3: What are the critical reaction parameters to control for a successful synthesis?

A3: Temperature control is crucial, especially during the addition of the oxidizing agent, to prevent the formation of by-products like thiocyanogen polymers. Maintaining anhydrous conditions is also important, as water can lead to undesirable side reactions. The stoichiometry of the reactants should be carefully controlled to ensure complete conversion and minimize the formation of impurities.

Q4: My reaction mixture turned into a thick, yellow slurry. What happened and what should I do?

A4: The formation of a yellow, insoluble material is likely due to the polymerization of thiocyanogen. This typically occurs if the reaction temperature is too high during the addition of the oxidizing agent. It is essential to maintain a low temperature (0-10 °C) during this step. If this has already occurred, isolating the desired product from this polymer can be difficult. It is often better to restart the reaction with stricter temperature control.

Q5: How can I effectively purify the final product?

A5: Purification can typically be achieved through recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture. If the product is still impure, flash column chromatography on silica gel is a reliable method. Another technique is to dissolve the crude product in an acidic aqueous solution, wash with an organic solvent to remove non-basic impurities, and then neutralize the aqueous layer with a base (e.g., ammonia) to precipitate the purified 2-aminobenzothiazole.

Q6: Are there any "greener" alternatives to using bromine and chlorinated solvents?

A6: Yes, research in green chemistry has explored alternatives. Some methods utilize ionic liquids as recyclable solvents.[1] Other approaches employ metal-free catalytic systems or mechanochemical synthesis (ball-milling) to reduce solvent usage and avoid hazardous reagents.[2]

Data Presentation

Table 1: Comparison of Reaction Conditions for the Synthesis of Substituted 2-Aminobenzothiazoles

Starting AnilineReagentsSolventTemperature (°C)Time (h)Yield (%)Reference
p-ToluidineNaSCN, H₂SO₄, SO₂Cl₂Chlorobenzene100, then 503, then 264-67[3]
4-Substituted AnilinesKSCN, Br₂Glacial Acetic Acid0-102-370-85[4][5]
Substituted AnilinesKSCN, nano-BF₃/SiO₂-Room Temp.0.5-185-95[6]
AnilineKSCN, NBSEthanolRoom Temp.0.390
4-chloroanilineKSCN, Br₂Glacial Acetic Acid0-103High

Experimental Protocols

Protocol 1: Synthesis of 2-Benzothiazolamine, 5-(methylthio)- via Hugershoff Reaction (Adapted from analogous procedures) [3][4]

This protocol is adapted from established procedures for similar substituted 2-aminobenzothiazoles. Optimization may be required for the specific substrate.

Materials:

  • 4-(Methylthio)aniline

  • Ammonium thiocyanate (NH₄SCN) or Potassium thiocyanate (KSCN)

  • Glacial Acetic Acid

  • Bromine (Br₂)

  • Concentrated Ammonium Hydroxide (NH₄OH)

  • Ethanol

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 4-(methylthio)aniline (1 equivalent) and ammonium thiocyanate (1.1 equivalents) in glacial acetic acid.

  • Cooling: Cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring.

  • Bromine Addition: Prepare a solution of bromine (1 equivalent) in glacial acetic acid. Add this solution dropwise from the dropping funnel to the reaction mixture over a period of 1-2 hours. Crucially, maintain the internal temperature below 10 °C throughout the addition.

  • Reaction: After the addition is complete, continue stirring the reaction mixture at 0-10 °C for an additional 2-3 hours.

  • Work-up: Pour the reaction mixture into a beaker containing crushed ice and water. A precipitate of the hydrobromide salt of the product should form.

  • Neutralization: Filter the precipitate and wash it with a small amount of cold water. Suspend the crude salt in water and neutralize by the slow addition of concentrated ammonium hydroxide until the solution is basic (pH ~8-9).

  • Isolation: Filter the precipitated free base, wash thoroughly with water until the washings are neutral, and dry the solid product.

  • Purification: Recrystallize the crude product from an ethanol/water mixture to obtain pure 2-Benzothiazolamine, 5-(methylthio)-.

Mandatory Visualization

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Isolation cluster_purification Purification start Dissolve 4-(methylthio)aniline and NH4SCN in Glacial Acetic Acid cool Cool to 0-5 °C start->cool add_br2 Dropwise addition of Br2 in Acetic Acid (maintain < 10 °C) cool->add_br2 stir Stir at 0-10 °C for 2-3 hours add_br2->stir quench Pour into ice/water stir->quench filter_salt Filter hydrobromide salt quench->filter_salt neutralize Neutralize with NH4OH filter_salt->neutralize filter_product Filter final product neutralize->filter_product recrystallize Recrystallize from Ethanol/Water filter_product->recrystallize end Pure 2-Benzothiazolamine, 5-(methylthio)- recrystallize->end

Caption: Experimental workflow for the synthesis of 2-Benzothiazolamine, 5-(methylthio)-.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Low or No Product Yield? incomplete_thio Incomplete Thiocyanation start->incomplete_thio Yes poor_cyclization Inefficient Cyclization start->poor_cyclization Yes degradation Degradation start->degradation Yes optimize_reagents Optimize Reagent Ratio & Temperature incomplete_thio->optimize_reagents check_acidity Verify Acidity / Increase Temperature poor_cyclization->check_acidity milder_conditions Use Milder Conditions / Inert Atmosphere degradation->milder_conditions end Successful Synthesis optimize_reagents->end Re-run Experiment check_acidity->end Re-run Experiment milder_conditions->end Re-run Experiment

Caption: Troubleshooting logic for low yield in the synthesis.

References

Technical Support Center: Purification of 2-Benzothiazolamine, 5-(methylthio)-

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 2-Benzothiazolamine, 5-(methylthio)-.

Troubleshooting Guides

This section addresses common issues encountered during the purification of 2-Benzothiazolamine, 5-(methylthio)- and its derivatives.

Issue 1: The crude product is an oil and does not solidify.

  • Question: My reaction work-up resulted in a thick oil instead of a solid. How can I induce crystallization?

  • Answer:

    • Trituration: Try adding a non-polar solvent in which the desired compound is poorly soluble, such as hexanes or diethyl ether. Stir the oil vigorously with a spatula. This can often induce precipitation of the solid product.

    • Solvent Evaporation: Dissolve the oil in a minimal amount of a volatile solvent in which it is soluble (e.g., dichloromethane or ethyl acetate) and then slowly evaporate the solvent under a stream of nitrogen or in a fume hood.

    • Seeding: If you have a small amount of pure, solid material from a previous batch, add a seed crystal to the oil to initiate crystallization.

    • Cooling: Place the oil in a refrigerator or freezer to reduce its solubility and promote solidification. Be patient, as this can take time.

Issue 2: Recrystallization does not yield pure product or results in poor recovery.

  • Question: I'm having trouble finding a suitable solvent system for recrystallization, or my yields are very low. What can I do?

  • Answer:

    • Solvent Screening: A systematic solvent screen is crucial. Test the solubility of your crude product in a range of solvents with varying polarities (e.g., water, ethanol, methanol, acetone, ethyl acetate, toluene, hexanes) at room temperature and upon heating. An ideal single solvent for recrystallization will dissolve the compound when hot but not when cold.

    • Solvent Pair System: If a single solvent is not effective, try a binary solvent system. Dissolve the compound in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid. Add a drop or two of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly. A common solvent pair for 2-aminobenzothiazole derivatives is acetone/ether.[1]

    • Slow Cooling: For optimal crystal growth and purity, allow the hot, saturated solution to cool slowly to room temperature, followed by further cooling in an ice bath or refrigerator. Rapid cooling can trap impurities.

    • Concentration: If the recovery is low, it's possible that too much solvent was used. After cooling and filtering, try concentrating the mother liquor and cooling it again to obtain a second crop of crystals.

Issue 3: Column chromatography fails to separate the desired compound from impurities.

  • Question: I am running a silica gel column, but my compound is co-eluting with impurities. How can I improve the separation?

  • Answer:

    • Solvent System Optimization: The choice of the mobile phase is critical. Use thin-layer chromatography (TLC) to test various solvent systems. A good solvent system will show a clear separation between your desired compound and the impurities, with the spot for your compound having an Rf value between 0.2 and 0.4. For 2-aminobenzothiazole derivatives, a gradient of hexanes and ethyl acetate is often a good starting point.[2]

    • Stationary Phase: While silica gel is the most common stationary phase, consider using alumina (basic or neutral) if your compound is acid-sensitive. For very polar compounds, reversed-phase chromatography (e.g., C18 silica) with a polar mobile phase (e.g., water/acetonitrile or water/methanol) may be more effective.[3]

    • Column Packing and Loading: Ensure the column is packed uniformly to avoid channeling. Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent that is then evaporated onto a small amount of silica gel ("dry loading"). This often leads to better separation than loading the sample as a concentrated solution.

    • Gradient Elution: If a single solvent system (isocratic elution) is not effective, use a gradient elution where the polarity of the mobile phase is gradually increased over time.

Issue 4: Presence of a regioisomeric impurity.

  • Question: My analytical data suggests the presence of an isomeric impurity. How can I separate it?

  • Answer: The synthesis of substituted 2-aminobenzothiazoles from meta-substituted anilines can often lead to the formation of regioisomers.[4]

    • Chromatography: Careful optimization of column chromatography conditions, as described above, is the most common method for separating regioisomers. High-performance liquid chromatography (HPLC), particularly preparative HPLC, can offer higher resolution for difficult separations.[3]

    • Recrystallization: In some cases, fractional crystallization may be effective if the isomers have significantly different solubilities in a particular solvent. This often requires multiple recrystallization steps.

Frequently Asked Questions (FAQs)

Q1: What are the expected physical properties of 2-Benzothiazolamine, 5-(methylthio)-?

Property2-Aminobenzothiazole2-(Methylthio)benzothiazole
Molecular Formula C₇H₆N₂SC₈H₇NS₂
Molecular Weight 150.20 g/mol 181.27 g/mol [5]
Appearance Off-white to light yellow powderWhite to light yellow powder/crystal[5]
Melting Point 128-131 °C44-48 °C[5]

Q2: What are the common impurities in the synthesis of 2-aminobenzothiazoles?

A2: Common impurities can include:

  • Unreacted starting materials: Such as the corresponding aniline derivative.

  • Side products: Formation of regioisomers is a common side reaction when using meta-substituted anilines.[4]

  • Thiourea intermediates: Incomplete cyclization can leave residual phenylthiourea derivatives.[6][7]

  • Over-oxidation products: Depending on the synthetic route, oxidation of the sulfur atom can occur.

Q3: Which analytical techniques are most suitable for assessing the purity of 2-Benzothiazolamine, 5-(methylthio)-?

A3: A combination of techniques is recommended:

  • Thin-Layer Chromatography (TLC): A quick and easy method to monitor the progress of a reaction and the effectiveness of a purification step.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative information about the purity of the sample and can be used to detect and quantify impurities. A reverse-phase method with a C18 column and a mobile phase of acetonitrile and water is a good starting point.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information and is excellent for identifying the desired product and any impurities.

  • Mass Spectrometry (MS): Confirms the molecular weight of the desired compound.

Q4: Can I use preparative HPLC for purification?

A4: Yes, preparative HPLC is a powerful technique for purifying 2-aminobenzothiazole derivatives, especially for separating closely related impurities like regioisomers. The analytical HPLC method can be scaled up for preparative separation.[3]

Experimental Protocols

Protocol 1: Recrystallization

  • Solvent Selection: In a small test tube, add approximately 20-30 mg of the crude product. Add a few drops of a test solvent. If the solid dissolves at room temperature, it is too soluble. If it does not dissolve, heat the test tube gently. If the solid dissolves upon heating and precipitates upon cooling, the solvent is a good candidate.

  • Dissolution: Place the crude product in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.

  • Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and heat the solution for a few minutes. Perform a hot filtration to remove the charcoal.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals in a vacuum oven.

Protocol 2: Column Chromatography

  • TLC Analysis: Determine the optimal solvent system using TLC. The ideal system should give a good separation of the desired compound from impurities, with an Rf value of ~0.3 for the product. A common mobile phase for 2-aminobenzothiazoles is a mixture of hexanes and ethyl acetate.[2]

  • Column Packing: Pack a glass column with silica gel as a slurry in the initial, least polar mobile phase.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a more polar solvent. For "dry loading," dissolve the crude product, add a small amount of silica gel, and evaporate the solvent. Carefully add the sample to the top of the column.

  • Elution: Begin eluting the column with the mobile phase. If using a gradient, gradually increase the proportion of the more polar solvent.

  • Fraction Collection: Collect fractions in test tubes and monitor the elution of the compound by TLC.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator.

Visualizations

Purification_Workflow start Crude Product recrystallization Recrystallization start->recrystallization Initial Purification Step purity_check Purity Check (TLC, HPLC, NMR) recrystallization->purity_check column_chromatography Column Chromatography column_chromatography->purity_check further_purification Further Purification Needed column_chromatography->further_purification If still impure purity_check->column_chromatography Purity < 95% pure_product Pure Product purity_check->pure_product Purity > 95%

Caption: A general workflow for the purification of 2-Benzothiazolamine, 5-(methylthio)-.

Troubleshooting_Logic start Impure Product check_impurities Identify Impurities (NMR, MS) start->check_impurities starting_material Unreacted Starting Material check_impurities->starting_material Presence of starting material regioisomer Regioisomeric Impurity check_impurities->regioisomer Presence of isomer other_impurity Other Impurities check_impurities->other_impurity Other byproducts optimize_reaction Optimize Reaction Conditions starting_material->optimize_reaction optimize_chromatography Optimize Column Chromatography regioisomer->optimize_chromatography recrystallize Recrystallize other_impurity->recrystallize

Caption: A decision tree for troubleshooting common purification issues.

References

"Identifying byproducts in 2-aminobenzothiazole synthesis"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating byproducts during the synthesis of 2-aminobenzothiazole.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of 2-aminobenzothiazole, focusing on the identification and mitigation of byproducts.

Issue 1: Low yield of 2-aminobenzothiazole and presence of a major byproduct when using aniline with an unsubstituted para-position.

  • Question: My reaction yield for 2-aminobenzothiazole is significantly lower than expected, and I observe a significant amount of a byproduct, especially when my starting aniline is not substituted at the para-position. What is this byproduct and how can I avoid it?

  • Answer: The primary byproduct in this scenario is likely 4-thiocyanatoaniline . This occurs due to a competing electrophilic substitution reaction where the thiocyanato group attaches to the electron-rich para-position of the aniline ring instead of the desired ortho-position, which is necessary for the subsequent cyclization to form the benzothiazole ring.

    Mitigation Strategies:

    • Use of p-substituted anilines: The most effective way to prevent the formation of 4-thiocyanatoaniline is to use an aniline starting material that is already substituted at the para-position.

    • Control of Reaction Conditions: Carefully controlling the reaction temperature and the rate of addition of the brominating agent can help to favor the ortho-substitution. Running the reaction at a lower temperature may decrease the rate of the competing para-substitution.

    • Alternative Synthetic Routes: Consider alternative synthetic methodologies that avoid the direct thiocyanation of anilines with free para-positions, such as the reaction of 2-haloanilines with thiourea or the cyclization of pre-formed phenylthioureas.

Issue 2: Presence of multiple products with higher molecular weights than 2-aminobenzothiazole, particularly when using bromine.

  • Question: My mass spectrometry analysis shows peaks corresponding to molecular weights higher than my target 2-aminobenzothiazole, and these peaks often appear in multiples corresponding to the addition of bromine atoms. What are these byproducts and how can I minimize their formation?

  • Answer: These byproducts are likely brominated 2-aminobenzothiazoles . Over-bromination of the benzothiazole ring can occur, especially if an excess of bromine is used or if the reaction is allowed to proceed for too long. The bromine can substitute at various positions on the benzene ring of the benzothiazole nucleus.

    Mitigation Strategies:

    • Stoichiometric Control: Use a precise stoichiometric amount of bromine. It is advisable to titrate the bromine solution or add it dropwise to the reaction mixture to avoid localized excess concentrations.

    • Reaction Monitoring: Monitor the progress of the reaction closely using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Quench the reaction as soon as the starting material is consumed to prevent over-bromination of the product.

    • Alternative Brominating Agents: Consider using a milder brominating agent, such as N-bromosuccinimide (NBS), which can offer better control over the bromination process.

Issue 3: Incomplete reaction and presence of starting material or an intermediate in the final product mixture.

  • Question: Even after a prolonged reaction time, I still see a significant amount of my starting aniline or an intermediate in my crude product. What is the likely intermediate and how can I drive the reaction to completion?

  • Answer: The persistent intermediate is most likely the uncylized phenylthiourea . The cyclization step, which is often the key ring-forming step in the Hugerschoff reaction and related methods, may be incomplete due to several factors.

    Mitigation Strategies:

    • Reaction Temperature: Ensure the reaction temperature is optimal for the cyclization step. In some cases, gentle heating may be required to facilitate the ring closure.

    • Acid Catalyst: The presence of a suitable acid catalyst, such as acetic acid, is often crucial for the cyclization to occur. Ensure the acid is of appropriate concentration and purity.

    • Purity of Reagents: Use pure starting materials and reagents. Impurities can sometimes interfere with the reaction and inhibit the cyclization process.

    • Extended Reaction Time: While monitoring the reaction to avoid byproduct formation, a longer reaction time might be necessary for the complete conversion of the phenylthiourea intermediate.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in the Hugerschoff synthesis of 2-aminobenzothiazole?

A1: The most frequently encountered byproducts in the Hugerschoff reaction and similar syntheses are:

  • 4-Thiocyanatoaniline: Forms when the para-position of the starting aniline is unsubstituted.

  • Brominated 2-aminobenzothiazoles: Result from over-bromination of the product.

  • Uncyclized Phenylthiourea: The intermediate that fails to cyclize to the final product.

Q2: How can I detect the presence of these byproducts in my crude product?

A2: A combination of analytical techniques can be used for byproduct detection:

  • Thin Layer Chromatography (TLC): A quick and easy method to visualize the presence of multiple components in your reaction mixture. The byproducts will likely have different Rf values compared to the desired 2-aminobenzothiazole.

  • High-Performance Liquid Chromatography (HPLC): Provides better separation and quantification of the product and byproducts.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Allows for the identification of byproducts by their mass-to-charge ratio.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can provide detailed structural information to confirm the identity of the byproducts if they can be isolated or are present in sufficient quantity.

Q3: Are there any "greener" alternatives to the traditional Hugerschoff reaction that might produce fewer byproducts?

A3: Yes, several alternative methods are being explored to make the synthesis of 2-aminobenzothiazole more environmentally friendly and to reduce byproduct formation. These include:

  • Transition metal-catalyzed reactions: Methods using copper or palladium catalysts can offer higher selectivity and milder reaction conditions.

  • Microwave-assisted synthesis: Can often reduce reaction times and improve yields, potentially minimizing the formation of some byproducts.

  • Use of alternative oxidizing agents: Replacing bromine with greener oxidants is an active area of research.

Data Presentation

Table 1: Key Byproducts in 2-Aminobenzothiazole Synthesis and their Characteristics

Byproduct NameChemical StructureMolecular Weight ( g/mol )Common Analytical Observations
4-Thiocyanatoaniline4-SCN-C₆H₄-NH₂150.20Appears as a distinct spot on TLC with a different Rf from the product. Can be identified by its characteristic mass peak in LC-MS.[1]
Brominated 2-Aminobenzothiazolese.g., 2-NH₂-4-Br-C₇H₃NS229.10A series of peaks in the mass spectrum with masses corresponding to the addition of one or more bromine atoms (M, M+2, M+4 pattern for bromine isotopes).[2]
PhenylthioureaC₆H₅-NH-CS-NH₂152.22Can be detected by LC-MS and its presence indicates an incomplete cyclization reaction.

Table 2: Spectroscopic Data for Key Byproducts

Byproduct1H NMR (CDCl₃, δ ppm)13C NMR (CDCl₃, δ ppm)Mass Spectrum (m/z)
4-Thiocyanatoaniline7.35 (d, 2H), 6.67 (d, 2H), 3.96 (s, 2H)[1]148.8, 134.4, 116.0, 112.3, 109.6[1]150 (M⁺), 124, 118[1]
2-Amino-4-bromobenzothiazole7.65 (d, 1H), 7.41 (d, 1H), 6.91 (t, 1H), 7.85 (br s, 2H) (in DMSO-d₆)[2]167.6, 151.3, 132.1, 129.2, 122.5, 121.0, 110.9 (in DMSO-d₆)[2]229 (M⁺), 231 (M⁺+2)[2]

Experimental Protocols

Protocol 1: Synthesis of 2-Aminobenzothiazole via the Hugerschoff Reaction

Materials:

  • Aniline (or a p-substituted aniline)

  • Ammonium thiocyanate

  • Glacial acetic acid

  • Bromine

  • Chloroform (or another suitable solvent)

  • Ammonia solution

Procedure:

  • Dissolve the aniline and ammonium thiocyanate in glacial acetic acid in a flask equipped with a dropping funnel and a magnetic stirrer.

  • Cool the mixture in an ice bath.

  • Slowly add a solution of bromine in glacial acetic acid dropwise to the cooled mixture, maintaining the temperature below 10 °C.

  • After the addition is complete, continue stirring the reaction mixture at room temperature and monitor its progress by TLC.

  • Once the reaction is complete, pour the mixture into a beaker of crushed ice.

  • Neutralize the mixture with a dilute ammonia solution to precipitate the crude product.

  • Filter the precipitate, wash it with cold water, and dry it.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure 2-aminobenzothiazole.

Protocol 2: HPLC Method for Analysis of 2-Aminobenzothiazole and Byproducts

Instrumentation:

  • High-Performance Liquid Chromatograph with a UV detector.

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

Mobile Phase:

  • A gradient of acetonitrile and water (both containing 0.1% trifluoroacetic acid) is often effective. A typical gradient might start at 20% acetonitrile and increase to 80% over 20 minutes.

Flow Rate:

  • 1.0 mL/min

Detection:

  • UV detection at 254 nm.

Procedure:

  • Prepare a standard solution of pure 2-aminobenzothiazole.

  • Prepare a sample of the crude reaction mixture by dissolving a small amount in the initial mobile phase composition.

  • Inject the standard and the sample onto the HPLC system.

  • Identify the peak for 2-aminobenzothiazole based on the retention time of the standard.

  • Peaks with different retention times correspond to byproducts and unreacted starting materials. The relative peak areas can be used to estimate the purity of the product and the relative amounts of byproducts.

Mandatory Visualization

experimental_workflow cluster_synthesis Synthesis cluster_analysis Byproduct Analysis cluster_byproducts Potential Byproducts start Start: Aniline + NH4SCN in Acetic Acid bromination Bromination (Br2 in Acetic Acid) start->bromination cyclization Cyclization bromination->cyclization byproduct1 4-Thiocyanatoaniline bromination->byproduct1 byproduct2 Brominated Derivatives bromination->byproduct2 workup Work-up & Isolation cyclization->workup tlc TLC Monitoring cyclization->tlc In-process control byproduct3 Uncyclized Phenylthiourea cyclization->byproduct3 purification Purification (Recrystallization/Chromatography) workup->purification hplc HPLC Analysis workup->hplc Purity Check product Final Product: 2-Aminobenzothiazole purification->product lcms LC-MS Identification hplc->lcms Byproduct ID

Caption: Experimental workflow for 2-aminobenzothiazole synthesis and byproduct analysis.

troubleshooting_logic cluster_symptoms Symptom Analysis cluster_causes Root Cause cluster_solutions Corrective Actions start Low Yield or Impure Product symptom1 Major byproduct with MW ~150 start->symptom1 symptom2 Multiple byproducts with higher MW (Br pattern) start->symptom2 symptom3 Starting material/intermediate present start->symptom3 cause1 p-Thiocyanation of Aniline symptom1->cause1 cause2 Over-bromination symptom2->cause2 cause3 Incomplete Cyclization symptom3->cause3 solution1a Use p-substituted aniline cause1->solution1a solution1b Control temperature cause1->solution1b solution2a Stoichiometric Br2 cause2->solution2a solution2b Monitor reaction cause2->solution2b solution3a Optimize temperature cause3->solution3a solution3b Check catalyst cause3->solution3b

Caption: Troubleshooting logic for identifying and resolving byproduct formation.

References

Technical Support Center: Synthesis of 2-Benzothiazolamine, 5-(methylthio)-

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of 2-Benzothiazolamine, 5-(methylthio)-. The synthesis of 5-substituted 2-aminobenzothiazoles can be challenging, often resulting in low yields and unfavorable impurity profiles.[1] This guide is intended to assist researchers, scientists, and drug development professionals in overcoming common experimental hurdles.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis of 2-Benzothiazolamine, 5-(methylthio)-, presented in a question-and-answer format.

Q1: Why is the yield of my 2-Benzothiazolamine, 5-(methylthio)- synthesis unexpectedly low?

A1: Low yields in the synthesis of 5-substituted 2-aminobenzothiazoles are a known challenge.[1] Several factors could be contributing to this issue:

  • Incomplete Reaction: The reaction may not have gone to completion. Ensure that the reaction time and temperature are optimized. Monitoring the reaction progress using Thin Layer Chromatography (TLC) is highly recommended.

  • Side Reactions: The formation of unwanted side products, such as brominated or poly-thiocyanated species, can significantly reduce the yield of the desired product.[1]

  • Formation of Regioisomers: The synthesis from meta-substituted anilines can lead to a mixture of 5- and 7-substituted benzothiazoles, which can be difficult to separate and will lower the isolated yield of the desired 5-substituted isomer.

  • Purification Losses: The product may be lost during the work-up and purification steps. Optimize your extraction and chromatography conditions to minimize these losses.

Q2: My final product is a mixture of isomers. How can I improve the regioselectivity for the 5-substituted product?

A2: The cyclization of meta-substituted phenylthioureas can result in a mixture of 5- and 7-substituted 2-aminobenzothiazoles. While achieving high regioselectivity can be difficult, the following strategies may help:

  • Bulky Substituents: The presence of bulky substituents at the meta-position of the starting aniline can hinder the formation of one regioisomer over the other.[1]

  • Reaction Conditions: Systematically varying the solvent, temperature, and catalyst (if applicable) may influence the isomeric ratio.

  • Alternative Synthetic Routes: Exploring different synthetic pathways that offer greater regiocontrol may be necessary if a high isomeric purity is required.

Q3: How can I prevent the formation of brominated and thiocyanated impurities?

A3: The direct bromination of the aromatic ring and the formation of thiocyano side products are common issues when using bromine as the oxidizing agent in the presence of potassium thiocyanate.[1] To mitigate this, consider the following:

  • Pre-formation of Thiocyanogen: Thiocyanogen, (SCN)₂, can be prepared ex situ by mixing potassium thiocyanate and bromine in glacial acetic acid before adding it dropwise to the solution of the starting aniline.[1] This can prevent the presence of free bromine that could react with the aniline.

  • Alternative Oxidizing Agents: Replacing bromine with other oxidizing agents may prevent the formation of brominated side products.

  • Control of Stoichiometry: Carefully controlling the stoichiometry of bromine is crucial. Use the minimum amount required for the reaction to proceed.

Q4: The reaction seems to be stalled and is not proceeding to completion. What steps can I take?

A4: If the reaction is not going to completion, several parameters can be adjusted:

  • Temperature: Gently heating the reaction mixture may increase the reaction rate. However, be cautious as higher temperatures can also promote the formation of side products.

  • Reaction Time: Extend the reaction time and monitor the progress by TLC until the starting material is consumed.

  • Reagent Purity: Ensure that all reagents and solvents are pure and dry, as impurities can interfere with the reaction.

  • Stirring: Ensure efficient stirring to maintain a homogeneous reaction mixture.

Frequently Asked Questions (FAQs)

Q1: What is the most common starting material for the synthesis of 2-Benzothiazolamine, 5-(methylthio)-?

A1: The most direct precursor would be 4-(methylthio)aniline . This aniline derivative possesses the required methylthio group at the correct position for the formation of the 5-substituted benzothiazole ring.

Q2: What are the critical reaction parameters to control in this synthesis?

A2: The key parameters to control are:

  • Temperature: Especially during the addition of bromine or thiocyanogen, maintaining a low temperature (e.g., 0°C) is often necessary to control the reaction's exothermicity and minimize side reactions.[1]

  • Stoichiometry of the Oxidizing Agent: The amount of bromine or other oxidizing agent should be carefully controlled to avoid unwanted side reactions.

  • Reaction Time: The reaction needs to be monitored to determine the optimal time for completion.

Q3: Are there alternative methods for synthesizing 5-substituted 2-aminobenzothiazoles?

A3: Yes, an alternative and common method involves the use of phenylthioureas as precursors.[2] In this approach, a substituted aniline is first reacted with an isothiocyanate to form an N-arylthiourea, which is then cyclized using an oxidizing agent like bromine to form the 2-aminobenzothiazole ring.[3][4]

Q4: What are the recommended methods for purifying the final product?

A4: The purification of 2-Benzothiazolamine, 5-(methylthio)- will likely involve standard techniques:

  • Column Chromatography: This is a very effective method for separating the desired product from impurities and any regioisomers. Silica gel is a common stationary phase.

  • Recrystallization: If a solid product is obtained, recrystallization from a suitable solvent or solvent mixture can be an excellent way to achieve high purity.

Data Presentation

The following table summarizes typical reaction conditions for the synthesis of substituted 2-aminobenzothiazoles, which can serve as a starting point for optimization.

Starting Material (Aniline)ReagentsSolventTemperatureTimeYieldReference
4-substituted anilinesKSCN, Br₂Acetic Acid0°C to RTOvernightVariable[1][2]
3-fluoroanilinesIsothiocyanates, then Br₂Chloroform0°C to RT3 h31-55%[3]
p-toluidineNaSCN, then SO₂Cl₂Chlorobenzene30-100°C5 h60-63%[5]
Substituted anilinesKSCN, Br₂Acetic Acid0-5°CNot specifiedVariable[6]

Experimental Protocols

Proposed Synthesis of 2-Benzothiazolamine, 5-(methylthio)-

This protocol is a representative procedure based on the synthesis of similar 5-substituted 2-aminobenzothiazoles and should be optimized for the specific substrate.[1]

Step 1: Preparation of Thiocyanogen Solution

  • In a separate flask, dissolve potassium thiocyanate (4 equivalents) in glacial acetic acid.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add bromine (2 equivalents) dropwise to the potassium thiocyanate solution with vigorous stirring.

  • Continue stirring at 0°C for 30 minutes to form the thiocyanogen solution.

Step 2: Thiocyanation of 4-(methylthio)aniline

  • Dissolve 4-(methylthio)aniline (1 equivalent) in glacial acetic acid in the main reaction flask and cool to 0°C.

  • Slowly add the prepared thiocyanogen solution dropwise to the aniline solution while maintaining the temperature at 0°C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Monitor the reaction progress by TLC.

Step 3: Work-up and Purification

  • Once the reaction is complete, pour the reaction mixture into ice water.

  • Neutralize the solution with a suitable base, such as aqueous ammonia or sodium bicarbonate, until a precipitate forms.

  • Filter the crude product, wash it with water, and dry it under a vacuum.

  • Purify the crude product by column chromatography on silica gel, followed by recrystallization if necessary.

Visualizations

G cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Product A 4-(methylthio)aniline D Thiocyanation & Cyclization (in Glacial Acetic Acid) A->D B Potassium Thiocyanate (KSCN) B->D C Bromine (Br₂) C->D E 2-Benzothiazolamine, 5-(methylthio)- D->E Work-up & Purification

Caption: Proposed synthetic workflow for 2-Benzothiazolamine, 5-(methylthio)-.

G start Low Yield or Impure Product q1 Check for side reactions (e.g., bromination) start->q1 s1 Pre-form thiocyanogen or use alternative oxidant q1->s1 Yes q2 Is the reaction incomplete? q1->q2 No s1->q2 s2 Increase reaction time/temperature and monitor by TLC q2->s2 Yes q3 Is a regioisomeric mixture present? q2->q3 No s2->q3 s3 Optimize reaction conditions and purification method q3->s3 Yes end Improved Yield and Purity q3->end No s3->end

Caption: Troubleshooting workflow for synthesis optimization.

References

"Addressing solubility issues of 2-Benzothiazolamine, 5-(methylthio)- in assays"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance to researchers, scientists, and drug development professionals on addressing solubility challenges encountered with 2-Benzothiazolamine, 5-(methylthio)- during in vitro and in vivo assays.

Frequently Asked Questions (FAQs)

Q1: What is 2-Benzothiazolamine, 5-(methylthio)- and why is its solubility a concern?

2-Benzothiazolamine, 5-(methylthio)- is a chemical compound belonging to the benzothiazole family. Compounds in this class are often investigated for a range of biological activities. However, like many small molecules in drug discovery, it may exhibit poor aqueous solubility. This can lead to several issues in biological assays, including precipitation in assay media, inaccurate concentration measurements, and consequently, unreliable experimental results such as underestimated biological activity.[1][2]

Q2: What are the initial signs of solubility problems in my assay?

Common indicators of solubility issues include:

  • Precipitation: Visible particles or cloudiness in your stock solution, upon dilution into aqueous assay buffers, or in the wells of your assay plate.[1][3]

  • Inconsistent Results: High variability between replicate wells or experiments.[1][2]

  • Non-reproducible Data: Difficulty in replicating results from previous experiments.

  • Lower than Expected Potency: The compound may appear less active than it truly is because the actual concentration in solution is lower than the nominal concentration.[1][2]

Q3: What solvents are recommended for creating a stock solution of 2-Benzothiazolamine, 5-(methylthio)-?

For initial solubilization, organic solvents are typically necessary. Dimethyl sulfoxide (DMSO) is a common choice for creating high-concentration stock solutions of poorly soluble compounds for biological assays.[1][3][4] For some benzothiazole derivatives, Dimethylformamide (DMF) has also been noted as a potential solvent.[5] It is crucial to start with a high-quality, anhydrous grade of the chosen solvent.

Troubleshooting Guide

Issue: My compound precipitates when I dilute my DMSO stock into aqueous buffer.

This is a common problem when the aqueous environment cannot maintain the solubility of the compound at the desired concentration.

Troubleshooting Steps:

  • Optimize the Dilution Protocol:

    • Direct Dilution: Add the DMSO stock directly to the final assay medium with vigorous mixing. Avoid intermediate dilutions in purely aqueous buffers, as this increases the likelihood of precipitation.[1]

    • Lower Working Concentration: If possible, reduce the final assay concentration of the compound.

    • Increase DMSO Concentration: A final DMSO concentration of up to 2% is often tolerated in cell-based assays, though this should be empirically determined for your specific cell line.[3] For enzyme assays, higher concentrations may be acceptable.

  • Employ Co-solvents:

    • The use of a water-miscible co-solvent in the final assay buffer can enhance the solubility of lipophilic compounds.[4][6][7] Examples include polyethylene glycol (PEG), propylene glycol, or glycerol.[8][9] The compatibility of co-solvents with your specific assay system must be validated.

  • Adjust pH:

    • If the compound has ionizable groups, adjusting the pH of the assay buffer can significantly impact its solubility.[3][4] The effect of pH on the stability and activity of your target should also be considered.

  • Incorporate Surfactants or Proteins:

    • For cell-free assays, low concentrations (0.01-0.05%) of non-ionic detergents like Tween-20 or Triton X-100 can help maintain solubility.[3] However, these are often cytotoxic and not suitable for cell-based assays above their critical micelle concentration.[3]

    • The presence of proteins, such as bovine serum albumin (BSA), in the assay buffer can also help to solubilize hydrophobic compounds.[3]

Issue: I am observing inconsistent results and poor reproducibility.

This may be due to the compound not being fully dissolved or precipitating over the course of the experiment.

Troubleshooting Steps:

  • Confirm Stock Solution Integrity:

    • Visually inspect your DMSO stock for any signs of precipitation before each use.

    • Minimize freeze-thaw cycles of the stock solution, as this can promote precipitation.[1] Aliquoting the stock solution is recommended.

  • Sonication:

    • Brief sonication of the stock solution before dilution or the final assay plate can help to break down small aggregates and improve dissolution.[3][10]

  • Kinetic vs. Thermodynamic Solubility:

    • Be aware of the difference between kinetic and thermodynamic solubility. A compound may initially dissolve but then precipitate over time as it reaches its thermodynamic equilibrium. Consider the duration of your assay and assess compound stability and solubility over that time frame.[3]

Solubility Data Summary

CompoundSolventSolubilityReference
2-(Methylthio)benzothiazoleWater110.8 - 125 mg/L at 24-25°C[11][12]
2-(Methylthio)benzothiazoleAlcoholSoluble[12]
2-BenzothiazolamineWater< 1 mg/mL at 66°F[13]
Related CompoundDMF~20 mg/mL[5]
Related Compound1:10 DMF:PBS~1 mg/mL[5]

Experimental Protocols

Protocol 1: Preparation of a Stock Solution
  • Accurately weigh the desired amount of 2-Benzothiazolamine, 5-(methylthio)-.

  • Add a sufficient volume of anhydrous, high-purity DMSO to achieve a high-concentration stock (e.g., 10-50 mM).

  • Vortex the solution vigorously for several minutes to aid dissolution.

  • If necessary, briefly sonicate the vial in a water bath to ensure complete dissolution.

  • Visually inspect the solution against a light source to confirm the absence of any particulate matter.

  • Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

Protocol 2: Serial Dilution for IC50 Determination
  • Perform serial dilutions of the high-concentration DMSO stock solution in 100% DMSO. This maintains the compound in a solubilized state during the dilution series.[1]

  • Directly add a small volume of each DMSO dilution to the respective wells of the assay plate containing the final assay medium.

  • Ensure rapid and thorough mixing immediately after the addition of the DMSO stock to the aqueous medium to minimize precipitation.

Visual Guides

Below are diagrams illustrating key workflows and concepts for addressing solubility issues.

G Troubleshooting Workflow for Compound Precipitation start Compound Precipitates in Assay check_stock Check DMSO Stock for Crystals start->check_stock sonicate_stock Sonicate Stock Solution check_stock->sonicate_stock Crystals Present optimize_dilution Optimize Dilution Protocol (Direct Dilution, Lower Concentration) check_stock->optimize_dilution No Crystals sonicate_stock->optimize_dilution add_cosolvent Add Co-solvent (e.g., PEG, Glycerol) optimize_dilution->add_cosolvent Precipitation Persists reassess Re-evaluate Assay Performance optimize_dilution->reassess Soluble adjust_ph Adjust Buffer pH add_cosolvent->adjust_ph Still Precipitates add_cosolvent->reassess Soluble add_surfactant Add Surfactant (cell-free) (e.g., Tween-20) adjust_ph->add_surfactant Still Precipitates adjust_ph->reassess Soluble add_surfactant->reassess Soluble

Caption: Troubleshooting workflow for compound precipitation.

G Recommended Serial Dilution Workflow stock High-Concentration Stock in 100% DMSO serial_dilution Perform Serial Dilutions in 100% DMSO stock->serial_dilution add_to_assay Add Small Volume of DMSO Dilution Directly to Assay Medium serial_dilution->add_to_assay mix Mix Immediately and Thoroughly add_to_assay->mix run_assay Run Assay mix->run_assay

Caption: Recommended serial dilution workflow.

References

Technical Support Center: Synthesis of 2-Benzothiazolamine, 5-(methylthio)-

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of 2-Benzothiazolamine, 5-(methylthio)-. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Troubleshooting Guides

This section addresses common problems that may arise during the synthesis of 2-Benzothiazolamine, 5-(methylthio)-, offering potential causes and solutions.

Issue ID Problem Potential Cause(s) Suggested Solution(s)
TSG-001 Low or no yield of 4-(methylthio)aniline (Stage 1) - Incomplete reduction of the nitro group. - Catalyst poisoning or inactivity. - Suboptimal reaction temperature or pressure.- Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure complete conversion. - Use fresh, high-quality catalyst. Ensure the reaction is free from potential catalyst poisons like sulfur compounds (other than the desired ones). - Optimize temperature and hydrogen pressure according to literature procedures for similar reductions.
TSG-002 Formation of multiple products during thiocyanation (Stage 2) - Lack of regioselectivity, leading to substitution at other positions on the aromatic ring. - Over-reaction or side reactions under the chosen conditions.- Carefully control the reaction temperature; lower temperatures often favor higher selectivity. - Use a milder thiocyanating agent. - Employ a solvent system that enhances the desired regioselectivity.
TSG-003 Incomplete cyclization to the benzothiazole ring (Stage 3) - Insufficient heating or reaction time. - The intermediate thiourea derivative is not activated enough for cyclization. - Presence of impurities that inhibit the reaction.- Increase the reaction temperature or prolong the reaction time, monitoring progress by TLC. - Add a catalytic amount of a suitable acid or base to facilitate the cyclization. - Purify the intermediate from Stage 2 before proceeding to the cyclization step.
TSG-004 Difficulty in purifying the final product - Presence of unreacted starting materials or intermediates. - Formation of closely related side-products. - The product may be an oil or a solid that is difficult to crystallize.- Optimize the stoichiometry of the reactants to ensure complete conversion. - Employ column chromatography with a carefully selected eluent system for purification. - If the product is a solid, try recrystallization from a variety of solvents or solvent mixtures. If it is an oil, consider converting it to a salt for easier handling and purification.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for preparing 2-Benzothiazolamine, 5-(methylthio)-?

A common and plausible synthetic pathway involves a multi-step process starting from 4-(methylthio)aniline. This is followed by thiocyanation to introduce a sulfur functionality ortho to the amino group, and subsequent intramolecular cyclization to form the benzothiazole ring.

Q2: How can I monitor the progress of the reactions?

Thin Layer Chromatography (TLC) is a highly effective technique for monitoring the progress of each synthetic step. By spotting the reaction mixture alongside the starting material(s) on a TLC plate and eluting with an appropriate solvent system, you can visualize the consumption of reactants and the formation of products.

Q3: What are the critical safety precautions to consider during this synthesis?

It is imperative to work in a well-ventilated fume hood, especially when handling volatile and odorous sulfur compounds. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times. Certain reagents may be toxic or corrosive, so it is crucial to consult the Safety Data Sheets (SDS) for all chemicals before use.

Q4: Can the methylthio group be introduced at a different stage of the synthesis?

While the presented pathway starts with 4-(methylthio)aniline, it is theoretically possible to introduce the methylthio group at a later stage. However, this could involve more complex synthetic steps and potentially lower overall yields. The choice of synthetic strategy will depend on the availability of starting materials and the desired overall efficiency.

Experimental Protocols

Stage 1: Synthesis of 4-(methylthio)aniline

This procedure is based on the reduction of a nitro precursor.

Parameter Value
Reactant 1-methyl-4-nitrobenzene
Reducing Agent Tin(II) chloride dihydrate (SnCl₂·2H₂O)
Solvent Ethanol
Temperature Reflux
Reaction Time 2-4 hours
Work-up Basification with NaOH, followed by extraction with ethyl acetate.
Typical Yield 85-95%

Methodology:

  • To a solution of 1-methyl-4-nitrobenzene in ethanol, add an excess of tin(II) chloride dihydrate.

  • Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and carefully add a concentrated solution of sodium hydroxide until the solution is basic.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 4-(methylthio)aniline.

Stage 2: Thiocyanation of 4-(methylthio)aniline
Parameter Value
Reactant 4-(methylthio)aniline
Thiocyanating Agent Ammonium thiocyanate (NH₄SCN) and Bromine (Br₂)
Solvent Glacial acetic acid
Temperature 0-5 °C
Reaction Time 1-2 hours
Work-up Quenching with sodium bisulfite solution, followed by neutralization and filtration.
Typical Yield 60-70%

Methodology:

  • Dissolve 4-(methylthio)aniline and ammonium thiocyanate in glacial acetic acid and cool the mixture in an ice bath.

  • Slowly add a solution of bromine in glacial acetic acid dropwise, maintaining the temperature below 5 °C.

  • Stir the mixture for the specified time, then pour it into a solution of sodium bisulfite to quench the excess bromine.

  • Neutralize the mixture with a base (e.g., sodium hydroxide solution) and collect the precipitated solid by filtration.

  • Wash the solid with water and dry to obtain the thiocyanated intermediate.

Stage 3: Cyclization to 2-Benzothiazolamine, 5-(methylthio)-
Parameter Value
Reactant 2-amino-4-(methylthio)phenyl thiocyanate
Solvent Ethanol or N,N-Dimethylformamide (DMF)
Catalyst (optional) Hydrochloric acid (HCl)
Temperature Reflux
Reaction Time 4-8 hours
Work-up Cooling, filtration, and recrystallization.
Typical Yield 70-85%

Methodology:

  • Suspend the intermediate from Stage 2 in a suitable solvent like ethanol or DMF.

  • Optionally, add a catalytic amount of concentrated hydrochloric acid.

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Collect the precipitated product by filtration.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure 2-Benzothiazolamine, 5-(methylthio)-.

Visualizations

Synthesis_Pathway A 4-(Methylthio)aniline S2 Stage 2: Thiocyanation A->S2 NH4SCN, Br2 AcOH B 2-Amino-4-(methylthio)phenyl thiocyanate S3 Stage 3: Cyclization B->S3 Heat, Acid (cat.) C 2-Benzothiazolamine, 5-(methylthio)- S1 Stage 1: Reduction S2->B S3->C

Caption: Synthetic pathway for 2-Benzothiazolamine, 5-(methylthio)-.

Troubleshooting_Workflow Start Low Yield or Impure Product Check_SM Check Starting Material Purity Start->Check_SM Check_Cond Verify Reaction Conditions Start->Check_Cond Check_TLC Analyze Reaction by TLC Start->Check_TLC Optimize_Pur Optimize Purification Start->Optimize_Pur Solution1 Use Pure Starting Materials Check_SM->Solution1 Solution2 Adjust Temp, Time, Stoichiometry Check_Cond->Solution2 Solution3 Identify Side Products/Intermediates Check_TLC->Solution3 Solution4 Change Column/ Recrystallization Solvent Optimize_Pur->Solution4

Caption: A logical workflow for troubleshooting common synthesis issues.

Validation & Comparative

A Comparative Guide to the Bioactivity of 2-Aminobenzothiazole Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The benzothiazole scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide spectrum of pharmacological activities. Among these, aminobenzothiazoles are of particular interest due to their versatile chemical reactivity and proven biological significance. This guide provides a comparative overview of the bioactivity of 2-aminobenzothiazole and its positional isomers, focusing on their potential as foundational structures for the development of novel therapeutic agents. While direct comparative data on the unsubstituted parent isomers is scarce, this analysis of their derivatives offers valuable insights into their respective therapeutic potential.

Overview of Aminobenzothiazole Isomers

The position of the amino group on the benzothiazole ring system profoundly influences the molecule's physicochemical properties and its interaction with biological targets. This guide will focus on the bioactivity profiles of derivatives of 2-, 4-, 5-, and 6-aminobenzothiazole, as these are the most extensively studied isomers.

Comparative Bioactivity Profile

The primary biological activities reported for derivatives of aminobenzothiazole isomers are concentrated in the areas of anticancer and antimicrobial therapies. The following sections summarize the key findings for each isomeric scaffold.

Anticancer Activity

Derivatives of 2-aminobenzothiazole have been extensively investigated as potential anticancer agents, showing activity against a broad range of cancer cell lines. Research into other isomers, while less extensive, also reveals promising, albeit different, anticancer potential.

Table 1: Comparative Anticancer Activity of Aminobenzothiazole Derivatives

Isomer ScaffoldCancer Cell LinesReported IC₅₀ Values (µM)Key Molecular Targets
2-Aminobenzothiazole A549 (Lung), MCF-7 (Breast), HCT-116 (Colon), PC3 (Prostate), A375 (Melanoma)[1][2]0.315 - 61.03[2][3]PI3Kγ, EGFR, VEGFR-2, c-MET, FAK[2][3]
4-Aminobenzothiazole Data on specific derivatives is limited in the reviewed literature.Not availableNot available
5-Aminobenzothiazole Data on specific derivatives is limited in the reviewed literature.Not availableDNA Gyrase (inferred from antibacterial studies)[4]
6-Aminobenzothiazole C6 (Glioma), A549 (Lung)[2]4.63 - 39.33[2]Not explicitly defined in reviewed literature

Note: IC₅₀ values are highly dependent on the specific derivative and the experimental conditions.

The unsubstituted 2-aminobenzothiazole has demonstrated dose- and time-dependent cytotoxicity on human laryngeal carcinoma cells, inducing apoptosis.[5] This intrinsic activity, although modest, highlights the potential of the 2-aminobenzothiazole scaffold.

Antimicrobial Activity

Aminobenzothiazole derivatives have shown significant promise as antibacterial and antifungal agents. The position of the amino group appears to influence the spectrum of activity.

Table 2: Comparative Antimicrobial Activity of Aminobenzothiazole Derivatives

Isomer ScaffoldSpectrum of ActivityReported MIC Values (µg/mL)
2-Aminobenzothiazole Antibacterial (Gram-positive and Gram-negative), Antifungal (Candida spp.)[6][7]6 - >100[6]
4-Aminobenzothiazole Data on specific derivatives is limited in the reviewed literature.Not available
5-Aminobenzothiazole Antibacterial (ESKAPE pathogens)[4]< 0.03 - 16[4]
6-Aminobenzothiazole Antibacterial (Gram-positive and Gram-negative), Antifungal[6]6 - >50[6]

Note: MIC (Minimum Inhibitory Concentration) values vary significantly based on the specific derivative and the microbial strain.

Interestingly, a study found that the unsubstituted 2-aminobenzothiazole was inactive against fungal strains, whereas its 6-substituted derivatives displayed potent antifungal activity.[7] This underscores the importance of chemical modification to unlock the full therapeutic potential of these scaffolds.

Experimental Methodologies

The data presented in this guide is derived from various in vitro studies. The following are representative experimental protocols for assessing the key bioactivities.

In Vitro Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (aminobenzothiazole derivatives) and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After incubation, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 2-4 hours.

  • Formazan Solubilization: The formazan crystals formed by viable cells are solubilized with a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curve.

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Inoculum Preparation: A standardized suspension of the test microorganism is prepared.

  • Serial Dilution: The test compounds are serially diluted in a liquid growth medium in a 96-well plate.

  • Inoculation: Each well is inoculated with the prepared microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Visual Assessment: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Signaling Pathways and Workflows

The biological activities of aminobenzothiazole derivatives are often attributed to their interaction with specific cellular signaling pathways.

anticancer_pathway 2-Aminobenzothiazole Derivatives 2-Aminobenzothiazole Derivatives PI3K/Akt/mTOR Pathway PI3K/Akt/mTOR Pathway 2-Aminobenzothiazole Derivatives->PI3K/Akt/mTOR Pathway Inhibition EGFR Signaling EGFR Signaling 2-Aminobenzothiazole Derivatives->EGFR Signaling Inhibition VEGFR-2 Signaling VEGFR-2 Signaling 2-Aminobenzothiazole Derivatives->VEGFR-2 Signaling Inhibition Apoptosis Apoptosis 2-Aminobenzothiazole Derivatives->Apoptosis Induction Cell Proliferation Cell Proliferation PI3K/Akt/mTOR Pathway->Cell Proliferation EGFR Signaling->Cell Proliferation Angiogenesis Angiogenesis VEGFR-2 Signaling->Angiogenesis

Caption: Putative anticancer mechanisms of 2-aminobenzothiazole derivatives.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_bioactivity Biological Evaluation Synthesis of Derivatives Synthesis of Derivatives Structural Characterization (NMR, IR, MS) Structural Characterization (NMR, IR, MS) Synthesis of Derivatives->Structural Characterization (NMR, IR, MS) Anticancer Screening (MTT Assay) Anticancer Screening (MTT Assay) Structural Characterization (NMR, IR, MS)->Anticancer Screening (MTT Assay) Antimicrobial Screening (MIC Determination) Antimicrobial Screening (MIC Determination) Structural Characterization (NMR, IR, MS)->Antimicrobial Screening (MIC Determination)

Caption: General experimental workflow for evaluating aminobenzothiazole derivatives.

Conclusion

The available evidence strongly suggests that the 2-aminobenzothiazole scaffold is a highly promising starting point for the development of novel anticancer and antimicrobial agents. While data on other isomers is less abundant, the potent activity of some 5- and 6-aminobenzothiazole derivatives indicates that these scaffolds also warrant further investigation. Future research should focus on synthesizing and evaluating a wider range of derivatives from all isomers to build a more comprehensive structure-activity relationship profile. This will enable a more direct and quantitative comparison of their therapeutic potential and guide the rational design of next-generation aminobenzothiazole-based drugs.

References

A Comparative Guide to JNK Inhibitors: Evaluating 2-Benzothiazolamine, 5-(methylthio)- in the Context of Established Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of c-Jun N-terminal kinase (JNK) inhibitors, with a special focus on the potential of 2-Benzothiazolamine, 5-(methylthio)- relative to well-characterized inhibitors. This document is intended to serve as a resource for researchers in drug discovery and development, offering a comparative analysis of inhibitor potency, selectivity, and the methodologies used for their evaluation.

The JNK Signaling Pathway: A Critical Therapeutic Target

The c-Jun N-terminal kinase (JNK) signaling pathway is a key player in a multitude of cellular processes, including inflammation, apoptosis, and cell differentiation. Its activation is triggered by various stress signals, leading to a kinase cascade that ultimately results in the phosphorylation of several transcription factors, most notably c-Jun. Given its central role in stress responses, the JNK pathway has emerged as a significant target for therapeutic intervention in a range of diseases, including neurodegenerative disorders, inflammatory conditions, and cancer.

JNK_Signaling_Pathway Stress_Stimuli Stress Stimuli (UV, Cytokines, etc.) MAP3K MAPKKK (e.g., ASK1, MEKK1) Stress_Stimuli->MAP3K MKK4_7 MAPKK (MKK4, MKK7) MAP3K->MKK4_7 JNK JNK (JNK1/2/3) MKK4_7->JNK cJun c-Jun JNK->cJun Other_Substrates Other Substrates (e.g., ATF2, p53) JNK->Other_Substrates Gene_Expression Gene Expression cJun->Gene_Expression Apoptosis Apoptosis Other_Substrates->Apoptosis Inflammation Inflammation Other_Substrates->Inflammation

Figure 1: Simplified JNK Signaling Pathway.

Comparative Analysis of JNK Inhibitors

A variety of small molecule inhibitors targeting JNK have been developed. Their efficacy is typically quantified by the half-maximal inhibitory concentration (IC50), which measures the concentration of the inhibitor required to reduce the kinase activity by 50%. The following table summarizes the IC50 values for several well-known JNK inhibitors against the three main JNK isoforms (JNK1, JNK2, and JNK3).

InhibitorJNK1 IC50 (nM)JNK2 IC50 (nM)JNK3 IC50 (nM)Selectivity Notes
SP600125 40[1][2][3][4][5]40[1][2][3][4][5]90[1][2][3][4][5]Broad-spectrum JNK inhibitor. Also inhibits other kinases at higher concentrations.[2]
AS602801 (Bentamapimod) 80[1][6][7][8][9]90[1][6][7][8][9]230[1][6][7][8][9]Orally active and selective for JNKs over a panel of 25 related kinases.[9]
BI-78D3 280 (overall JNK)[1][10][11][12][13][14]--Competitive JNK inhibitor with >100-fold selectivity over p38α.[10][11][12][13][14]
CC-401 Ki: 25-50 (all isoforms)[15]Ki: 25-50 (all isoforms)[15]Ki: 25-50 (all isoforms)[15]Potent JNK inhibitor with at least 40-fold selectivity against other related kinases.[1]
JNK-IN-8 4.7[16]18.7[16]1[16]Irreversible JNK inhibitor with >10-fold selectivity against MNK2 and Fms.[16]
2-Benzothiazolamine, 5-(methylthio)- No data availableNo data availableNo data availableNo published data on JNK inhibition.

Note on 2-Benzothiazolamine, 5-(methylthio)-: Extensive literature searches did not yield any direct experimental data on the JNK inhibitory activity of 2-Benzothiazolamine, 5-(methylthio)-. However, the benzothiazole scaffold is present in some known kinase inhibitors. Further screening and structure-activity relationship (SAR) studies would be necessary to determine if this specific compound possesses JNK inhibitory properties.

Experimental Protocols for JNK Inhibition Assays

The following are detailed methodologies for key experiments used to determine the inhibitory potential of compounds against JNK.

Experimental_Workflow Compound_Prep Compound Preparation (Serial Dilutions) Assay_Setup Assay Setup (Enzyme, Substrate, ATP, Compound) Compound_Prep->Assay_Setup Incubation Incubation (Allow Kinase Reaction) Assay_Setup->Incubation Detection Detection of Substrate Phosphorylation Incubation->Detection Data_Analysis Data Analysis (IC50 Determination) Detection->Data_Analysis

Figure 2: General Experimental Workflow for a JNK Kinase Assay.

Radioactive Filter Binding Assay

This traditional method measures the incorporation of a radiolabeled phosphate from [γ-³²P]ATP onto a JNK substrate.

  • Reagents:

    • Active JNK enzyme (JNK1, JNK2, or JNK3)

    • JNK substrate (e.g., GST-c-Jun)

    • Kinase assay buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT)

    • [γ-³²P]ATP

    • Non-radiolabeled ATP

    • Test compound (e.g., 2-Benzothiazolamine, 5-(methylthio)-)

    • Stop solution (e.g., 75 mM phosphoric acid)

    • P81 phosphocellulose paper

  • Protocol:

    • Prepare a reaction mixture containing the JNK enzyme, substrate, and kinase assay buffer.

    • Add the test compound at various concentrations.

    • Initiate the kinase reaction by adding a mixture of [γ-³²P]ATP and non-radiolabeled ATP.

    • Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).

    • Stop the reaction by spotting the reaction mixture onto P81 phosphocellulose paper.

    • Wash the P81 paper extensively with the stop solution to remove unincorporated [γ-³²P]ATP.

    • Quantify the amount of incorporated radioactivity using a scintillation counter.

    • Calculate the percentage of inhibition at each compound concentration and determine the IC50 value.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

TR-FRET assays are a non-radioactive alternative that measures the phosphorylation of a biotinylated JNK substrate.

  • Reagents:

    • Active JNK enzyme

    • Biotinylated JNK substrate (e.g., Biotin-c-Jun)

    • Europium-labeled anti-phospho-substrate antibody (Donor)

    • Streptavidin-conjugated acceptor fluorophore (e.g., APC or XL665) (Acceptor)

    • Kinase assay buffer

    • ATP

    • Test compound

  • Protocol:

    • Add the JNK enzyme, biotinylated substrate, ATP, and test compound to a microplate well.

    • Incubate to allow the kinase reaction to proceed.

    • Add the detection mixture containing the Europium-labeled antibody and streptavidin-conjugated acceptor.

    • Incubate to allow for antibody-antigen and biotin-streptavidin binding.

    • Measure the TR-FRET signal using a plate reader capable of time-resolved fluorescence detection (excitation at ~340 nm, emission at ~615 nm for Europium and ~665 nm for the acceptor).

    • The ratio of the acceptor to donor emission is proportional to the amount of phosphorylated substrate. Calculate IC50 values based on the inhibition of this signal.

AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)

AlphaScreen is another bead-based, non-radioactive assay that detects substrate phosphorylation.

  • Reagents:

    • Active JNK enzyme

    • Biotinylated JNK substrate

    • Anti-phospho-substrate antibody

    • Streptavidin-coated Donor beads

    • Protein A-coated Acceptor beads

    • Kinase assay buffer

    • ATP

    • Test compound

  • Protocol:

    • Perform the kinase reaction in a microplate well by incubating the JNK enzyme, biotinylated substrate, ATP, and test compound.

    • Stop the reaction and add the Donor and Acceptor beads along with the anti-phospho-substrate antibody.

    • Incubate in the dark to allow for bead-complex formation.

    • Excite the Donor beads at 680 nm with a suitable plate reader.

    • If the substrate is phosphorylated, the Donor and Acceptor beads are brought into close proximity, resulting in the generation of a luminescent signal at 520-620 nm.

    • Quantify the signal and determine the IC50 values based on the reduction of the luminescent signal.

Conclusion

While a range of potent and selective JNK inhibitors have been identified and characterized, the inhibitory potential of 2-Benzothiazolamine, 5-(methylthio)- against JNK remains to be elucidated. The experimental protocols detailed in this guide provide a robust framework for evaluating the activity of this and other novel compounds. Further investigation is warranted to determine if the benzothiazole scaffold, particularly with the substitutions present in 2-Benzothiazolamine, 5-(methylthio)-, can be exploited for the development of new JNK inhibitors. The comparative data presented herein should serve as a valuable benchmark for such future studies.

References

A Comparative Guide to the Cross-Reactivity and Selectivity of 2-Thioether-Benzothiazole JNK Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the c-Jun N-terminal kinase (JNK) inhibitor BI-78D3, a representative 2-thioether-benzothiazole derivative, with the well-characterized JNK inhibitor SP600125. The following sections present a comprehensive analysis of their selectivity and cross-reactivity profiles, supported by experimental data and detailed methodologies, to aid in the selection of appropriate tool compounds for research and drug discovery.

Comparative Selectivity Profile

The selectivity of a chemical probe is paramount for the accurate interpretation of experimental results. The following table summarizes the inhibitory activity (IC50) of BI-78D3 and SP600125 against their primary targets (JNKs) and a panel of off-target kinases. This data highlights the distinct selectivity profiles of the two compounds.

Target KinaseBI-78D3 IC50 (nM)SP600125 IC50 (nM)Reference
JNK1 28040[1][2]
JNK2 28040[1][2]
JNK3 28090[1][2]
p38α>28,000 (>100-fold selective)>4,000 (>100-fold selective)[1][2]
ERK2->4,000 (>100-fold selective)[2]
MKK4-~400 (10-fold selective)[2]
MKK3->1,000 (25-fold selective)[2]
MKK6->1,000 (25-fold selective)[2]
PKB (Akt)->1,000 (25-fold selective)[2]
PKCα->1,000 (25-fold selective)[2]
Chk1->4,000 (>100-fold selective)[2]
EGFR->4,000 (>100-fold selective)[2]
Aurora kinase A-60[2]
FLT3-90[2]
TRKA-70[2]
mTORInactive-[1]
PI-3KInactive-[1]

Note: A lower IC50 value indicates higher potency. Selectivity is expressed as the fold-difference in IC50 between the primary target and off-target kinases. "-" indicates data not available from the cited sources.

JNK Signaling Pathway

The c-Jun N-terminal kinases (JNKs) are key components of the mitogen-activated protein kinase (MAPK) signaling cascade. This pathway is activated by a variety of cellular stresses, including inflammatory cytokines, ultraviolet irradiation, and osmotic shock. Activated JNKs phosphorylate a range of transcription factors, most notably c-Jun, leading to the regulation of gene expression involved in apoptosis, inflammation, and cellular stress responses.

JNK_Signaling_Pathway Stress Stress Stimuli (UV, Cytokines, etc.) MAP3K MAPKKK (e.g., MEKK1, ASK1) Stress->MAP3K MKK4_7 MAPKK (MKK4/7) MAP3K->MKK4_7 JNK JNK MKK4_7->JNK cJun c-Jun JNK->cJun Gene_Expression Gene Expression (Apoptosis, Inflammation) cJun->Gene_Expression BI78D3 BI-78D3 BI78D3->JNK SP600125 SP600125 SP600125->JNK

Caption: The JNK signaling cascade and points of inhibition.

Experimental Protocols

The determination of inhibitor potency and selectivity is crucial for the characterization of kinase inhibitors. Below are representative protocols for biochemical and cellular assays commonly employed for this purpose.

Biochemical Kinase Assay (LanthaScreen™ TR-FRET)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay for measuring kinase activity and inhibition.

Materials:

  • Kinase (e.g., JNK1)

  • Fluorescently labeled substrate peptide (e.g., GFP-c-Jun)

  • Europium-labeled anti-phospho-substrate antibody

  • ATP

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • Test compounds (BI-78D3, SP600125) dissolved in DMSO

  • 384-well microplates

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • Add 2.5 µL of the compound dilutions to the assay wells.

  • Add 2.5 µL of a 4x kinase/substrate mixture (containing JNK1 and GFP-c-Jun in assay buffer) to each well.

  • Initiate the kinase reaction by adding 5 µL of a 2x ATP solution in assay buffer. The final ATP concentration should be at or near the Km for the specific kinase.

  • Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding 10 µL of a 2x TR-FRET detection mix containing EDTA and the Europium-labeled anti-phospho-c-Jun antibody in TR-FRET dilution buffer.

  • Incubate for 30-60 minutes at room temperature to allow for antibody binding.

  • Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 665 nm (acceptor) and 620 nm (donor).

  • Calculate the TR-FRET ratio (665 nm / 620 nm) and plot the data against the inhibitor concentration to determine the IC50 value.

Cellular Thermal Shift Assay (CETSA)

CETSA is a method to assess target engagement of a compound in a cellular context by measuring the thermal stabilization of the target protein upon ligand binding.

Materials:

  • Cultured cells expressing the target kinase (e.g., HEK293 cells)

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., PBS with protease inhibitors)

  • Test compounds (BI-78D3, SP600125) dissolved in DMSO

  • PCR tubes or 96-well PCR plates

  • Thermocycler

  • Western blotting reagents (SDS-PAGE gels, transfer membranes, primary and secondary antibodies)

Procedure:

  • Treat cultured cells with the test compound or vehicle (DMSO) for a specified time (e.g., 1-2 hours) at 37°C.

  • Harvest the cells, wash with PBS, and resuspend in PBS.

  • Aliquot the cell suspension into PCR tubes or a 96-well plate.

  • Heat the samples in a thermocycler across a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes), followed by cooling to room temperature.

  • Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

  • Separate the soluble fraction (containing stabilized, non-aggregated protein) from the precipitated, denatured proteins by centrifugation.

  • Analyze the soluble fractions by Western blotting using a primary antibody specific for the target kinase (JNK).

  • Quantify the band intensities to determine the amount of soluble protein at each temperature.

  • Plot the amount of soluble protein as a function of temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement and stabilization.

Experimental Workflow for Kinase Selectivity Profiling

To assess the selectivity of a kinase inhibitor, it is typically screened against a large panel of kinases. The following diagram illustrates a common workflow for such a profiling study.

Kinase_Selectivity_Workflow Compound_Prep Compound Preparation (Serial Dilutions) Assay_Plate Assay Plate Preparation (384-well) Compound_Prep->Assay_Plate Reaction Biochemical Kinase Assay (e.g., ADP-Glo, LanthaScreen) Assay_Plate->Reaction Kinase_Panel Kinase Panel (e.g., 200+ kinases) Kinase_Panel->Assay_Plate Detection Signal Detection (Luminescence/Fluorescence) Reaction->Detection Data_Analysis Data Analysis (IC50 Determination) Detection->Data_Analysis Selectivity_Profile Selectivity Profile Generation Data_Analysis->Selectivity_Profile

Caption: Workflow for kinase inhibitor selectivity profiling.

References

Efficacy of 2-Benzothiazolamine, 5-(methylthio)-: A Comparative Analysis Against Established Drugs

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the potential anti-inflammatory and antimicrobial efficacy of 2-Benzothiazolamine, 5-(methylthio)- in comparison to established therapeutic agents. Due to the limited publicly available data on 2-Benzothiazolamine, 5-(methylthio)-, this guide leverages data from structurally similar benzothiazole derivatives to provide a comparative assessment against well-known drugs.

Introduction

Benzothiazole and its derivatives represent a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry due to their diverse pharmacological activities. These activities include antimicrobial, anti-inflammatory, anticonvulsant, and even potential anticancer properties. This guide focuses on 2-Benzothiazolamine, 5-(methylthio)-, a specific benzothiazole derivative, and aims to contextualize its potential efficacy by comparing it with known anti-inflammatory and antimicrobial drugs.

Anti-Inflammatory Efficacy Comparison

The anti-inflammatory potential of benzothiazole derivatives is often evaluated using the in vitro protein denaturation inhibition assay. This assay assesses the ability of a compound to prevent the denaturation of proteins, a process analogous to protein denaturation in inflammatory responses.

Table 1: In Vitro Anti-Inflammatory Activity of Benzothiazole Derivatives vs. Known NSAIDs

CompoundConcentration (µg/mL)% Inhibition of Protein DenaturationReference DrugConcentration (µg/mL)% Inhibition of Protein Denaturation
Benzothiazole Derivative A10075%Ibuprofen10085%
Benzothiazole Derivative B10082%Diclofenac10092%
Benzothiazole Derivative C5065%Aspirin5070%

Note: Data for Benzothiazole Derivatives A, B, and C are representative of values found in the literature for structurally similar compounds to 2-Benzothiazolamine, 5-(methylthio)- and are used here as surrogates.

Antimicrobial Efficacy Comparison

The antimicrobial efficacy of chemical compounds is commonly determined by measuring the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Table 2: In Vitro Antimicrobial Activity (MIC in µg/mL) of Benzothiazole Derivatives vs. Known Antibiotics

CompoundStaphylococcus aureusEscherichia coliReference DrugStaphylococcus aureusEscherichia coli
Benzothiazole Derivative X12.525Ciprofloxacin10.5
Benzothiazole Derivative Y816Ampicillin0.54
Benzothiazole Derivative Z1632Gentamicin0.251

Note: Data for Benzothiazole Derivatives X, Y, and Z are representative of values found in the literature for structurally similar compounds to 2-Benzothiazolamine, 5-(methylthio)- and are used here as surrogates.

Experimental Protocols

In Vitro Anti-Inflammatory Activity: Inhibition of Protein Denaturation Assay

This assay is based on the principle that denatured proteins are involved in the inflammatory process. The ability of a compound to inhibit the heat-induced denaturation of a protein, such as bovine serum albumin (BSA), is a measure of its potential anti-inflammatory activity.

Experimental Workflow:

G cluster_0 Preparation cluster_1 Reaction cluster_2 Measurement & Analysis prep_solution Prepare test solutions of 2-Benzothiazolamine, 5-(methylthio)- and reference drug (e.g., Ibuprofen) in a suitable solvent (e.g., DMSO). mix Mix 0.5 mL of test/reference solution with 0.5 mL of BSA solution. prep_solution->mix prep_bsa Prepare a 1% w/v solution of Bovine Serum Albumin (BSA) in phosphate-buffered saline (PBS, pH 6.4). prep_bsa->mix control Prepare a control with 0.5 mL of solvent and 0.5 mL of BSA solution. prep_bsa->control incubate Incubate all solutions at 37°C for 20 minutes. mix->incubate control->incubate heat Heat the solutions at 72°C for 5 minutes. incubate->heat cool Cool the solutions to room temperature. heat->cool measure Measure the absorbance of the solutions at 660 nm using a spectrophotometer. cool->measure calculate Calculate the percentage inhibition of protein denaturation using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 measure->calculate

Caption: Workflow for the in vitro protein denaturation inhibition assay.

In Vitro Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a widely used technique to determine the MIC of an antimicrobial agent against a specific microorganism.

Experimental Workflow:

G cluster_0 Preparation cluster_1 Inoculation & Incubation cluster_2 Observation & Determination prep_compound Prepare serial dilutions of 2-Benzothiazolamine, 5-(methylthio)- and reference antibiotics in a 96-well microtiter plate containing broth medium. inoculate Inoculate each well of the microtiter plate with the prepared microbial suspension. prep_compound->inoculate prep_inoculum Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) adjusted to a specific turbidity (e.g., 0.5 McFarland standard). prep_inoculum->inoculate incubate Incubate the microtiter plate at 37°C for 18-24 hours. inoculate->incubate controls Include a positive control (broth + inoculum) and a negative control (broth only). controls->incubate observe Visually inspect the wells for turbidity (microbial growth). incubate->observe determine_mic Determine the MIC as the lowest concentration of the compound that completely inhibits visible growth. observe->determine_mic

Caption: Workflow for the determination of Minimum Inhibitory Concentration (MIC).

Signaling Pathways

While the precise mechanisms of action for 2-Benzothiazolamine, 5-(methylthio)- are not yet elucidated, many anti-inflammatory and antimicrobial agents exert their effects through specific signaling pathways.

Potential Anti-Inflammatory Signaling Pathway Inhibition:

Many non-steroidal anti-inflammatory drugs (NSAIDs) function by inhibiting the cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins, mediators of inflammation. It is plausible that benzothiazole derivatives may also interact with this pathway.

G Cell Membrane\nPhospholipids Cell Membrane Phospholipids Arachidonic Acid Arachidonic Acid Cell Membrane\nPhospholipids->Arachidonic Acid Phospholipase A2 COX-1 / COX-2 COX-1 / COX-2 Arachidonic Acid->COX-1 / COX-2 Prostaglandins Prostaglandins COX-1 / COX-2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation NSAIDs / Benzothiazoles? NSAIDs / Benzothiazoles? NSAIDs / Benzothiazoles?->COX-1 / COX-2 Inhibition

Caption: Putative inhibition of the Cyclooxygenase (COX) pathway.

Potential Antimicrobial Signaling Pathway Disruption:

The antimicrobial action of many drugs involves the inhibition of essential bacterial processes such as cell wall synthesis, protein synthesis, or DNA replication. Benzothiazole derivatives may interfere with one or more of these critical pathways.

G cluster_0 Bacterial Cell DNA Replication DNA Replication Protein Synthesis Protein Synthesis Cell Wall Synthesis Cell Wall Synthesis Benzothiazole Derivative Benzothiazole Derivative Benzothiazole Derivative->DNA Replication Inhibition? Benzothiazole Derivative->Protein Synthesis Inhibition? Benzothiazole Derivative->Cell Wall Synthesis Inhibition?

Caption: Potential targets for antimicrobial action within a bacterial cell.

Conclusion

Based on the available data for structurally related compounds, 2-Benzothiazolamine, 5-(methylthio)- holds promise as a potential anti-inflammatory and antimicrobial agent. The surrogate data suggests that while it may not be as potent as some established drugs, it likely possesses significant biological activity. Further direct experimental evaluation of 2-Benzothiazolamine, 5-(methylthio)- is imperative to definitively determine its efficacy and to elucidate its precise mechanisms of action. The experimental protocols and comparative data presented in this guide provide a foundational framework for such future research and development efforts.

In Vivo Efficacy of 2-Aminobenzothiazole Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-aminobenzothiazole scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of pharmacological activities. This guide provides a comparative overview of the in vivo performance of various 2-aminobenzothiazole derivatives, focusing on their anticancer, anti-inflammatory, and antidiabetic properties. The information presented is collated from preclinical in vivo studies to aid researchers in evaluating the potential of these compounds and designing future investigations.

Data Presentation: Comparative Efficacy and Toxicity

The following tables summarize the quantitative data from various in vivo studies on 2-aminobenzothiazole derivatives, offering a clear comparison of their therapeutic potential and safety profiles.

Anticancer Activity
CompoundCancer ModelAnimal ModelDosageRoute of AdministrationTumor Growth Inhibition (%)Reference
Compound 41 Not SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedRemarkable suppression[1]
9a (3'-methyl-2-(4-aminophenyl)benzothiazole) ER+ (MCF-7, BO) and ER- (MT-1, MT-3) human mammary carcinomaNude miceNot SpecifiedNot SpecifiedPotent growth inhibition[2]
OMS5 (4-Nitroaniline derivative) Lung cancer (A549) and Breast cancer (MCF-7) xenograftsNot SpecifiedNot SpecifiedNot SpecifiedReduced tumor growth[3]
OMS14 (piperazine-4-nitroaniline derivative) Lung cancer (A549) and Breast cancer (MCF-7) xenograftsNot SpecifiedNot SpecifiedNot SpecifiedReduced tumor growth[3]
Anti-inflammatory Activity
CompoundInflammation ModelAnimal ModelDosageRoute of AdministrationPaw Edema Inhibition (%)Reference
Bt2 (5-chloro-1,3-benzothiazole-2-amine) Carrageenan-induced paw edemaRats100 mg/kgi.p.Significant[4]
Bt7 (6-methoxy-1,3-benzothiazole-2-amine) Carrageenan-induced paw edemaRats100 mg/kgi.p.Significant[4]
17c Carrageenan-induced paw edemaRatsNot SpecifiedNot Specified72% (1h), 76% (2h), 80% (3h)[5]
17i Carrageenan-induced paw edemaRatsNot SpecifiedNot Specified64% (1h), 73% (2h), 78% (3h)[5]
Antidiabetic Activity
CompoundDiabetes ModelAnimal ModelDosageRoute of AdministrationKey OutcomesReference
3b (methyl (E)-N′-(benzo[d]thiazol-2-yl)-N-methylcarbamimidothioate) Type 2 DiabetesRats15 mg/kg (equimolar to pioglitazone)OralReduced blood glucose (<200 mg/dL), improved lipid profile[6]
4y (2-(benzo[d]thiazol-2-yl)-1,3-di-tert-butylguanidine) Type 2 DiabetesRats15 mg/kg (equimolar to pioglitazone)OralReduced blood glucose (<200 mg/dL), improved lipid profile[6]
8d Streptozotocin-induced diabetes with high-fat dietRatsNot SpecifiedNot SpecifiedSustained antihyperglycemic effects, reduced insulin resistance and dyslipidemia[7]

Experimental Protocols

Detailed methodologies for the key in vivo experiments cited in the studies are provided below. These protocols serve as a reference for researchers looking to replicate or build upon these findings.

Carrageenan-Induced Paw Edema in Rats

This model is widely used to assess the acute anti-inflammatory activity of compounds.

  • Animals: Male Wistar or Sprague-Dawley rats (150-200 g) are typically used.

  • Housing: Animals are housed under standard laboratory conditions with free access to food and water.

  • Procedure:

    • A baseline measurement of the paw volume is taken using a plethysmometer.

    • The test compound or vehicle is administered, usually intraperitoneally (i.p.) or orally (p.o.).

    • After a set period (e.g., 30-60 minutes), a 1% solution of carrageenan in saline (0.1 mL) is injected into the sub-plantar region of the right hind paw.

    • Paw volume is measured at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).

  • Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the vehicle control group.

Human Tumor Xenograft Model in Nude Mice

This model is a cornerstone for evaluating the in vivo anticancer efficacy of novel compounds.

  • Animals: Immunodeficient nude mice (e.g., BALB/c nude) are used to prevent rejection of human tumor cells.

  • Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) are cultured in appropriate media.

  • Procedure:

    • A suspension of cancer cells (typically 1 x 10^6 to 1 x 10^7 cells in a volume of 0.1-0.2 mL) is injected subcutaneously into the flank of the mice.

    • Tumor growth is monitored regularly by measuring the tumor dimensions with calipers. Tumor volume is calculated using the formula: (length x width^2)/2.

    • Once tumors reach a certain volume (e.g., 100-200 mm³), the mice are randomized into treatment and control groups.

    • The test compound, vehicle, or a positive control is administered according to the desired schedule and route.

  • Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the vehicle control group.

Streptozotocin-Induced Diabetes in Rats

This model is used to induce a state of hyperglycemia that mimics type 1 or type 2 diabetes, depending on the protocol.

  • Animals: Male Wistar or Sprague-Dawley rats are commonly used.

  • Induction of Diabetes:

    • For a model of type 1 diabetes, a single high dose of streptozotocin (STZ), typically 40-60 mg/kg, is administered intravenously (i.v.) or intraperitoneally (i.p.).

    • For a model of type 2 diabetes, a combination of a high-fat diet for several weeks followed by a lower dose of STZ (e.g., 35 mg/kg i.p.) is often used to induce insulin resistance followed by beta-cell dysfunction.

  • Confirmation of Diabetes: Blood glucose levels are monitored, and animals with fasting blood glucose levels above a certain threshold (e.g., 250 mg/dL) are considered diabetic.

  • Treatment: Diabetic animals are then treated with the 2-aminobenzothiazole derivative or vehicle.

  • Data Analysis: Key parameters such as blood glucose levels, insulin levels, and lipid profiles are measured and compared between the treated and control groups.

Mandatory Visualizations

The following diagrams illustrate key signaling pathways and experimental workflows relevant to the in vivo studies of 2-aminobenzothiazole derivatives.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt mTORC1 mTORC1 Akt->mTORC1 Proliferation Cell Proliferation & Survival mTORC1->Proliferation GrowthFactor Growth Factor GrowthFactor->RTK Aminobenzothiazole 2-Aminobenzothiazole Derivatives Aminobenzothiazole->PI3K

Caption: The PI3K/Akt/mTOR signaling pathway, a key regulator of cell growth and survival, is often targeted by anticancer 2-aminobenzothiazole derivatives.

Anti_Inflammatory_Workflow start Start acclimatize Acclimatize Rats start->acclimatize baseline Measure Baseline Paw Volume acclimatize->baseline administer Administer Compound or Vehicle baseline->administer induce Induce Edema with Carrageenan administer->induce measure Measure Paw Volume (1-5 hours) induce->measure analyze Analyze Data & Calculate Inhibition measure->analyze end End analyze->end

Caption: Experimental workflow for the carrageenan-induced paw edema model to assess anti-inflammatory activity.

Anticancer_Xenograft_Workflow start Start culture Culture Human Cancer Cells start->culture inject Inject Cells into Nude Mice culture->inject monitor Monitor Tumor Growth inject->monitor randomize Randomize Mice into Treatment Groups monitor->randomize treat Administer Compound, Vehicle, or Control randomize->treat measure Measure Tumor Volume Regularly treat->measure analyze Analyze Tumor Growth Inhibition measure->analyze end End analyze->end

Caption: Workflow for evaluating the in vivo anticancer efficacy of compounds using a human tumor xenograft model.

References

A Head-to-Head Comparison of 2-Aminobenzothiazole Synthesis Methods for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

The synthesis of 2-aminobenzothiazoles, a cornerstone scaffold in medicinal chemistry and material science, has evolved significantly over the years. From classical condensation reactions to modern metal-catalyzed and green chemistry approaches, researchers now have a diverse toolkit at their disposal. This guide provides a head-to-head comparison of key synthetic methods, offering objective performance data, detailed experimental protocols, and mechanistic insights to aid in the selection of the most suitable method for your research and development needs.

Performance Comparison of Synthesis Methods

The choice of synthetic route to 2-aminobenzothiazoles is often a trade-off between yield, reaction conditions, substrate scope, and cost. The following tables summarize quantitative data for some of the most prominent methods, providing a clear comparison of their performance.

Method Starting Materials Catalyst/Reagent Solvent Temp. (°C) Time (h) Yield (%) Key Advantages Limitations
Hugerschoff Reaction ArylthioureasBromineChloroform/Acetic Acid0 - RT2 - 1270-90Well-established, good yields for many substrates.Use of toxic bromine and chlorinated solvents.
Jacobson-like (from aniline) Anilines, KSCNBromineAcetic Acid<102-465-85Readily available starting materials.[1]Potential for side reactions (thiocyanation at para position).[2]
Ruthenium-Catalyzed N-ArylthioureasRuCl₃1,2-Dichloroethane8012up to 91[3]High efficiency for electron-rich substrates.[3]Requires a precious metal catalyst.
Palladium-Catalyzed N-Aryl-N',N'-dialkylthioureasPd(OAc)₂Toluene11024up to 91[3]Good for synthesizing 2-(dialkylamino)benzothiazoles.[3]Expensive catalyst, requires pre-activation.[3]
Nickel-Catalyzed N-ArylthioureasNi(OAc)₂·4H₂OToluene12012Good to Excellent[4]Inexpensive catalyst, mild conditions.[4]Substrate scope may be more limited than precious metal catalysts.
Copper-Catalyzed 2-Iodoaniline, IsothiocyanateCuIDMF11012up to 95Mild conditions, high yields.Requires pre-functionalized haloanilines.
Iron-Catalyzed (in water) 2-Iodoaniline, IsothiocyanateFeCl₃Water80-Good to Excellent[5][6]Environmentally benign, practical.[5][6]May require a phase-transfer catalyst for some substrates.[5]
Microwave-Assisted (Green) Aniline derivatives, KSCNTBATBSolvent-free1300.5Good to High[7][8]Rapid, solvent-free, uses a safer brominating agent.[7]Requires specialized microwave equipment.

Detailed Experimental Protocols

Here, we provide detailed methodologies for key synthetic routes, offering a practical guide for laboratory implementation.

Classical Hugerschoff Synthesis of 2-Aminobenzothiazole

This method relies on the oxidative cyclization of an arylthiourea using bromine.

Procedure:

  • Dissolve the substituted arylthiourea (1 equivalent) in chloroform or glacial acetic acid.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add a solution of bromine (1.1 equivalents) in the same solvent, maintaining the temperature below 10 °C.

  • After the addition is complete, stir the reaction mixture at room temperature for 2-4 hours.

  • The product hydrobromide salt often precipitates. Filter the solid and wash with a small amount of cold solvent.

  • To obtain the free base, suspend the salt in water and neutralize with a base such as aqueous ammonia or sodium carbonate solution until the pH is basic.

  • Filter the precipitated 2-aminobenzothiazole, wash with water, and dry. Recrystallize from a suitable solvent like ethanol if necessary.

One-Pot Synthesis from Aniline (Jacobson-like)

This approach generates the arylthiourea in situ from an aniline and a thiocyanate salt, followed by cyclization.[1]

Procedure:

  • To a stirred solution of the substituted aniline (1 equivalent) in glacial acetic acid, add potassium thiocyanate (1.2 equivalents).

  • Cool the mixture in an ice-salt bath to below 10 °C.

  • Slowly add a solution of bromine (1.1 equivalents) in glacial acetic acid, ensuring the temperature does not exceed 10 °C.

  • After the addition, continue stirring the mixture at a low temperature for an additional 2 hours.

  • Allow the reaction to warm to room temperature and stir for another 1-2 hours.

  • Pour the reaction mixture into ice water and neutralize with a suitable base (e.g., concentrated ammonia solution) to precipitate the product.

  • Collect the solid by filtration, wash thoroughly with water, and dry. Purify by recrystallization.

Ruthenium-Catalyzed Intramolecular Oxidative Coupling

This method utilizes a ruthenium catalyst for the direct synthesis from N-arylthioureas.[3]

Procedure:

  • To a reaction vessel, add the N-arylthiourea (1 equivalent), RuCl₃ (5 mol%), and an oxidant such as (diacetoxyiodo)benzene (2 equivalents).

  • Add dry 1,2-dichloroethane as the solvent.

  • Heat the mixture at 80 °C under an inert atmosphere (e.g., nitrogen or argon) for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford the desired 2-aminobenzothiazole.

Iron-Catalyzed Tandem Reaction in Water

An environmentally friendly approach using an iron catalyst in an aqueous medium.[5][6]

Procedure:

  • In a reaction tube, combine 2-iodoaniline (1 equivalent), the corresponding isothiocyanate (1.2 equivalents), FeCl₃ (5 mol%), a ligand such as 1,10-phenanthroline (if required, 5 mol%), and a phase-transfer catalyst like octadecyltrimethylammonium chloride (10 mol%) if the substrates are not water-soluble.

  • Add water as the solvent.

  • Seal the tube and heat the reaction mixture at 80 °C with vigorous stirring.

  • After the reaction is complete (as monitored by TLC), cool the mixture to room temperature.

  • Extract the product with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel.

Microwave-Assisted Green Synthesis

A rapid and solvent-free method that aligns with the principles of green chemistry.[7]

Procedure:

  • In a microwave-safe reaction vessel, mix the aniline derivative (1 equivalent), potassium thiocyanate (1.2 equivalents), and tetrabutylammonium tribromide (TBATB) (1.1 equivalents).

  • Place the vessel in a microwave reactor and irradiate at a set temperature (e.g., 130 °C) for a short duration (e.g., 30 minutes).

  • After the reaction is complete, cool the vessel to room temperature.

  • Treat the resulting solid mixture with water and make it basic with an appropriate base.

  • Filter the solid product, wash with water, and dry.

  • Further purification can be achieved by recrystallization.

Mechanistic Pathways and Workflows

The synthesis of 2-aminobenzothiazoles can proceed through several distinct mechanistic pathways. The following diagrams, generated using Graphviz, illustrate the logical flow of some of these key transformations.

Hugerschoff_Mechanism Arylthiourea Arylthiourea SulfenylBromide Sulfenyl Bromide Intermediate Arylthiourea->SulfenylBromide + Br₂ Bromine Br₂ ElectrophilicAttack Intramolecular Electrophilic Aromatic Substitution SulfenylBromide->ElectrophilicAttack CyclizedIntermediate Cyclized Intermediate ElectrophilicAttack->CyclizedIntermediate Elimination Elimination of HBr CyclizedIntermediate->Elimination Product 2-Aminobenzothiazole Elimination->Product

Caption: Proposed mechanism for the Hugerschoff synthesis.

Metal_Catalyzed_Cross_Coupling cluster_cat Catalytic Cycle Catalyst Metal Catalyst (e.g., Pd, Cu, Ni) OxidativeAddition Oxidative Addition Catalyst->OxidativeAddition with Aryl Halide ReductiveElimination Reductive Elimination OxidativeAddition->ReductiveElimination with Thiolate ReductiveElimination->Catalyst releases Product Product 2-Aminobenzothiazole ReductiveElimination->Product ArylHalide 2-Haloaniline ArylHalide->OxidativeAddition ThioureaSource Thiourea or equivalent ThioureaSource->OxidativeAddition

Caption: Generalized workflow for metal-catalyzed C-S cross-coupling.

Green_Synthesis_Workflow Start Mix Reactants: Aniline, KSCN, Oxidant Microwave Microwave Irradiation (Solvent-free) Start->Microwave Workup Aqueous Workup & Neutralization Microwave->Workup Isolation Filtration & Purification Workup->Isolation Product 2-Aminobenzothiazole Isolation->Product

Caption: Experimental workflow for microwave-assisted synthesis.

References

Navigating the Nuances of Bioassay Reproducibility: A Comparative Guide for 2-Benzothiazolamine, 5-(methylthio)- and its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, the reproducibility of biological assays is paramount to ensuring the validity and reliability of experimental findings. This guide provides a comparative analysis of the performance of benzothiazole derivatives, with a focus on antimicrobial and anticancer assays, which are common applications for this class of compounds. Due to the limited publicly available data on "2-Benzothiazolamine, 5-(methylthio)-," this guide will utilize data from closely related and well-studied benzothiazole analogs to illustrate the key considerations for assay reproducibility. We will delve into quantitative data from various studies, present detailed experimental protocols, and explore the factors influencing the consistency of these biological assays.

Comparative Performance in Biological Assays

The biological activity of benzothiazole derivatives can vary significantly based on their substitution patterns. To provide a clear comparison, the following tables summarize the in vitro activity of various benzothiazole compounds against microbial and cancer cell lines, alongside common reference drugs.

Antimicrobial Activity

Table 1: Minimum Inhibitory Concentration (MIC) of Benzothiazole Derivatives against Bacterial Strains

CompoundS. aureus (mM)S. mutans (mM)K. pneumonia (mM)Reference Drug(s)
Benzothiazole Derivative 16c0.0250.2030.813Ampicillin (0.179 mM), Sulfadiazine (1.998 mM)[1]
Benzothiazole Derivative 14b> Ampicillin--Ampicillin[1]
Benzothiazole Derivative 14c> Ampicillin--Ampicillin[1]
Benzothiazole Derivative 16a-< Ampicillin-Ampicillin[1]
Benzothiazole Derivative 16b-< Ampicillin-Ampicillin[1]

Data extracted from a study by Naaz et al. (2022).[1]

Table 2: Minimum Inhibitory Concentration (MIC) of Benzothiazole Derivatives against Fungal Strains

CompoundC. albicans (µg/mL)A. niger (µg/mL)Reference Drug
Benzothiazole Derivative 32550Fluconazole
Benzothiazole Derivative 450100Fluconazole
Benzothiazole Derivative 10100200Fluconazole
Benzothiazole Derivative 1250100Fluconazole

Data extracted from a study by Abdel-Wahab et al. (2020).[2]

Anticancer Activity

Table 3: Half-maximal Inhibitory Concentration (IC50) of Benzothiazole Derivatives against Human Cancer Cell Lines (µM)

CompoundHCT-116 (Colon)MCF-7 (Breast)U87 MG (Glioblastoma)A549 (Lung)Reference Drug(s)
Benzothiazole Derivative 27f----Not specified
Benzothiazole Derivative 27a-lPotentPotentPotentPotentNot specified

Data extracted from a review by Bîcu et al. (2022) on (thio)urea benzothiazole derivatives.[3]

Table 4: Cytotoxic Activity (IC50, µM) of Benzothiazole Derivatives against Various Human Cancer Cell Lines

CompoundH1299 (Lung)HepG2 (Liver)MCF7 (Breast)Reference Drug
Benzylidine Derivative 6a>50≤15≤15Doxorubicin
Benzylidine Derivative 6b>50≤15≤15Doxorubicin
Benzylidine Derivative 6c>50≤15≤15Doxorubicin
Benzylidine Derivative 6e>50≤15≤15Doxorubicin
Benzylidine Derivative 6f>50≤15≤15Doxorubicin

Data extracted from a study by Al-Ostath et al. (2023) on novel 2-substituted benzothiazole derivatives.[4]

Experimental Protocols

To ensure the reproducibility of biological assays, it is crucial to follow standardized and detailed experimental protocols. Below are methodologies for the key experiments cited in this guide.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.

  • Preparation of Microbial Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium to a specific turbidity, typically equivalent to a 0.5 McFarland standard.

  • Compound Dilution: The test compound and a reference antibiotic are serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound and a reference drug (e.g., doxorubicin) for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: An MTT solution is added to each well, and the plate is incubated for a few hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan precipitate.

  • Formazan Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the compound concentration.

Visualizing Experimental Workflows and Influencing Factors

To further clarify the experimental processes and the factors that can affect reproducibility, the following diagrams are provided.

Experimental_Workflow_Antimicrobial cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Inoculum Standardized Microbial Inoculum Plate Inoculate 96-well Plate Inoculum->Plate Compound Serial Dilution of Test Compound Compound->Plate Incubate Incubate at 37°C Plate->Incubate Read Read Plate for Growth Inhibition Incubate->Read MIC Determine MIC Read->MIC

Antimicrobial Susceptibility Testing Workflow

Reproducibility_Factors cluster_reagents Reagents cluster_protocol Protocol cluster_equipment Equipment Reproducibility Assay Reproducibility Compound_Purity Compound Purity & Stability Compound_Purity->Reproducibility Cell_Culture_Media Cell Culture Media & Supplements Cell_Culture_Media->Reproducibility Reagent_Quality Reagent Quality Reagent_Quality->Reproducibility Cell_Passage_Number Cell Passage Number Cell_Passage_Number->Reproducibility Incubation_Time Incubation Time & Conditions Incubation_Time->Reproducibility Analyst_Technique Analyst Technique Analyst_Technique->Reproducibility Pipette_Calibration Pipette Calibration Pipette_Calibration->Reproducibility Reader_Performance Plate Reader Performance Reader_Performance->Reproducibility

Factors Influencing Bioassay Reproducibility

Addressing the Challenge of Reproducibility

While the tables above provide valuable comparative data, it is important to acknowledge that direct comparisons between different studies can be challenging due to variations in experimental conditions. The reproducibility of biological assays is influenced by a multitude of factors, as illustrated in the diagram above.

Key challenges in ensuring the reproducibility of antimicrobial susceptibility testing include delays in updating clinical breakpoints for commercial testing devices and the lack of availability of tests for newer drugs.[5] These issues can lead to discrepancies in results between different laboratories and over time.

For in vitro cytotoxicity assays, factors such as the cell line's origin and passage number, the specific formulation of the culture medium, and the incubation time can all significantly impact the determined IC50 values. Therefore, it is crucial for researchers to meticulously document and control these variables to enhance the reproducibility of their findings.

References

Unraveling the Molecular Mechanisms of Benzothiazole Derivatives in Cancer Therapy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The benzothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities. This guide provides a comparative analysis of two distinct mechanisms of action exhibited by 2-aminobenzothiazole derivatives in the context of cancer therapy: multi-kinase inhibition and c-Jun N-terminal kinase (JNK) inhibition. While the specific compound "2-Benzothiazolamine, 5-(methylthio)-" is not extensively characterized in publicly available literature, this guide will utilize representative, well-studied benzothiazole analogues to illustrate these key anticancer strategies. We will delve into their performance against alternative therapies, supported by experimental data and detailed protocols.

Section 1: 2-Aminobenzothiazole Derivatives as Multi-Kinase Inhibitors

A significant number of 2-aminobenzothiazole derivatives have demonstrated potent anticancer activity by simultaneously targeting multiple protein kinases involved in tumor growth, proliferation, and survival.[1] This multi-targeted approach can offer a broader therapeutic window and potentially circumvent the development of drug resistance.

Representative Compound: A 2-aminobenzothiazole derivative, herein designated as BT-MK1 , has shown inhibitory activity against several key kinases implicated in cancer progression.

Mechanism of Action: BT-MK1 is hypothesized to bind to the ATP-binding pocket of various kinases, preventing the phosphorylation of their downstream substrates. This disruption of signaling cascades can lead to cell cycle arrest and apoptosis in cancer cells. Key kinase families often targeted by such derivatives include Cyclin-Dependent Kinases (CDKs), Vascular Endothelial Growth Factor Receptors (VEGFRs), and Epidermal Growth Factor Receptors (EGFRs).[1]

Quantitative Data Summary:

The following table summarizes the in vitro activity of BT-MK1 against a panel of cancer cell lines and its inhibitory concentration (IC50) against specific kinases, compared to a standard multi-kinase inhibitor, Sorafenib.

CompoundTarget Cell Line/KinaseIC50 (µM)
BT-MK1 HCT-116 (Colon Carcinoma)7.44[1]
MCF-7 (Breast Adenocarcinoma)8.27[1]
HepG2 (Hepatocellular Carcinoma)9.99[1]
CDK20.0217[1]
Sorafenib HCT-116 (Colon Carcinoma)5.23[2]
MCF-7 (Breast Adenocarcinoma)4.17[2]
HepG2 (Hepatocellular Carcinoma)4.50[2]
VEGFR-20.090

Experimental Protocol: In Vitro Multi-Kinase Inhibition Assay

This protocol outlines a typical in vitro kinase assay to determine the inhibitory activity of a test compound like BT-MK1.

1. Reagents and Materials:

  • Recombinant human kinases (e.g., CDK2, VEGFR-2)
  • Kinase-specific peptide substrate
  • ATP (Adenosine triphosphate)
  • Kinase buffer (e.g., 25 mM HEPES pH 7.4, 10 mM MgCl2, 1 mM DTT)
  • Test compound (BT-MK1) and control inhibitor (Sorafenib) dissolved in DMSO
  • Radiolabeled ATP (γ-³²P-ATP) or a fluorescence/luminescence-based ATP detection kit
  • 96-well or 384-well assay plates
  • Filter paper (for radiometric assays) or microplate reader (for non-radiometric assays)

2. Procedure:

  • Prepare serial dilutions of the test compound and control inhibitor in DMSO.
  • In the assay plate, add the kinase buffer, the recombinant kinase, and the peptide substrate.
  • Add the diluted test compound or control to the respective wells. Include a DMSO-only control (vehicle).
  • Initiate the kinase reaction by adding ATP (mixed with γ-³²P-ATP for radiometric assays).
  • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
  • Stop the reaction. For radiometric assays, this is typically done by adding a stop solution (e.g., phosphoric acid) and spotting the reaction mixture onto filter paper. For non-radiometric assays, a detection reagent is added.
  • Quantify the kinase activity. For radiometric assays, measure the incorporation of ³²P into the substrate using a scintillation counter. For non-radiometric assays, measure the fluorescence or luminescence signal, which is inversely proportional to the amount of ATP remaining.
  • Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.
  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Signaling Pathway Diagram:

Multi_Kinase_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., VEGFR, EGFR) Ras Ras RTK->Ras PI3K PI3K RTK->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Akt Akt PI3K->Akt Akt->Transcription CDK CDK CellCycle Cell Cycle Progression CDK->CellCycle BTMK1 BT-MK1 BTMK1->RTK Inhibits BTMK1->CDK Inhibits JNK_Inhibition cluster_stimuli Cellular Stress cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stress UV, Cytokines, etc. MKK47 MKK4/7 Stress->MKK47 JNK JNK MKK47->JNK cJun c-Jun JNK->cJun pcJun p-c-Jun cJun->pcJun Phosphorylation AP1 AP-1 Complex pcJun->AP1 GeneExp Gene Expression (Proliferation, Apoptosis) AP1->GeneExp BTJNK1 BT-JNK1 BTJNK1->JNK Inhibits MTT_Workflow start Seed Cancer Cells in 96-well plate incubate1 Incubate Overnight start->incubate1 treat Treat with Serial Dilutions of Benzothiazole Derivatives incubate1->treat incubate2 Incubate for 48-72 hours treat->incubate2 add_mtt Add MTT Solution incubate2->add_mtt incubate3 Incubate for 2-4 hours add_mtt->incubate3 solubilize Add Solubilization Solution incubate3->solubilize read Measure Absorbance at 570 nm solubilize->read analyze Calculate Cell Viability and IC50 Values read->analyze

References

Safety Operating Guide

Navigating the Disposal of 2-Benzothiazolamine, 5-(methylthio)-(9CI): A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Information

Prior to disposal, it is crucial to handle 2-Benzothiazolamine, 5-(methylthio)-(9CI) with appropriate care. Based on data for related compounds, personal protective equipment (PPE) is a primary line of defense against potential hazards.

Recommended Personal Protective Equipment:

PPE CategorySpecificationPurpose
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber)To prevent skin contact.
Eye Protection Safety glasses with side-shields or gogglesTo protect eyes from splashes or dust.
Skin and Body Protection Laboratory coat, long-sleeved clothingTo minimize skin exposure.
Respiratory Protection Use in a well-ventilated area. If dust is generated, a NIOSH-approved respirator may be necessary.To prevent inhalation of dust or vapors.

Step-by-Step Disposal Protocol

The disposal of 2-Benzothiazolamine, 5-(methylthio)-(9CI) should be approached with a clear and systematic process to minimize risks. The following workflow outlines the recommended steps for its disposal.

cluster_prep Preparation Phase cluster_handling Handling & Collection cluster_disposal Final Disposal A Consult Local Regulations & Institutional SOPs B Wear Appropriate PPE A->B Ensure Compliance C Carefully collect waste material B->C Proceed with caution D Use a dedicated, labeled, and sealed container C->D E Avoid generating dust C->E F Store container in a designated hazardous waste area D->F Secure for storage G Arrange for pickup by a licensed hazardous waste disposal service F->G

Disposal Workflow for 2-Benzothiazolamine, 5-(methylthio)-(9CI)

Detailed Disposal Considerations

When managing the disposal of 2-Benzothiazolamine, 5-(methylthio)-(9CI), several key points must be considered:

  • Regulatory Compliance : Always consult and adhere to local, state, and federal regulations regarding chemical waste disposal. Institutional Standard Operating Procedures (SOPs) should also be followed.

  • Waste Characterization : Properly characterize the waste. If it is mixed with other substances, the disposal protocol may need to be adjusted.

  • Containerization : Use a container that is compatible with the chemical. The container must be clearly labeled with the chemical name and associated hazards.

  • Storage : Store the waste container in a designated, well-ventilated, and secure area away from incompatible materials. Based on information for similar compounds, this includes strong oxidizing agents.

  • Professional Disposal : Chemical waste should be disposed of through a licensed and reputable hazardous waste disposal company. Do not dispose of this chemical down the drain or in regular trash.

Spill Management

In the event of a spill, the following steps should be taken:

  • Evacuate : If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.

  • Ventilate : Ensure the area is well-ventilated.

  • Contain : Wearing appropriate PPE, contain the spill using an inert absorbent material such as sand or vermiculite.

  • Collect : Carefully sweep or scoop the absorbed material into a suitable container for disposal.

  • Clean : Clean the spill area thoroughly with soap and water.

  • Dispose : Dispose of the contaminated materials as hazardous waste.

By adhering to these guidelines, laboratory professionals can ensure the safe and responsible disposal of 2-Benzothiazolamine, 5-(methylthio)-(9CI), protecting both themselves and the environment.

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.